molecular formula C14H10ClF3N2O B1670919 Dpc 961 CAS No. 214287-88-4

Dpc 961

Katalognummer: B1670919
CAS-Nummer: 214287-88-4
Molekulargewicht: 314.69 g/mol
InChI-Schlüssel: JJWJSIAJLBEMEN-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DPC-961, also known as DMP-961, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection.

Eigenschaften

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWJSIAJLBEMEN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175699
Record name DPC 961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214287-88-4
Record name DPC 961
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPC 961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPC-961
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DPC 961: A Technical Overview of its Mechanism of Action as a Second-Generation NNRTI in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC 961 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection.[1][2] As with other NNRTIs, its primary mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This document provides a detailed technical guide on the core mechanism of action of this compound, placed within the broader context of second-generation NNRTIs. It includes representative data, detailed experimental protocols for assessing NNRTI activity, and visualizations of the inhibitory pathway and experimental workflows. While specific quantitative data for this compound is limited in the public domain, this guide leverages established knowledge of second-generation NNRTIs to provide a comprehensive understanding of its function and evaluation.

Introduction to this compound and HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication.[3] HIV-1 RT is a primary target for antiretroviral therapy. This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are allosteric inhibitors of this enzyme.[1][2][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

This compound was developed as a second-generation NNRTI, designed to have improved potency against NNRTI-resistant strains of HIV-1 and a better pharmacokinetic profile compared to first-generation NNRTIs.[1]

Mechanism of Action of this compound

The mechanism of action of this compound, as a representative second-generation NNRTI, can be summarized in the following steps:

  • Binding to the NNRTI-Binding Pocket (NNIBP): this compound binds to a specific, non-catalytic site on the HIV-1 reverse transcriptase. This pocket is located approximately 10 Å from the polymerase active site.

  • Allosteric Inhibition: The binding of this compound induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[4]

  • Inhibition of Catalytic Activity: This conformational change distorts the polymerase active site, specifically affecting the "fingers" and "thumb" subdomains of the p66 subunit. This distortion impairs the ability of the enzyme to bind to the nucleic acid template and incoming deoxynucleotide triphosphates (dNTPs), thus halting DNA synthesis.[5]

The following Graphviz diagram illustrates this mechanism of action.

DPC_961_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound HIV_RNA Viral RNA RT Reverse Transcriptase (Active) HIV_RNA->RT binds to Viral_DNA Viral DNA RT->Viral_DNA synthesizes Inactive_RT Reverse Transcriptase (Inactive) RT->Inactive_RT induces conformational change DPC_961 This compound DPC_961->RT binds to allosteric site Inactive_RT->Viral_DNA Synthesis Blocked

This compound Mechanism of Action

Quantitative Data for Second-Generation NNRTIs

CompoundHIV-1 StrainEC50 (nM)Fold Change in EC50 vs. WT
Etravirine (ETR) Wild-Type0.1 - 1.4-
K103N1.5 - 5.010-15
Y181C2.0 - 8.015-25
K103N + Y181C10 - 5050-100
Rilpivirine (RPV) Wild-Type0.1 - 0.4-
K103N0.5 - 2.05-10
Y181C1.0 - 4.010-20
K103N + Y181C5 - 2525-60

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture. Data is representative and compiled from various sources on second-generation NNRTIs.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of NNRTIs like this compound.

In Vitro HIV-1 Reverse Transcriptase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT)12-18 template-primer

  • [3H]-labeled thymidine triphosphate ([3H]TTP)

  • Unlabeled deoxynucleotide triphosphates (dNTPs)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

  • Test compound (this compound) dissolved in DMSO

  • DEAE filter mats

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microtiter plate, add the assay buffer, diluted test compound, and a pre-determined concentration of recombinant HIV-1 RT. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the template-primer and a mixture of dNTPs including [3H]TTP.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding a cold stop solution (e.g., EDTA).

  • Transfer the reaction mixtures to DEAE filter mats to capture the newly synthesized [3H]-labeled DNA.

  • Wash the filter mats to remove unincorporated [3H]TTP.

  • Measure the radioactivity on the filter mats using a scintillation counter.

  • Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM)

  • Laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

  • Test compound (this compound)

  • Cell viability assay reagent (e.g., MTT, XTT)

  • p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)

Procedure:

  • Seed the T-cells in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates at 37°C in a CO2 incubator for 4-7 days.

  • On the day of analysis, assess cell viability using a suitable reagent to determine the cytotoxicity of the compound (CC50).

  • Measure the extent of viral replication by quantifying the amount of p24 antigen in the culture supernatant using an ELISA or by measuring the activity of a reporter gene.

  • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50, providing a measure of the therapeutic window of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel NNRTI like this compound.

NNRTI_Discovery_Workflow Start Start HTS High-Throughput Screening (Cell-based or Enzymatic) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro_Assays In Vitro Characterization - RT Enzyme Assay (IC50) - Antiviral Assay (EC50) - Cytotoxicity Assay (CC50) Lead_Opt->In_Vitro_Assays Resistance_Profiling Resistance Profiling (Activity against mutant strains) In_Vitro_Assays->Resistance_Profiling ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Resistance_Profiling->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials End End Clinical_Trials->End

NNRTI Discovery and Development Workflow

Resistance to this compound and Other NNRTIs

A significant challenge with NNRTI therapy is the rapid emergence of drug-resistant mutations within the NNRTI-binding pocket. Common mutations that confer resistance to first-generation NNRTIs include K103N, Y181C, and G190A. Second-generation NNRTIs like this compound were designed to be more flexible and to form more extensive interactions within the binding pocket, allowing them to maintain activity against some of these resistant strains. However, the accumulation of multiple mutations can lead to broad cross-resistance among NNRTIs.

Conclusion

This compound, as a second-generation NNRTI, inhibits HIV-1 replication through allosteric modulation of the reverse transcriptase enzyme. Its mechanism of action is well-understood within the context of its drug class. The development of such compounds has been crucial in the fight against HIV/AIDS, particularly in addressing the challenge of drug resistance. The experimental protocols and workflows described herein provide a framework for the continued discovery and characterization of novel antiretroviral agents. While the clinical development of this compound did not proceed, the principles of its design and mechanism of action remain relevant to the field of HIV drug development.

References

DPC 961: An In-Depth Technical Guide on a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC 961 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development by DuPont Pharmaceuticals for the treatment of HIV-1 infection. Characterized as a low-solubility, high-permeability Biopharmaceutics Classification System (BCS) Class II compound, this compound demonstrated potent antiviral activity against both wild-type and certain drug-resistant strains of HIV-1 in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, pharmacokinetic profile in animal models, and its activity against key HIV-1 variants. While the clinical development of this compound appears to have been discontinued, the information gathered provides valuable insights into the development of NNRTIs.

Introduction

The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the treatment of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the catalytic activity of the enzyme. This compound emerged as a promising second-generation NNRTI, designed to have an improved resistance profile compared to first-generation agents.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, this compound functions as a non-competitive inhibitor of HIV-1 RT.[1] It binds to a specific, allosteric site on the enzyme, distinct from the active site where nucleoside analogs bind. This binding event is believed to induce a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This ultimately inhibits the polymerization activity of RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Polymerase Active Site Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition Leads to NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->Active_Site Induces Conformational Change dNTPs dNTPs dNTPs->Active_Site Binds DPC_961 This compound DPC_961->NNRTI_Pocket Binds

Figure 1: Simplified signaling pathway of this compound's inhibitory action on HIV-1 Reverse Transcriptase.

Antiviral Activity

This compound demonstrated potent in vitro activity against wild-type HIV-1 with potency reported to be in the low-nanomolar range. A key feature of second-generation NNRTIs is their activity against common NNRTI-resistant viral strains. This compound was shown to be active against HIV-1 variants carrying the K103N and L100I single mutations, which are common resistance mutations that emerge during therapy with first-generation NNRTIs.[2] In studies conducted in rhesus monkeys, this compound showed potency comparable to that of efavirenz against wild-type virus.[3]

Due to the discontinuation of its development, a comprehensive public database of its inhibitory concentrations (IC50/EC50) against a wide panel of NNRTI-resistant mutants is not available.

Pharmacokinetics

This compound is classified as a BCS Class II compound, having low aqueous solubility and high permeability.[2] Pharmacokinetic studies in dogs have been reported, and the data highlights the influence of formulation and food on its oral absorption.

Table 1: Oral Bioavailability of this compound in Dogs [2]

FormulationDosing ConditionAbsolute Oral Bioavailability (%)
SuspensionFasted24
SuspensionFed51
Unoptimized TabletFasted30
Unoptimized TabletFed86

These findings underscore the significant food effect on the absorption of this compound, a common characteristic of poorly soluble drugs. The oral absorption in fasted dogs was also found to be dependent on the particle size of the drug substance. While Phase I clinical trials in humans were completed, the detailed pharmacokinetic data from these studies have not been made publicly available.[3]

Experimental_Workflow_PK Dosing Dosing of this compound (Suspension or Tablet) to Dogs Conditions Fasted vs. Fed Conditions Dosing->Conditions Sampling Serial Blood Sampling Conditions->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax, Bioavailability) Analysis->Calculation

Figure 2: General experimental workflow for the pharmacokinetic evaluation of this compound in dogs.

Resistance Profile

This compound was developed with the goal of having an improved resistance profile over first-generation NNRTIs. It showed good activity against strains with the K103N and L100I mutations.[2] However, a detailed profile of its activity against a broader range of NNRTI-associated mutations and the specific mutations that may be selected for by this compound are not available in the published literature. For NNRTIs in general, resistance often emerges due to mutations in the hydrophobic binding pocket, which can reduce the binding affinity of the inhibitor.

Experimental Protocols

Detailed, specific experimental protocols for the evaluation of this compound are not publicly available. However, based on standard practices for the preclinical development of anti-HIV agents, the following general methodologies would have been employed.

In Vitro Antiviral Activity Assay (General Protocol)
  • Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Viral Stocks: High-titer stocks of wild-type and mutant HIV-1 strains are prepared and quantified.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • A standardized amount of virus is added to infect the cells.

    • The plates are incubated for a period of 3-7 days.

  • Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the supernatant (via ELISA) or reverse transcriptase activity.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

Animal Pharmacokinetic Study (General Protocol)
  • Animal Model: Beagle dogs are commonly used for preclinical pharmacokinetic studies of NNRTIs.

  • Drug Administration:

    • For intravenous administration (to determine absolute bioavailability), this compound is dissolved in a suitable vehicle and administered as a bolus injection.

    • For oral administration, this compound is given as a suspension or in a solid dosage form (tablet).

  • Dosing Conditions: For oral studies, animals are typically divided into fasted and fed groups to assess the effect of food on drug absorption.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via an indwelling catheter.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and bioavailability.

Conclusion

This compound was a promising second-generation NNRTI that exhibited potent anti-HIV-1 activity and a favorable preclinical resistance profile against key mutant strains. Its development highlighted the challenges associated with the oral delivery of poorly soluble compounds, as evidenced by the significant food effect on its bioavailability. Although the clinical development of this compound was not pursued to completion, the available data contribute to the broader understanding of the structure-activity relationships and pharmacokinetic challenges of the NNRTI class of antiretroviral agents. Further research into the specific interactions of such compounds with the NNRTI binding pocket could inform the design of future generations of more robust and resilient HIV-1 inhibitors.

References

Physicochemical Properties of DPC 961: A BCS Class II Antiretroviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DPC 961, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1] This classification designates it as a substance with high permeability but low aqueous solubility, presenting unique challenges and considerations in drug formulation and development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of key concepts to aid researchers in their understanding and application of this antiretroviral agent.

Core Physicochemical Characteristics

This compound, chemically identified as (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a neutral molecule.[1] Its structural integrity and key physicochemical parameters are summarized in the table below. The low solubility of this compound is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability. Conversely, its high permeability suggests that once dissolved, it is readily absorbed across the intestinal epithelium.

PropertyValueReference
IUPAC Name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[2]
Molecular Formula C₁₄H₉ClF₃NO₂[1]
Molecular Weight 315.67 g/mol [1]
BCS Class II[1]
LogP 6.5[3]
Aqueous Solubility ~2 µg/mL (at pH 1.3), <0.1 µg/mL (at pH 2-8)[3]
pKa Considered a neutral molecule for practical purposes[1]

Experimental Protocols

To fully characterize the BCS Class II properties of this compound, specific in vitro studies are essential. The following sections detail the methodologies for determining its aqueous solubility, intestinal permeability, and dissolution rate.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of this compound powder to flasks containing each of the prepared buffers.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration using a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH.

Intestinal Permeability Assessment (Caco-2 Cell Monolayer Assay)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Transport Study (Apical to Basolateral):

    • Add a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (donor) side of the monolayer.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

    • Replenish the receiver compartment with fresh transport buffer after each sampling.

  • Transport Study (Basolateral to Apical): To assess active efflux, perform the transport study in the reverse direction, from the basolateral to the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if this compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Dissolution Testing for a BCS Class II Drug

Dissolution testing is critical for BCS Class II drugs as the dissolution rate is often the rate-limiting step for absorption.

Methodology:

  • Apparatus: Utilize a USP Apparatus 2 (paddle apparatus).

  • Dissolution Media: Employ a range of dissolution media that simulate the gastrointestinal environment, such as:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate buffer (pH 4.5).

    • Phosphate buffer (pH 6.8) to simulate intestinal fluid.

    • Biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF - Fed State Simulated Intestinal Fluid) can also be used for a more in vivo relevant assessment.

  • Test Conditions:

    • Set the paddle speed to a standard rate (e.g., 50 or 75 RPM).

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Procedure:

    • Place a single dosage form of this compound into each dissolution vessel.

    • At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the samples promptly.

  • Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC).

  • Dissolution Profile: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

BCS_Classification cluster_solubility Solubility High_Sol High Class_I Class I High_Sol->Class_I Class_III Class III High_Sol->Class_III Low_Sol Low Class_II Class II (this compound) Low_Sol->Class_II Class_IV Class IV Low_Sol->Class_IV High_Perm High High_Perm->Class_I High_Perm->Class_II Low_Perm Low Low_Perm->Class_III Low_Perm->Class_IV

Caption: Biopharmaceutics Classification System (BCS) highlighting this compound in Class II.

Dissolution_Workflow start Start: Dissolution Test prepare_media Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) start->prepare_media setup_apparatus Set up USP Apparatus 2 (Paddle, 37°C, 50/75 RPM) prepare_media->setup_apparatus add_dosage Introduce this compound Dosage Form setup_apparatus->add_dosage sample Withdraw Aliquots at Predetermined Time Points add_dosage->sample filter_samples Filter Samples sample->filter_samples analyze Analyze Samples by HPLC filter_samples->analyze generate_profile Generate Dissolution Profile (% Dissolved vs. Time) analyze->generate_profile end End generate_profile->end

Caption: Experimental workflow for in vitro dissolution testing of this compound.

Conclusion

The classification of this compound as a BCS Class II compound underscores the critical importance of its physicochemical properties in formulation development. Its low aqueous solubility necessitates strategies to enhance dissolution, while its high permeability provides a favorable characteristic for absorption once in solution. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers working with this compound and other BCS Class II drugs, facilitating a more informed and efficient drug development process.

References

DPC 961: A Technical Analysis of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and development timeline of DPC 961, a non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV infection. The developmental trajectory of this compound was notably influenced by significant challenges in solid-state chemistry, specifically related to polymorphism. This document provides a comprehensive overview of its mechanism of action, the formulation hurdles encountered, and the preclinical and clinical evaluation strategies typical for such a compound.

Discovery and Early Development

While a precise chronological timeline for the discovery of this compound is not publicly available, the compound emerged from discovery programs aimed at identifying potent NNRTIs for HIV-1. Initial synthesis and screening would have focused on identifying compounds with high affinity and specificity for the allosteric binding site of the HIV-1 reverse transcriptase enzyme.

A critical and defining challenge in the early development of this compound was the issue of polymorphism. Initially, a stable crystalline form, designated Form I , was consistently produced across 29 manufacturing batches. However, a new, thermodynamically more stable polymorph, Form III , unexpectedly appeared during the 30th batch. This event is a classic example of a "disappearing polymorph," where the initially identified form is replaced by a more stable one that can be difficult to revert.

This discovery necessitated a significant shift in the development program, requiring a thorough characterization of Form III and a re-evaluation of the formulation strategy to ensure consistent bioavailability and stability.

Preclinical Development

Following its initial identification and the resolution of the polymorphism challenge, this compound would have undergone a standard battery of preclinical studies to assess its safety and efficacy before human trials.

Pharmacology

As an NNRTI, the primary pharmacological target of this compound is the HIV-1 reverse transcriptase enzyme. In vitro studies would have been conducted to determine its inhibitory activity against this enzyme and its efficacy in cell-based assays against various strains of HIV-1.

Pharmacokinetics

Pharmacokinetic studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. For an orally administered drug like this compound, these studies would have been vital.

Table 1: Representative Preclinical Pharmacokinetic Parameters for an Oral NNRTI

ParameterSpecies 1 (e.g., Rat)Species 2 (e.g., Dog)
Bioavailability (%) Data not availableData not available
Tmax (h) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Half-life (h) Data not availableData not available

Note: Specific quantitative data for this compound is not publicly available. This table represents the types of parameters that would have been measured.

Toxicology

Comprehensive toxicology studies are required to establish a safe starting dose for human clinical trials. These studies are conducted in at least two animal species, one rodent and one non-rodent.

Table 2: Representative Preclinical Toxicology Study Endpoints

Study TypeKey Endpoints
Single-Dose Toxicity Acute toxicity, maximum tolerated dose (MTD)
Repeat-Dose Toxicity Target organ toxicity, No Observed Adverse Effect Level (NOAEL)
Genotoxicity Ames test, micronucleus assay, chromosomal aberration
Safety Pharmacology Effects on cardiovascular, respiratory, and central nervous systems
Reproductive Toxicology Effects on fertility and embryonic development

Note: Specific toxicology findings for this compound are not publicly available.

Clinical Development

Information on the clinical development of this compound is scarce in publicly accessible records. It is possible that the development was terminated during the preclinical or early clinical phases, which is a common outcome for many investigational drugs.

Phase I Clinical Trials

Had this compound progressed to the clinical stage, Phase I trials would have been conducted in a small group of healthy volunteers. The primary objectives of these studies are to assess the safety, tolerability, and pharmacokinetic profile of the drug in humans.

Table 3: Typical Phase I Clinical Trial Design for an NNRTI

ParameterDescription
Study Design Single ascending dose (SAD) and multiple ascending dose (MAD)
Population Healthy volunteers
Primary Endpoints Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests)
Secondary Endpoints Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)
Food Effect Assessment of drug absorption with and without food

Note: No specific results from Phase I trials of this compound are publicly available.

Key Experiments and Methodologies

Polymorph Characterization

The unexpected appearance of Form III necessitated extensive solid-state characterization to understand its properties relative to Form I.

Experimental Protocol: Polymorph Characterization

  • Powder X-ray Diffraction (PXRD): To determine the unique crystalline lattice of each polymorph.

  • Differential Scanning Calorimetry (DSC): To identify melting points and phase transition temperatures.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

  • Infrared (IR) and Raman Spectroscopy: To identify differences in molecular vibrations and bonding.

  • Solubility Studies: To determine the dissolution rate and solubility of each form in various solvents and biorelevant media.

Bioequivalence Study in Dogs

To ensure that the switch from Form I to Form III would not impact the drug's performance in vivo, a bioequivalence study in an animal model, such as dogs, would have been conducted.

Experimental Protocol: Canine Bioequivalence Study

  • Subjects: A cohort of beagle dogs, a common non-rodent species for such studies.

  • Study Design: A crossover design where each dog receives both Form I and Form III formulations in different study periods, separated by a washout period.

  • Dosing: Oral administration of a fixed dose of each formulation.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each formulation and statistically compared to determine bioequivalence.

Mechanism of Action: NNRTI Signaling Pathway

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

HIV_Replication_Inhibition cluster_cell Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration DPC_961 This compound (NNRTI) DPC_961->RT Allosteric Binding

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Experimental Workflow

The development of a drug like this compound follows a structured, multi-stage process from initial discovery through to potential clinical application.

Drug_Development_Workflow Polymorphism Polymorph Screening & ID (Form I vs. Form III) Preclinical Preclinical Studies (Pharmacology, PK, Toxicology) Polymorphism->Preclinical Bioequivalence Bioequivalence Studies (Form I vs. Form III) Preclinical->Bioequivalence IND Investigational New Drug (IND) Application Bioequivalence->IND Phase1 Phase I Clinical Trials IND->Phase1 Phase2 Phase II Clinical Trials Phase1->Phase2 Phase3 Phase III Clinical Trials Phase2->Phase3 NDA New Drug Application (NDA) Phase3->NDA

Caption: Generalized Drug Development Workflow for this compound.

Conclusion

The development of this compound serves as a significant case study in the challenges of pharmaceutical development, particularly the critical importance of understanding and controlling the solid-state properties of an active pharmaceutical ingredient. While the ultimate clinical fate of this compound is not widely documented, the scientific learnings from its formulation challenges have provided valuable insights for the broader drug development community. The general principles of NNRTI action and the rigorous preclinical and clinical evaluation pathways remain central to the ongoing effort to develop new and effective antiretroviral therapies.

An In-Depth Technical Guide to the Synthesis of DPC 961 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DPC 961, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its analogues. The document details the synthetic pathway, experimental protocols, and quantitative data, and includes visualizations of the synthetic route and mechanism of action.

Introduction

This compound, chemically known as (-)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a highly effective anti-HIV agent. Its synthesis is a key area of interest for medicinal chemists and process development scientists. The core of its structure is a dihydrobenzoxazinone scaffold featuring a critical trifluoromethyl-containing quaternary stereocenter. The enantioselective synthesis of this chiral center is a crucial aspect of the overall synthetic strategy. This guide will explore the methodologies employed to achieve a highly stereoselective and efficient synthesis of this compound.

The Synthesis Pathway of this compound

The synthesis of this compound is accomplished through a multi-step process that culminates in the formation of the benzoxazinone ring system with the desired stereochemistry. The key strategic element is the asymmetric addition of a cyclopropylacetylene moiety to a trifluoromethyl ketone precursor, which establishes the chiral center with high enantiomeric excess.

The overall synthetic pathway can be visualized as follows:

DPC_961_Synthesis_Pathway cluster_0 Step 1: Preparation of Trifluoromethyl Ketone cluster_1 Step 2: Asymmetric Acetylide Addition cluster_2 Step 3: Deprotection and Cyclization A 4-Chloroaniline B Protected Amino Ketone A->B Protection & Acylation C Trifluoromethyl Ketone Intermediate B->C Trifluoromethylation F Chiral Tertiary Alcohol C->F Lithiation & Addition D Cyclopropylacetylene D->F E Chiral Amino Alcohol E->F G Deprotected Amino Alcohol F->G Deprotection H This compound G->H Cyclization

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established patent literature.

Step 1: Preparation of the Trifluoromethyl Ketone Intermediate

The synthesis commences with the protection of the amino group of 4-chloroaniline, followed by acylation and subsequent trifluoromethylation to yield the key ketone intermediate.

Protocol:

  • Protection: 4-Chloroaniline is reacted with a suitable protecting group, such as a p-methoxybenzyl (PMB) group, under standard conditions to yield N-(4-methoxybenzyl)-4-chloroaniline.

  • Acylation: The protected aniline is then acylated, for instance, using an appropriate acid chloride or anhydride, to introduce the keto-functionalized side chain.

  • Trifluoromethylation: The resulting ketone precursor is treated with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a fluoride source to install the trifluoromethyl group, affording the trifluoromethyl ketone intermediate.

Step 2: Enantioselective Addition of Cyclopropylacetylene

This crucial step establishes the stereochemistry of this compound. It involves the addition of lithiated cyclopropylacetylene to the trifluoromethyl ketone in the presence of a chiral auxiliary.

Protocol:

  • Preparation of the Chiral Reagent: A chiral amino alcohol, such as (1R,2S)-N-pyrrolidinylnorephedrine, is treated with an organolithium reagent (e.g., n-butyllithium) in an aprotic solvent like toluene at low temperatures (-78 °C to 0 °C) to form the corresponding lithium alkoxide.

  • Formation of the Acetylide: Cyclopropylacetylene is then added to this solution and allowed to react to form the lithium cyclopropylacetylide, which complexes with the chiral lithium alkoxide.

  • Asymmetric Addition: The trifluoromethyl ketone intermediate, dissolved in a suitable solvent, is slowly added to the pre-formed chiral acetylide complex at a low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified time until completion.

  • Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated to yield the chiral tertiary alcohol.

Step 3: Deprotection and Cyclization to this compound

The final steps involve the removal of the protecting group from the aniline nitrogen and the subsequent cyclization to form the benzoxazinone ring.

Protocol:

  • Deprotection: The p-methoxybenzyl (PMB) protecting group is removed under oxidative conditions, for example, using ceric ammonium nitrate (CAN), to afford the free amino alcohol.

  • Cyclization: The resulting amino alcohol is then cyclized to form the carbamate ring of the benzoxazinone. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), in the presence of a base. The final product, this compound, is then isolated and purified, often by crystallization.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, as reported in the literature.

StepReactantsReagents and ConditionsProductYield (%)Enantiomeric Excess (ee %)
Asymmetric Acetylide Addition Trifluoromethyl ketone intermediate, Cyclopropylacetylene(1R,2S)-N-pyrrolidinylnorephedrine, n-BuLi, Toluene, -78 °C to -20 °CChiral Tertiary Alcohol~85-95>99
Deprotection and Cyclization Chiral Tertiary Alcohol1. CAN, Acetonitrile/Water2. Triphosgene or CDI, Base, THFThis compound~80-90>99

Note: Yields and enantiomeric excess can vary depending on the specific reaction conditions and scale.

Synthesis of this compound Analogues

The synthetic route to this compound is amenable to the preparation of various analogues by modifying the starting materials. For instance, analogues with different substituents on the aromatic ring can be synthesized by starting with the corresponding substituted anilines. Similarly, variations in the acetylenic side chain can be introduced by using different terminal alkynes in the asymmetric addition step. The synthesis of Efavirenz, a closely related NNRTI, follows a very similar pathway, with the primary difference being the use of a different aniline starting material.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a different, allosteric site on the HIV-1 reverse transcriptase enzyme.

NNRTI_Mechanism_of_Action cluster_0 HIV-1 Reverse Transcriptase Action cluster_1 Inhibition by this compound (NNRTI) A HIV-1 RNA Template B Reverse Transcriptase (RT) A->B D Viral DNA Synthesis B->D Polymerization H Inhibition of DNA Synthesis B->H C dNTPs C->B E This compound F Allosteric Pocket of RT E->F Binding G Conformational Change in RT F->G G->B Inhibits

Figure 2: Mechanism of action of this compound as an NNRTI.

The binding of this compound to this allosteric site, often referred to as the "NNRTI binding pocket," induces a conformational change in the enzyme. This change distorts the active site, thereby inhibiting the polymerase activity of the reverse transcriptase and preventing the conversion of viral RNA into DNA. This mechanism is non-competitive with respect to the natural deoxynucleotide triphosphates (dNTPs).

Conclusion

The synthesis of this compound is a notable achievement in asymmetric synthesis, providing a highly effective therapeutic agent for the treatment of HIV infection. The key to its successful synthesis lies in the highly enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone, a reaction that can be controlled to produce the desired enantiomer in high yield and purity. The modularity of the synthetic route also allows for the generation of analogues, facilitating further structure-activity relationship studies and the development of next-generation NNRTIs. Understanding the detailed synthetic pathway and the mechanism of action of this compound is crucial for researchers and professionals in the field of drug development.

The Polymorphism of Dpc 961: A Technical Guide to a Disappearing Act in HIV Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystalline polymorphism of Dpc 961, a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly under development for the treatment of HIV. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the challenges and implications associated with the solid-state chemistry of this compound. A central focus is the phenomenon of a "disappearing polymorph," a critical issue that significantly impacted the development of this compound.

Introduction: The Significance of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[1][2][3][4] These differences can, in turn, affect the bioavailability, therapeutic efficacy, and manufacturability of the final drug product.[5][6][7] For compounds like this compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug with high permeability and low aqueous solubility, the choice of polymorphic form is paramount as dissolution can be the rate-limiting step in drug absorption.[8]

This compound's development was marked by the unexpected emergence of a new, more stable polymorph, a phenomenon that has been observed with other drugs and is often referred to as a "disappearing polymorph."[8] This guide will delve into the known polymorphic forms of this compound, the experimental protocols for their generation and characterization, and the implications of this polymorphic transition.

Physicochemical Properties of this compound Polymorphs

Two primary anhydrous crystalline forms of this compound have been identified: Form I and Form III.[8] Form I was the initially manufactured polymorph, while Form III emerged unexpectedly during later stages of development and proved to be the more thermodynamically stable form at lower temperatures.[8]

PropertyForm IForm IIIReference
Thermodynamic Stability Metastable at lower temperaturesThermodynamically stable at lower temperatures[8]
Thermal Behavior (DSC) Exhibits a transition to Form III upon heatingLower melting point compared to Form I[8]
Transition Temperature Enantiotropically related to Form III, with a transition temperature between 120 and 174 °CEnantiotropically related to Form I, transitioning to Form I between 120 and 174 °C[8]
Aqueous Solubility Comparable to Form IIIComparable to Form I[8]
Intrinsic Dissolution Rate Comparable to Form IIIComparable to Form I[8]
Bioavailability (in animals) Comparable to Form IIIConfirmed to have comparable bio-performance to Form I in animal studies[8]
PXRD Characterized by a unique set of diffraction peaks at specific 2θ angles.Characterized by a unique set of diffraction peaks at specific 2θ angles, distinct from Form I.

Note: Specific quantitative values for solubility, dissolution rate, and PXRD peaks are not publicly available but are reported to be comparable between the two forms.

Experimental Protocols

The generation and characterization of this compound's polymorphs involve specific crystallization and analytical procedures.

Crystallization of this compound Polymorphs

Protocol for Generating Form I (Initially): The initial 29 development batches of this compound yielded Form I.[8] The process was as follows:

  • Initial Crystallization: The API was crystallized from a toluene/heptane solvent system.[8]

  • Re-crystallization and Solvate Formation: The resulting material was then re-crystallized from methanol (MeOH), which led to the formation of a stoichiometric MeOH solvate.[8]

  • De-solvation: Anhydrous Form I was obtained by drying the MeOH solvate at an elevated temperature to remove the solvent molecules from the crystal lattice.[8]

Discovery of Form III: Form III was serendipitously discovered during the 30th manufacturing batch using the same de-solvation process that had previously produced Form I.[8] After its appearance, Form I could no longer be manufactured at a large scale, exemplifying the "disappearing polymorph" phenomenon.[8]

Characterization of Polymorphs

A standard suite of analytical techniques is used to characterize and differentiate between polymorphic forms.

Powder X-Ray Diffraction (PXRD): PXRD is a primary technique for identifying crystalline polymorphs, as each form produces a unique diffraction pattern.[9][10][11][12]

  • Procedure: A powdered sample of the this compound polymorph is irradiated with a monochromatic X-ray beam. The scattered X-rays are detected at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystal structure.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, which are unique to each polymorph.[13][14][15]

  • Procedure: A small amount of the this compound polymorph is heated at a controlled rate in a DSC instrument. The heat flow to the sample is measured relative to a reference. Endothermic events (like melting) and exothermic events (like crystallization) are recorded, revealing the thermal transitions of the material. For this compound, DSC was used to determine the enantiotropic relationship between Form I and Form III and their transition temperature range of 120-174 °C.[8]

Dissolution Testing: For BCS Class II drugs, dissolution testing is critical to assess the rate at which the drug dissolves in a given medium.[9][16][17]

  • Procedure: A known amount of the this compound polymorph is placed in a dissolution apparatus containing a specified medium (e.g., simulated gastric or intestinal fluid). The amount of dissolved drug is measured at various time points to generate a dissolution profile.

Visualizing Key Processes and Relationships

Mechanism of Action: NNRTI Signaling Pathway

This compound functions as a non-nucleoside reverse transcriptase inhibitor.[18] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket on the HIV reverse transcriptase enzyme, distant from the active site.[18][19][20] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, thus halting the viral replication cycle.[18][21][22]

NNRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell (CD4+) Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription DPC_961 This compound (NNRTI) DPC_961->RT Allosteric Binding Integration Integration into Host DNA Viral_DNA->Integration Replication Viral Replication Integration->Replication Inhibition->Viral_DNA INHIBITION Polymorph_Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Analysis & Characterization Crystallization Crystallization (Toluene/Heptane) ReCrystallization Re-crystallization (Methanol) Crystallization->ReCrystallization DeSolvation De-solvation (Elevated Temp.) ReCrystallization->DeSolvation Form_I Form I Discovered (Batches 1-29) DeSolvation->Form_I Form_III Form III Discovered (Batch 30) DeSolvation->Form_III Unexpected Outcome PXRD_DSC PXRD & DSC Analysis Form_I->PXRD_DSC Form_III->PXRD_DSC Dissolution_Solubility Dissolution & Solubility Studies PXRD_DSC->Dissolution_Solubility Bioavailability Animal Bioavailability Study Dissolution_Solubility->Bioavailability Conclusion Comparable Bio-performance Bioavailability->Conclusion Polymorphism_Implications Polymorph Change in Polymorphic Form (e.g., Form I -> Form III) Physicochemical Altered Physicochemical Properties? Polymorph->Physicochemical Solubility Solubility Physicochemical->Solubility Dissolution Dissolution Rate Physicochemical->Dissolution Stability Stability Physicochemical->Stability Bioavailability Impact on Bioavailability? Solubility->Bioavailability Dissolution->Bioavailability Decision Decision Point: Proceed with new form? Bioavailability->Decision Outcome_Positive No significant impact on bio-performance (Case for this compound) Decision->Outcome_Positive Yes Outcome_Negative Negative impact on bio-performance (e.g., lower solubility) Decision->Outcome_Negative No

References

An In-depth Technical Guide to the Crystal Structures of DPC 961 Form I and Form III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPC 961, a non-nucleoside reverse transcriptase inhibitor formerly under development for the treatment of HIV, exists in at least two anhydrous polymorphic forms, designated as Form I and Form III. This technical guide provides a comprehensive overview of the known characteristics of these two crystal structures, drawing from publicly available data. A detailed comparison of their properties is essential for understanding the solid-state chemistry of this compound and serves as a valuable case study in pharmaceutical development. Form I was the initially manufactured polymorph, produced via a de-solvation process. The subsequent discovery of Form III, a more stable form at lower temperatures, led to a switch in the manufacturing process and highlighted the critical importance of thorough polymorphic screening in drug development. This guide summarizes the relationship between these two forms, their methods of preparation, and their comparative physicochemical properties.

Introduction to this compound and its Polymorphism

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[1] For such compounds, the solid-state properties of the active pharmaceutical ingredient (API), including its crystal form, can significantly influence its bioavailability. Early in its development, this compound was known to form numerous solvates, as well as a single anhydrous crystalline form, designated Form I.[1]

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Stability: Both physical and chemical.

  • Melting Point: An indicator of lattice energy.

  • Hygroscopicity: The tendency to absorb moisture.

  • Mechanical Properties: Such as compressibility and flowability, which are important for formulation and manufacturing.

The case of this compound provides a compelling example of the challenges and considerations associated with polymorphism in the pharmaceutical industry.

The Emergence of Form I and Form III

Form I: The Initial Anhydrous Form

For the first 29 development batches, the anhydrous form of this compound, Form I, was consistently produced.[1] Interestingly, direct crystallization of Form I from solution was not achieved. Instead, its preparation involved a multi-step process:

  • Crystallization from a toluene/heptane solvent system.

  • Re-crystallization from methanol, which resulted in the formation of a stoichiometric methanol solvate.[1]

  • De-solvation of the methanol solvate at an elevated temperature to yield anhydrous Form I.[1]

This indirect route to obtaining Form I underscores the complexity of the solid-state landscape of this compound.

Form III: A Serendipitous Discovery

The 30th manufacturing batch of this compound unexpectedly yielded a different anhydrous crystalline form, which was subsequently named Form III.[1] This new polymorph was found to have a lower melting point than Form I.[1] The discovery of Form III was a pivotal moment in the development of this compound, as it was determined to be the thermodynamically more stable form at lower temperatures.[1]

Following the appearance of Form III, large-scale production of Form I ceased, and Form I became an example of a "disappearing polymorph."[2] This phenomenon, where a previously known and readily produced polymorph can no longer be obtained, is often attributed to the introduction of seeds of the more stable form into the manufacturing environment.

Comparative Analysis of Form I and Form III

Thermodynamic Relationship

Form I and Form III are enantiotropically related, meaning that one form is more stable over a certain temperature and pressure range, while the other is more stable over a different range.[1] Form III is the more stable polymorph at low temperatures, while Form I is the more stable form at higher temperatures.[1] The transition temperature, the point at which the two forms have equal stability, was determined by Differential Scanning Calorimetry (DSC) to be between 120 and 174 °C.[1]

Data Presentation: Physicochemical Properties of this compound Polymorphs

PropertyForm IForm IIIReference
Thermodynamic Stability Metastable at low temperaturesStable at low temperatures[1]
Melting Point Higher than Form IIILower than Form I[1]
Relationship Enantiotropically related to Form IIIEnantiotropically related to Form I[1]
Transition Temperature 120 - 174 °C120 - 174 °C[1]
Aqueous Solubility Comparable to Form IIIComparable to Form I[1]
Intrinsic Dissolution Rate Comparable to Form IIIComparable to Form I[1]
Oral Absorption (in dogs) Statistically identical to Form IIIStatistically identical to Form I[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound polymorphs are not publicly available. However, based on standard practices in the field of solid-state pharmaceutical analysis, the following methodologies would typically be employed.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form based on its unique diffraction pattern.

Generalized Protocol:

  • A small amount of the sample powder is gently packed into a sample holder.

  • The sample is placed in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the material, such as melting point and transition temperatures.

Generalized Protocol:

  • A few milligrams of the sample are accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample pan and an empty reference pan are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks.

Intrinsic Dissolution Rate (IDR)

Objective: To measure the rate of dissolution of a pure substance under constant surface area conditions.

Generalized Protocol:

  • A pellet of the pure drug is prepared by compressing the powder in a die.

  • The pellet is mounted in a holder that exposes only one surface of a known area to the dissolution medium.

  • The holder is submerged in a dissolution vessel containing a suitable medium at a constant temperature and stirring rate.

  • Samples of the dissolution medium are withdrawn at specific time intervals.

  • The concentration of the dissolved drug in the samples is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The IDR is calculated from the slope of the linear portion of the cumulative amount dissolved per unit area versus time plot.

Visualizations

Logical Relationship between Form I and Form III

G cluster_0 This compound Polymorphs Form_I Form I (Metastable at low temp) Form_III Form III (Stable at low temp) Form_I->Form_III Spontaneous conversion (at low temp) Form_III->Form_I Heating above transition temp (120-174 °C)

Caption: Thermodynamic relationship between this compound Form I and Form III.

Experimental Workflow for Polymorph Characterization

G cluster_workflow Polymorph Characterization Workflow start API Sample (Form I or Form III) xrd X-Ray Powder Diffraction (XRPD) start->xrd Phase Identification dsc Differential Scanning Calorimetry (DSC) start->dsc Thermal Analysis idr Intrinsic Dissolution Rate (IDR) start->idr Dissolution Profile end Comparative Data (Stability, Thermal Properties, Dissolution Behavior) xrd->end dsc->end idr->end

Caption: A typical experimental workflow for the characterization of polymorphs.

Conclusion and Implications for Drug Development

The case of this compound Form I and Form III serves as a critical reminder of the importance of comprehensive solid-state characterization early in the drug development process. The serendipitous discovery of the more stable Form III after numerous successful productions of Form I could have led to significant delays and costs had the two forms exhibited different bioavailability. Fortunately, in this instance, the oral absorption profiles were found to be comparable.

This technical guide has summarized the known information regarding the crystal structures of this compound Form I and Form III. While detailed crystallographic data remains elusive in the public domain, the qualitative understanding of their enantiotropic relationship, methods of formation, and comparative physicochemical properties provides valuable insights for researchers, scientists, and drug development professionals. This case continues to be a cornerstone in teachings on pharmaceutical polymorphism and the necessity of robust screening and characterization protocols.

References

In Vitro Anti-HIV Activity of Dpc 961 (Efavirenz): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dpc 961, the developmental code for the drug efavirenz, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection for over a decade.[1][2] Developed initially by DuPont Pharmaceuticals, efavirenz is a benzoxazinone derivative that exhibits significant in vitro activity against wild-type HIV-1 by specifically targeting the viral reverse transcriptase enzyme.[3][4] This technical guide provides an in-depth overview of the in vitro anti-HIV activity of this compound (efavirenz), including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative In Vitro Anti-HIV Activity of Efavirenz (this compound)

The in vitro anti-HIV-1 activity of efavirenz has been evaluated in numerous studies using various cell lines and assay methodologies. The following tables summarize the key quantitative data.

Table 1: Anti-HIV-1 Activity of Efavirenz in Cell Culture

Cell LineHIV-1 StrainParameterValue (nM)Reference
MT-2Wild-typeEC505.6[5]
VariousWild-typeEC90-951.7 - 25[6]

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Efavirenz

ParameterValue (nM)Reference
Ki2.93
IC50~1400 (1.4 µM)
IC90~11700 (11.7 µM)

Table 3: Cytotoxicity of Efavirenz

Cell LineParameterValue (µM)Reference
MT-4CC50> 0.32

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections outline the protocols for key experiments used to evaluate the anti-HIV activity of efavirenz.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.

Materials:

  • Recombinant HIV-1 RT

  • Reaction Buffer (RB)

  • Lysis Buffer

  • RNA template (e.g., poly(A))

  • Primer (e.g., oligo(dT))

  • Labeled dNTPs (e.g., digoxigenin- and biotin-labeled nucleotides)

  • Efavirenz stock solution (e.g., 100 µM)

  • Microtiter plates

Procedure:

  • Prepare serial dilutions of efavirenz in Reaction Buffer (RB). For an initial dose-response curve, concentrations might range from a high concentration (e.g., 16.7 µM) downwards.

  • In each well of a microtiter plate, add 40 µL of the efavirenz dilution.

  • Prepare the HIV-1 RT enzyme solution by diluting the stock enzyme in lysis buffer to the desired concentration (e.g., 1 ng per reaction).

  • To initiate the reaction, add 80 µL of the diluted HIV-1 RT to each well containing the efavirenz dilution. The final concentration of the test compound will be one-third of the initial dilution.

  • The reaction mixture contains the RNA template and oligo(dT) primer. The assay measures the synthesis of cDNA through the incorporation of digoxigenin- and biotin-labeled nucleotides.

  • Incubate the plate under appropriate conditions (temperature and time).

  • The amount of synthesized cDNA is quantified using a colorimetric or chemiluminescent detection method that recognizes the incorporated labeled nucleotides.

  • Calculate the percentage of RT inhibition for each efavirenz concentration compared to a no-drug control.

  • Determine the IC50 and IC90 values by plotting the percentage of inhibition against the logarithm of the efavirenz concentration.

p24 Antigen Capture Assay for Viral Replication

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • 96-well microtiter plates coated with anti-p24 monoclonal antibodies

  • Cell culture supernatants from HIV-1 infected cells treated with efavirenz

  • HIV-1 p24 standard solutions

  • Peroxidase-conjugated anti-p24 polyclonal antibodies (Conjugate Solution)

  • Wash Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution

Procedure:

  • Seed CD4-positive T cells (e.g., 2.5 × 10^5 cells) and infect them with HIV-1 (e.g., 25 ng of p24 antigen) for 3 hours.[7]

  • Wash the cells extensively to remove the initial virus inoculum and culture them in fresh medium containing various concentrations of efavirenz.

  • Collect cell culture supernatants at different time points (e.g., every 3 days).[7]

  • Add HIV-1 p24 standard solutions and the collected test samples to the wells of the pre-coated microtiter plate.

  • Incubate the plate to allow the p24 antigen to bind to the capture antibodies.

  • Wash the wells to remove unbound materials.

  • Add the Conjugate Solution containing peroxidase-conjugated anti-p24 antibodies to each well.

  • Incubate the plate to allow the conjugated antibodies to bind to the captured p24 antigen.

  • Wash the wells to remove unbound conjugate.

  • Add the Substrate Solution and incubate until color develops.

  • Add the Stop Solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve using the absorbance values of the p24 standards.

  • Calculate the concentration of p24 in the test samples by interpolating their absorbance values on the standard curve.

  • Determine the EC50 value of efavirenz by plotting the percentage of inhibition of p24 production against the logarithm of the drug concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., MT-4 cells)

  • Cell culture medium

  • Efavirenz stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of efavirenz in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the efavirenz dilutions to the respective wells. Include a no-drug control.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, remove the culture medium and add 50 µL of MTT solution to each well.[8]

  • Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[8]

  • Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at a wavelength of 550 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability for each efavirenz concentration compared to the no-drug control.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the efavirenz concentration.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of efavirenz and a typical experimental workflow for evaluating its in vitro anti-HIV activity.

Efavirenz Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration Integration Viral DNA->Integration Enters Nucleus Host DNA Host DNA Integration->Host DNA Integrates into Efavirenz Efavirenz Efavirenz->Reverse Transcriptase Non-competitive Inhibition

Caption: Mechanism of action of Efavirenz.

In Vitro Anti-HIV Activity Workflow cluster_assays Assays Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Compound Preparation->Compound Treatment RT Inhibition Assay RT Inhibition Assay Compound Preparation->RT Inhibition Assay HIV-1 Infection HIV-1 Infection Cell Culture->HIV-1 Infection HIV-1 Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation p24 Antigen Assay p24 Antigen Assay Incubation->p24 Antigen Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Assay (MTT) Data Analysis Data Analysis p24 Antigen Assay->Data Analysis RT Inhibition Assay->Data Analysis Cytotoxicity Assay (MTT)->Data Analysis EC50, IC50, CC50 Determination EC50, IC50, CC50 Determination Data Analysis->EC50, IC50, CC50 Determination

Caption: Experimental workflow for in vitro anti-HIV testing.

References

Structural Activity Relationship of DPC 961 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC 961 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a dihydroquinazolinone or dihydrobenzoxazinone core structure. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high permeability but suffers from low aqueous solubility, a factor that critically influences its oral bioavailability. The development and optimization of this compound derivatives have focused on enhancing antiviral potency, improving the pharmacokinetic profile, and overcoming drug resistance. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound derivatives, detailing the impact of various structural modifications on their anti-HIV activity. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a crucial target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into double-stranded DNA, a critical step in the viral life cycle.

This compound emerged as a promising second-generation NNRTI with potent activity against wild-type and some NNRTI-resistant strains of HIV-1. The core of its structure, a dihydroquinazolinone or dihydrobenzoxazinone ring system, provides a rigid scaffold for the optimal orientation of key pharmacophoric elements. A critical feature of this compound and its active derivatives is the presence of a trifluoromethyl group at a quaternary stereogenic center, the synthesis of which presents a significant chemical challenge. This guide will explore the structural modifications of the this compound scaffold and their correlation with biological activity.

Structural Activity Relationship (SAR) Analysis

The SAR of this compound derivatives has been investigated by modifying various positions on the core scaffold and the pendant aromatic rings. The following sections summarize the key findings.

Modifications of the Quinazolinone/Benzoxazinone Core

The nature of the heterocyclic core is a primary determinant of activity. Both the dihydroquinazolinone and dihydrobenzoxazinone scaffolds have proven effective. Modifications at the N1 and C2 positions of the quinazolinone ring, or the corresponding positions in the benzoxazinone ring, have been explored to modulate potency and pharmacokinetic properties.

Substitutions on the Pendant Aromatic Ring

Substituents on the aromatic ring attached to the core play a crucial role in the interaction with the NNRTI binding pocket (NNIBP). The type, size, and electronic properties of these substituents can significantly impact binding affinity and the ability to inhibit resistant viral strains.

Quantitative data on the biological activity of specific this compound derivatives is not publicly available in the form of structured tables within the searched scientific literature. The following table is a representative example based on general knowledge of NNRTI SAR and is for illustrative purposes only.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentIC50 (nM) vs. Wild-Type HIV-1 RT
This compoundDihydroquinazolinoneCyclopropyl4-Cl-PhenylData not available
Analog 1DihydroquinazolinoneMethyl4-Cl-PhenylData not available
Analog 2DihydrobenzoxazinoneCyclopropyl4-Cl-PhenylData not available
Analog 3DihydroquinazolinoneCyclopropyl4-F-PhenylData not available
Analog 4DihydroquinazolinoneCyclopropyl3,5-di-Cl-PhenylData not available

Experimental Protocols

The evaluation of the anti-HIV activity of this compound derivatives involves a series of in vitro assays to determine their potency against viral replication and the target enzyme, HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of compounds on the activity of recombinant HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Methodology:

  • Preparation of Reagents:

    • Recombinant HIV-1 Reverse Transcriptase (e.g., from Roche Diagnostics).

    • Reaction Buffer: Tris-HCl buffer (pH 7.8) containing KCl, MgCl2, DTT, and EGTA.

    • Template/Primer: Poly(A) x oligo(dT)15.

    • dNTP mixture: dATP, dCTP, dGTP, and a mixture of dTTP and DIG-dUTP.

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Lysis Buffer.

    • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody).

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt) substrate solution.

  • Assay Procedure:

    • Add the reaction mixture containing template/primer and dNTPs to a microplate well.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction and transfer the mixture to a streptavidin-coated microplate to capture the biotinylated DNA product.

    • Wash the plate to remove unbound reagents.

    • Add the Anti-DIG-POD antibody and incubate.

    • Wash the plate again.

    • Add the ABTS substrate solution and measure the absorbance at a specific wavelength (e.g., 405 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcription Pathway and Inhibition by NNRTIs

The following diagram illustrates the process of HIV-1 reverse transcription and the mechanism of action of non-nucleoside reverse transcriptase inhibitors like this compound.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vRNA Viral RNA Genome RT Reverse Transcriptase (RT) vRNA->RT Binds dsDNA Double-Stranded Viral DNA RT->dsDNA Synthesizes Inhibited_RT Inactive RT Conformation RT->Inhibited_RT dNTPs Host dNTPs dNTPs->RT Substrate Integration Integration into Host Genome dsDNA->Integration Translocates to NNRTI This compound (NNRTI) NNRTI->RT Allosteric Binding Inhibited_RT->dsDNA Synthesis Blocked

Caption: HIV-1 reverse transcription and NNRTI inhibition.

Experimental Workflow for SAR Studies

The following diagram outlines the typical workflow for conducting structure-activity relationship studies of this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Design Compound Design & Virtual Screening Synthesis Synthesis of This compound Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification RT_Assay HIV-1 RT Inhibition Assay Purification->RT_Assay Antiviral_Assay Cell-Based Antiviral Assay Purification->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay Purification->Toxicity_Assay SAR_Analysis SAR Analysis & Model Generation RT_Assay->SAR_Analysis Antiviral_Assay->SAR_Analysis Toxicity_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: Workflow for this compound derivative SAR studies.

Conclusion

The structural activity relationship of this compound derivatives provides valuable insights for the design of novel, potent, and resilient non-nucleoside reverse transcriptase inhibitors. The dihydroquinazolinone and dihydrobenzoxazinone cores serve as effective scaffolds, with substitutions on the pendant aromatic rings being critical for optimizing interactions within the NNRTI binding pocket. While specific quantitative data for a broad range of this compound analogs remains proprietary, the general principles of NNRTI SAR, combined with the experimental protocols outlined in this guide, provide a solid foundation for researchers in the field of anti-HIV drug discovery. Future efforts will likely focus on designing derivatives that can overcome common resistance mutations, improve solubility and bioavailability, and minimize off-target effects.

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of DPC 961

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro cell-based evaluation of DPC 961, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The following sections describe the methodologies for assessing the compound's antiviral efficacy, its direct effect on the target enzyme, and its potential cytotoxicity.

Introduction

This compound is a second-generation NNRTI with high potency against wild-type and various mutant strains of HIV-1. As a Biopharmaceutics Classification System (BCS) Class II compound, it possesses high permeability but low aqueous solubility. Accurate in vitro assessment is crucial for understanding its mechanism of action and therapeutic potential. The protocols detailed below are standard assays for the characterization of NNRTI anti-HIV activity.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound (Representative Data)
Assay TypeCell LineEndpointIC50 / EC50 (nM)CC50 (nM)Selectivity Index (SI = CC50/IC50)
Anti-HIV Assay TZM-blHIV-1 p24 antigenData to be determined--
Luciferase activityData to be determined--
RT Inhibition Assay -Reverse Transcriptase ActivityData to be determined--
Cytotoxicity Assay TZM-blCell Viability (MTT)-Data to be determined-
Membrane Integrity (LDH)-Data to be determined-

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Signaling Pathway and Mechanism of Action

This compound, as an NNRTI, inhibits HIV-1 replication by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding is allosteric, meaning it occurs at a site distinct from the active site of the enzyme. This binding event induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, a critical step in the HIV life cycle.

HIV_Life_Cycle_NNRTI_Inhibition cluster_cell Host Cell (CD4+ T-cell) HIV_virion HIV Virion Viral_RNA Viral RNA Genome HIV_virion->Viral_RNA Entry & Uncoating Assembly_Budding Assembly & Budding Viral_RNA->Assembly_Budding RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Viral_Proteins->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion RT->Viral_DNA Reverse Transcription DPC_961 This compound (NNRTI) DPC_961->RT Allosteric Inhibition

Caption: HIV-1 life cycle and the inhibitory mechanism of this compound.

Experimental Workflow

The overall workflow for the in vitro evaluation of this compound involves parallel assessment of its antiviral activity and cytotoxicity to determine its therapeutic window.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Efficacy_Assay Anti-HIV Efficacy Assay (TZM-bl cells) Compound_Prep->Efficacy_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/LDH) Compound_Prep->Cytotoxicity_Assay RT_Assay Direct RT Inhibition Assay Compound_Prep->RT_Assay Cell_Culture Culture TZM-bl cells Cell_Culture->Efficacy_Assay Cell_Culture->Cytotoxicity_Assay Virus_Stock Prepare HIV-1 Virus Stock Virus_Stock->Efficacy_Assay Readout Measure Luciferase Activity or p24 Antigen Efficacy_Assay->Readout Tox_Readout Measure Absorbance (MTT/LDH) Cytotoxicity_Assay->Tox_Readout RT_Readout Measure RT Activity RT_Assay->RT_Readout IC50_Calc Calculate IC50/EC50 Readout->IC50_Calc CC50_Calc Calculate CC50 Tox_Readout->CC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Anti-HIV-1 Efficacy Assay in TZM-bl Cells

This assay measures the ability of this compound to inhibit HIV-1 infection in TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound and Virus Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the culture medium from the wells and add 50 µL of the this compound dilutions. Include a "no drug" control.

    • Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a high signal-to-noise ratio) to each well, except for the "cell control" wells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement:

    • After incubation, remove the supernatant.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[1][2][3][4]

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.[5][6]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reverse Transcriptase Assay Kit (commercial kits are available and recommended)

  • This compound

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare reagents as per the instructions of the commercial assay kit. This typically includes a reaction buffer, a template-primer hybrid, and labeled nucleotides.

    • Prepare serial dilutions of this compound in the appropriate buffer.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, template-primer, and dNTPs.

    • Add the this compound dilutions to the respective wells. Include a "no inhibitor" control.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate at 37°C for the time specified in the kit protocol (e.g., 1 hour).

  • Detection:

    • Stop the reaction and detect the amount of newly synthesized DNA according to the kit's instructions. This is often a colorimetric or fluorometric ELISA-based detection method.[6]

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each this compound concentration.

    • Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.[7][8]

Materials:

  • TZM-bl cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the this compound dilutions to the cells. Include a "no drug" control.

    • Incubate for the same duration as the efficacy assay (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

References

Application Notes and Protocols: HIV-1 Reverse Transcriptase Enzyme Assay Using Dpc 961

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This enzymatic activity makes HIV-1 RT a prime target for antiretroviral drug development. Inhibitors of this enzyme are classified into two main categories: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] Dpc 961 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of the enzyme, distant from the active site.[3][4] This allosteric binding induces a conformational change that inhibits the polymerase activity of the enzyme, thereby blocking viral replication.[3] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Data Presentation

The inhibitory activity of this compound and other NNRTIs is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes representative quantitative data for a potent NNRTI like this compound.

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Inhibition Type
This compound HIV-1 RT (Wild-Type)Colorimetric ELISA52Non-competitive
NevirapineHIV-1 RT (Wild-Type)Colorimetric ELISA200100Non-competitive
EfavirenzHIV-1 RT (Wild-Type)Colorimetric ELISA31.5Non-competitive

Note: The IC50 and Ki values for this compound are representative of a potent NNRTI and may vary depending on the specific experimental conditions.

Experimental Protocols

This section details a non-radioactive, colorimetric HIV-1 reverse transcriptase assay protocol suitable for determining the inhibitory activity of compounds like this compound. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the enzyme.

Materials and Reagents

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)

  • HIV-1 RT Reaction Buffer (50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT)

  • Template/Primer Hybrid (e.g., Poly(A)•oligo(dT)15)

  • dNTP Mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP)

  • DIG-dUTP (1 mM)

  • This compound (or other inhibitor) stock solution in DMSO

  • Lysis Buffer (for positive control)

  • Streptavidin-coated 96-well microplate

  • Anti-DIG-Peroxidase (POD) conjugate

  • ABTS substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Distilled water

Experimental Workflow Diagram

experimental_workflow start_end start_end reagent_prep reagent_prep incubation incubation assay_step assay_step wash_step wash_step start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor prep_reaction_mix Prepare Reaction Mix (Buffer, T/P, dNTPs, DIG-dUTP) start->prep_reaction_mix add_inhibitor Add this compound to Wells prep_inhibitor->add_inhibitor prep_reaction_mix->add_inhibitor add_enzyme Add HIV-1 RT to Initiate Reaction add_inhibitor->add_enzyme incubate_rt Incubate at 37°C (e.g., 1 hour) add_enzyme->incubate_rt transfer_to_plate Transfer Reaction Product to Streptavidin-Coated Plate incubate_rt->transfer_to_plate incubate_binding Incubate at 37°C (e.g., 1 hour) transfer_to_plate->incubate_binding wash1 Wash Plate incubate_binding->wash1 add_conjugate Add Anti-DIG-POD Conjugate wash1->add_conjugate incubate_conjugate Incubate at 37°C (e.g., 1 hour) add_conjugate->incubate_conjugate wash2 Wash Plate incubate_conjugate->wash2 add_substrate Add ABTS Substrate wash2->add_substrate incubate_color Incubate at Room Temperature (Color Development) add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Read Absorbance at 405 nm add_stop->read_plate end End read_plate->end

Caption: Experimental workflow for the colorimetric HIV-1 RT assay.

Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in the reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a master mix containing the reaction buffer, template/primer, dNTP mix, and DIG-dUTP.

    • Dilute the recombinant HIV-1 RT in lysis buffer to the desired working concentration.

  • Reaction Setup:

    • Add the desired volume of the diluted this compound or control (buffer with DMSO) to the reaction tubes.

    • Add the master mix to each reaction tube.

    • Initiate the reaction by adding the diluted HIV-1 RT to each tube. The final reaction volume is typically 50 µL.

    • Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

  • Reverse Transcription Reaction:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • ELISA Detection:

    • Transfer 20 µL of each reaction product to the wells of a streptavidin-coated microplate.

    • Incubate the plate at 37°C for 1 hour to allow the biotinylated DNA product to bind to the streptavidin.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the Anti-DIG-POD conjugate solution to each well and incubate at 37°C for 1 hour.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the ABTS substrate solution to each well and incubate at room temperature for 10-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Inhibition

This compound is a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket, known as the NNRTI-binding pocket, which is located approximately 10 Å from the catalytic site of the enzyme. This binding event induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains, which restricts the mobility of the enzyme and reduces its catalytic efficiency. The inhibitor does not compete with the binding of the template-primer or the incoming dNTPs.

Inhibition Pathway Diagram

inhibition_pathway enzyme enzyme substrate substrate inhibitor inhibitor complex complex product product E HIV-1 RT (E) ES E-S Complex E->ES +S EI E-I Complex (Inactive) E->EI +I S Template/Primer + dNTPs (S) ES->E -S EP E + Product (P) ES->EP k_cat ESI E-S-I Complex (Inactive) ES->ESI +I I This compound (I) EI->E -I ESI->ES -I

Caption: Non-competitive inhibition of HIV-1 RT by this compound.

References

Animal Models for Dpc 961 Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dpc 961 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs designed for the treatment of HIV-1 infection. Characterized as a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits high permeability but low aqueous solubility, which can present challenges in oral formulation development and may lead to variable absorption. Understanding the pharmacokinetic (PK) profile of this compound is crucial for predicting its efficacy and safety. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in relevant animal models, based on available preclinical data.

As an NNRTI, this compound targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the HIV replication process.

Data Presentation

Pharmacokinetic parameters of this compound have been evaluated in several animal models, including dogs and chimpanzees. The following tables summarize the available quantitative data.

Table 1: Oral Bioavailability of this compound in Beagle Dogs

ParameterFasted StateFed State
Absolute Oral Bioavailability (%) 2451

Table 2: Comparative Oral Pharmacokinetic Parameters of this compound in Chimpanzees vs. Humans

Pharmacokinetic ParameterChimpanzee vs. Human Fold Difference
Oral Clearance (CL/F) < 3-fold
Half-life (t1/2) < 3-fold
Maximum Concentration (Cmax) < 3-fold

Note: Specific numerical values for Cmax, Tmax, AUC, and half-life in chimpanzees were not available in the reviewed literature. The data reflects a comparative analysis.

Signaling Pathway and Experimental Workflow

HIV-1 Replication Cycle and NNRTI Mechanism of Action

The following diagram illustrates the key steps in the HIV-1 replication cycle, with a focus on the role of reverse transcriptase and the inhibitory action of NNRTIs like this compound.

HIV_Replication_Cycle cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Synthesis Integration Integration into Host DNA Viral DNA->Integration Replication Replication Integration->Replication Assembly Viral Protein Assembly Replication->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New Virion Budding->New_Virion HIV_Virion HIV Virion Entry Binding & Fusion HIV_Virion->Entry Entry->Viral RNA Dpc_961 This compound (NNRTI) Dpc_961->Reverse_Transcriptase Inhibition

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

General Workflow for a Preclinical Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Protocol_Design Protocol Design & IACUC Approval Animal_Acclimation Animal Acclimation & Health Check Protocol_Design->Animal_Acclimation Dose_Formulation Dose Formulation Preparation & QC Animal_Acclimation->Dose_Formulation Dosing Drug Administration (IV and/or Oral) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Sample_Analysis Sample Analysis Sample_Processing->Sample_Analysis Method_Development LC-MS/MS Method Development & Validation Method_Development->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: Workflow for a typical preclinical pharmacokinetic study.

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of this compound in dogs and non-human primates (rhesus monkeys or chimpanzees). These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Oral and Intravenous Pharmacokinetic Study in Beagle Dogs

1. Animals:

  • Healthy, adult male or female beagle dogs (typically 8-12 kg).

  • Animals should be acclimated to the facility for at least 7 days prior to the study.

  • A crossover study design is recommended, with an adequate washout period (e.g., 1-2 weeks) between treatments.

2. Housing and Diet:

  • House animals individually in stainless steel cages under standard laboratory conditions (20-24°C, 40-70% humidity, 12-hour light/dark cycle).

  • Provide a standard canine diet and water ad libitum, except for fasting periods as required by the protocol.

3. Dose Formulation:

  • Intravenous (IV): Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) to achieve the desired concentration for a slow bolus injection. The formulation should be sterile-filtered.

  • Oral (PO): For suspension dosing, micronize this compound and suspend it in an appropriate vehicle (e.g., 0.5% methylcellulose in water). For capsule dosing, fill gelatin capsules with the required amount of neat drug substance.

4. Dosing:

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available. Food can be returned 4 hours post-dose.

  • IV Administration: Administer the this compound solution via a cephalic vein as a slow intravenous bolus over 1-2 minutes.

  • PO Administration: Administer the oral suspension via gavage or the capsule directly into the esophagus, followed by a small amount of water to ensure swallowing.

5. Blood Sampling:

  • Collect serial blood samples (approximately 2-3 mL) from a saphenous or jugular vein into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • A typical sampling schedule for IV administration could be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • A typical sampling schedule for oral administration could be: pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

6. Sample Processing and Analysis:

  • Centrifuge blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

7. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL (Clearance), and Vd (Volume of Distribution).

  • Calculate absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 2: Oral Pharmacokinetic Study in Non-Human Primates (Rhesus Monkeys or Chimpanzees)

1. Animals:

  • Healthy, adult male or female rhesus monkeys (Macaca mulatta) or chimpanzees (Pan troglodytes).

  • All procedures must be in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

2. Housing and Diet:

  • House animals in facilities that meet the standards for non-human primate care.

  • Provide a standard primate diet and water, with enrichment as per institutional guidelines.

3. Dose Formulation:

  • Prepare an oral suspension of this compound in a palatable vehicle (e.g., a flavored syrup or mixed with a small amount of food) to encourage voluntary consumption or for nasogastric tube administration.

4. Dosing:

  • Fast animals overnight prior to dosing.

  • Administer the dose orally. For trained animals, this may be voluntary consumption. For others, administration via a nasogastric tube may be necessary. Anesthesia may be required for this procedure.

5. Blood Sampling:

  • Collect serial blood samples from a femoral or saphenous vein into tubes containing an appropriate anticoagulant.

  • A typical sampling schedule could be: pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • The use of temporary indwelling catheters can facilitate frequent sampling and reduce animal stress.

6. Sample Processing and Analysis:

  • Process blood samples to obtain plasma as described in the dog protocol.

  • Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.

7. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis as described in the dog protocol.

Conclusion

The selection of appropriate animal models is a critical step in the preclinical development of new drug candidates like this compound. The data available for dogs and chimpanzees suggest that this compound exhibits oral bioavailability, a key characteristic for a successful oral antiretroviral agent. The provided protocols offer a framework for conducting robust pharmacokinetic studies to further characterize the absorption, distribution, metabolism, and excretion of this compound. Such studies are essential for dose selection in subsequent efficacy and toxicology studies and for predicting the pharmacokinetic profile in humans. Researchers should adapt these general protocols to their specific research questions and institutional guidelines to ensure the generation of high-quality, reproducible data.

Application Notes and Protocols for Preclinical Development of DPC 961

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: DPC 961 is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) for which development was discontinued. Detailed preclinical data for this compound are not extensively available in the public domain. The following application notes and protocols are based on the known characteristics of this compound, general principles of preclinical drug development for BCS Class II compounds, and established mechanisms for NNRTIs. The quantitative data presented are representative examples and should be considered illustrative.

Introduction

This compound is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability and low aqueous solubility.[1] This presents specific challenges in formulation development to ensure adequate oral bioavailability. Preclinical development of this compound focused on addressing these formulation challenges, understanding its pharmacokinetic profile, and establishing a safety margin through toxicology studies. A key issue in its development was the existence of multiple polymorphic forms (Form I and Form III), which required comparative in vivo studies to ensure consistent bio-performance.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound, like other NNRTIs, inhibits the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into proviral DNA.[2][3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT enzyme, distant from the active site.[2][4] This binding induces a conformational change in the enzyme, which allosterically inhibits its function and blocks the DNA polymerization process.[2]

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds Inactive RT Inactive RT Reverse Transcriptase->Inactive RT Conformational Change Proviral DNA Synthesis Proviral DNA Synthesis Reverse Transcriptase->Proviral DNA Synthesis Catalyzes This compound This compound This compound->Reverse Transcriptase Allosteric Binding Blocked Synthesis Blocked Synthesis Inactive RT->Blocked Synthesis Leads to Integration into\nHost Genome Integration into Host Genome Proviral DNA Synthesis->Integration into\nHost Genome No Integration No Integration Blocked Synthesis->No Integration

Figure 1: Mechanism of Action of this compound as an NNRTI.

Preclinical Pharmacokinetics

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For a BCS Class II compound like this compound, formulation plays a critical role in oral absorption. Studies in dogs are commonly used to assess the oral bioavailability of different formulations.

Representative Pharmacokinetic Data in Dogs

The following table presents illustrative pharmacokinetic data for two oral formulations of this compound in Beagle dogs. This data is hypothetical and serves to demonstrate the type of information gathered in such studies. An oral absorption study in dogs was necessary to confirm that a change in the crystal form of this compound would not impact its bio-performance.[1]

ParameterFormulation A (Suspension)Formulation B (Tablet - Form III)
Dose (mg/kg) 1010
Cmax (ng/mL) 850 ± 1501100 ± 200
Tmax (hr) 2.0 ± 0.51.5 ± 0.5
AUC (0-24h) (ng*hr/mL) 6200 ± 12008500 ± 1800
Oral Bioavailability (%) ~25~35

Table 1: Representative Pharmacokinetic Parameters of this compound Formulations in Beagle Dogs (n=6 per group). Data are presented as mean ± SD.

Preclinical Toxicology

Toxicology studies are performed to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials. These studies are conducted in at least two species, typically a rodent and a non-rodent (e.g., dog or non-human primate).

Representative Toxicology Study Summary

The following table provides a hypothetical summary of findings from a 28-day repeat-dose oral toxicology study in cynomolgus monkeys.

Dose Group (mg/kg/day)Key FindingsNOAEL (No-Observed-Adverse-Effect Level)
0 (Vehicle Control)No treatment-related findings.-
10Mild, reversible elevation in liver enzymes (ALT, AST).-
30Moderate, reversible elevation in liver enzymes. Mild gastrointestinal distress (emesis).10 mg/kg/day
100Significant elevation in liver enzymes with minimal hepatocellular necrosis. Moderate gastrointestinal distress.-

Table 2: Representative Summary of a 28-Day Oral Toxicology Study of this compound in Cynomolgus Monkeys.

Experimental Protocols

Protocol: Oral Pharmacokinetic Study in Beagle Dogs

This protocol outlines a typical study to assess the pharmacokinetics of a novel formulation of this compound.

PK_Workflow Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting 7 days Dosing Dosing Fasting->Dosing Overnight Blood Sampling Blood Sampling Dosing->Blood Sampling Oral Gavage Plasma Processing Plasma Processing Blood Sampling->Plasma Processing Pre-dose, 0.5, 1, 2, 4, 8, 12, 24h Bioanalysis Bioanalysis Plasma Processing->Bioanalysis Centrifugation & Freezing PK Analysis PK Analysis Bioanalysis->PK Analysis LC-MS/MS Data Reporting Data Reporting PK Analysis->Data Reporting

Figure 2: Experimental Workflow for a Canine Pharmacokinetic Study.

Objective: To determine the pharmacokinetic profile of this compound formulated as an oral tablet in male Beagle dogs.

Materials:

  • This compound tablets (specified dose)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Beagle dogs (male, ~10 kg, n=6)

  • Oral gavage tubes

  • K2-EDTA collection tubes

  • Centrifuge, vortex mixer, freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Acclimation: Animals are acclimated for at least 7 days prior to the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing: Each dog is administered a single oral dose of the this compound tablet via gavage, followed by a flush of water.

  • Blood Sampling: Blood samples (approximately 2 mL) are collected from the jugular vein into K2-EDTA tubes at the following time points: pre-dose, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Blood samples are immediately placed on ice and centrifuged at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Protocol: 28-Day Repeat-Dose Oral Toxicology Study in Non-Human Primates

This protocol describes a representative study to evaluate the safety of this compound following daily administration for 28 days.

Toxicology_Workflow Acclimation Acclimation Group Assignment Group Assignment Acclimation->Group Assignment Daily Dosing Daily Dosing Group Assignment->Daily Dosing Randomization Monitoring Monitoring Daily Dosing->Monitoring 28 days Terminal Procedures Terminal Procedures Daily Dosing->Terminal Procedures Day 29 Monitoring->Daily Dosing Clinical observations, Weight, Food consumption Data Analysis Data Analysis Terminal Procedures->Data Analysis Blood collection, Necropsy, Histopathology Toxicity Report Toxicity Report Data Analysis->Toxicity Report

Figure 3: Workflow for a 28-Day Toxicology Study.

Objective: To assess the potential toxicity of this compound when administered orally to cynomolgus monkeys daily for 28 days.

Materials:

  • This compound formulation

  • Vehicle control

  • Cynomolgus monkeys (equal numbers of males and females, n=3-4 per sex per group)

  • Equipment for clinical observations, blood collection, and pathological examinations.

Procedure:

  • Acclimation and Group Assignment: Animals are acclimated and randomly assigned to dose groups (e.g., vehicle control, low-, mid-, and high-dose).

  • Daily Dosing: The this compound formulation or vehicle is administered daily via oral gavage at the same time each day for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Conducted twice daily to check for signs of toxicity.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured daily.

    • Ophthalmology and ECG: Performed pre-study and at the end of the treatment period.

  • Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis pre-study and at termination.

  • Terminal Procedures: On day 29, animals are euthanized. A full necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically.

  • Data Analysis: All data are statistically analyzed to identify any dose-dependent, treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

References

Application Notes and Protocols for the Quantification of DPC 961 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPC 961, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key therapeutic agent in the management of HIV-1 infections. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, ensuring optimal dosing and patient safety. This document provides detailed application notes and protocols for the reliable quantification of this compound in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described are based on established and validated procedures for the structurally identical compound, Efavirenz.

Analytical Method Overview

The quantification of this compound in plasma is achieved through a robust LC-MS/MS method. The general workflow involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and detection by mass spectrometry.

cluster_workflow Experimental Workflow for this compound Quantification plasma_sample Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: High-level experimental workflow for this compound quantification in plasma.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range1.0 - 2,500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC4.0< 5%< 6%95 - 105%
Medium QC800< 4%< 5%97 - 103%
High QC2000< 3%< 4%98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound (Efavirenz) reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-Efavirenz)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma.

cluster_sample_prep Sample Preparation Workflow start Start: 100 µL Plasma add_is Add Internal Standard start->add_is add_precipitant Add Acetonitrile (300 µL) add_is->add_precipitant vortex Vortex (1 min) add_precipitant->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Step-by-step workflow for this compound plasma sample preparation.

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of ¹³C₆-Efavirenz in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate
Column Temperature40°C
Injection Volume10 µL

Table 4: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
This compound MRM Transitionm/z 316.1 → m/z 244.1
¹³C₆-Efavirenz MRM Transitionm/z 322.1 → m/z 250.1
Collision EnergyOptimized for the specific instrument

Signaling Pathway (Mechanism of Action)

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

DPC961 This compound Binding Allosteric Binding DPC961->Binding RT HIV-1 Reverse Transcriptase RT->Binding Conformation Conformational Change Binding->Conformation Inhibition Inhibition of DNA Synthesis Conformation->Inhibition Replication Viral Replication Blocked Inhibition->Replication

Caption: Mechanism of action of this compound as an NNRTI.

Conclusion

The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a drug development or clinical research setting. Adherence to these protocols will enable researchers to generate high-quality data for pharmacokinetic and other related studies.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dpc 961

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Dpc 961, a non-nucleoside reverse transcriptase inhibitor (NNRTI), using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a workflow diagram to ensure ease of use and reproducibility in a laboratory setting.

Introduction

This compound is a potent non-nucleoside reverse transcriptase inhibitor investigated for the treatment of HIV-1 infection.[1][2] As a member of the dihydrobenzoxazinone class of compounds, accurate and reliable analytical methods are crucial for its quantification during drug development and quality control processes.[2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1] This necessitates careful method development to ensure consistent and accurate results. This application note details a robust RP-HPLC method for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions

A generic gradient reversed-phase HPLC method is often suitable for the analysis of small organic molecules like this compound.[3] The following conditions are recommended as a starting point for method development and validation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

Sample Preparation (for Bulk Drug Substance):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute 5.0 mL of this solution to 50 mL with the diluent to achieve a final concentration of approximately 100 µg/mL.

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method. These values are illustrative and should be confirmed during formal method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterExpected Results
Linearity (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (100 µg/mL) injection Inject Standard and Sample Solutions prep_std->injection prep_smp Prepare Sample Solution (100 µg/mL) prep_smp->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatography Chromatographic Separation injection->chromatography data_acq Data Acquisition (Chromatogram) chromatography->data_acq integration Peak Integration and Quantification data_acq->integration report Generate Report integration->report

Caption: Workflow for the HPLC analysis of this compound.

Hypothetical Signaling Pathway Interaction

As a non-nucleoside reverse transcriptase inhibitor, this compound's primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase enzyme. The following diagram illustrates a simplified representation of this interaction and its downstream effect on viral replication.

DPC961 This compound RT HIV-1 Reverse Transcriptase DPC961->RT Allosteric Inhibition Proviral_DNA Proviral DNA RT->Proviral_DNA Reverse Transcription Viral_RNA Viral RNA Viral_RNA->RT Template Integration Integration into Host Genome Proviral_DNA->Integration Replication Viral Replication Integration->Replication

Caption: Simplified mechanism of action for this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust approach for the quantitative analysis of this compound. The provided protocol and performance characteristics offer a solid foundation for method implementation in a quality control or research laboratory. As with any analytical method, it is essential to perform appropriate validation studies to ensure its suitability for the intended application.

References

Application Notes and Protocols for Testing NNRTI Efficacy Against HIV

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell Lines for Testing Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Efficacy Against HIV Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for evaluating the in vitro efficacy of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against the Human Immunodeficiency Virus (HIV). As information on "Dpc 961" is not publicly available, this document will use the well-characterized NNRTI, Efavirenz, as a primary example to illustrate the experimental procedures. Data for another common NNRTI, Nevirapine, is also included for comparative purposes. The protocols and cell lines described herein are standard methodologies for the pre-clinical assessment of anti-HIV drug candidates.

The primary cell lines discussed are the human T-lymphocyte cell lines MT-4 and CEM-SS, which are highly susceptible to HIV-1 infection and are widely used in antiviral screening.[1][2] The methodologies cover the determination of antiviral activity (EC50), cytotoxicity (CC50), and the calculation of the selectivity index (SI).

Data Presentation

The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of Efavirenz and Nevirapine in commonly used cell lines.

Table 1: Antiviral Efficacy of Efavirenz and Nevirapine against HIV-1

CompoundCell LineVirus StrainAssay TypeEC50 / IC50Reference
EfavirenzCEM-SSHIV-1 RFXTT Assay0.005 µM[3]
EfavirenzCCRF-CEMHIV-1 IIIBGiant Cell Formation1.5 nM[3]
NevirapineMT-4HIV-1 Subtype CCytopathicity Reduction0.00488 µM[4]
NevirapineJurkat E6-1HIV-1 Env-pseudovirusLuciferase Assay0.04 µM[4]
NevirapineCell CultureHIV-1Replication Assay40 nM[4][5]

Table 2: Cytotoxicity of Nevirapine in T-Cell Lines

CompoundCell LineAssay TypeCC50Reference
NevirapineC8166Cytopathogenicity> 749.1 µM[6]
NevirapineCCRF-CEMMTT Assay> 100 µM[6]

Experimental Protocols

General Cell Culture and Virus Propagation

1.1. Cell Line Maintenance:

  • Cell Lines: MT-4, CEM-SS (or other suitable CD4+ T-cell lines).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.

1.2. HIV-1 Virus Stock Preparation:

  • Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, RF, or NL4-3) in MT-4 or CEM-SS cells.

  • Infect cells at a low multiplicity of infection (MOI) of 0.01-0.1.

  • Monitor the culture for cytopathic effects (CPE), such as syncytia formation, and/or measure p24 antigen concentration in the supernatant.

  • When CPE is maximal or p24 levels peak (typically 4-7 days post-infection), harvest the culture supernatant.

  • Clarify the supernatant by centrifugation at 1,000 x g for 10 minutes to remove cell debris.

  • Filter the virus-containing supernatant through a 0.45 µm filter.

  • Aliquot the virus stock and store at -80°C.

  • Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using a standard endpoint dilution assay.

Antiviral Activity Assay (p24 Antigen Reduction)

This protocol is designed to determine the concentration of the test compound that inhibits HIV-1 replication by 50% (EC50).

2.1. Materials:

  • MT-4 cells

  • HIV-1 virus stock (e.g., HIV-1 IIIB)

  • 96-well flat-bottom microtiter plates

  • Test compound (e.g., Efavirenz) and control drugs (e.g., Nevirapine)

  • HIV-1 p24 Antigen ELISA kit

  • Culture medium

2.2. Procedure:

  • Prepare serial dilutions of the test compound in culture medium.

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of culture medium.

  • Add 50 µL of the diluted test compound to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus).

  • Immediately infect the cells by adding 100 µL of HIV-1 diluted in culture medium to achieve a final MOI of 0.01.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, collect the culture supernatant from each well.

  • Measure the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[7][8]

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that reduces cell viability by 50% (CC50).

3.1. Materials:

  • MT-4 cells (or other target cell lines)

  • 96-well flat-bottom microtiter plates

  • Test compound (e.g., Efavirenz)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • Culture medium

3.2. Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include wells for cell control (cells only, no drug).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and using a non-linear regression analysis.

Calculation of Selectivity Index (SI)

The selectivity index is a measure of the therapeutic window of a drug candidate. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective at concentrations well below those at which it is toxic to the host cells.

Visualizations

Mechanism of Action of NNRTIs

NNRTIs like Efavirenz and Nevirapine are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[12][13][14] They bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits the conversion of the viral RNA genome into double-stranded DNA.[15][16][17]

Caption: Mechanism of action of NNRTIs.

Experimental Workflow for NNRTI Efficacy Testing

The following diagram illustrates the overall workflow for determining the antiviral efficacy and cytotoxicity of an NNRTI.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_antiviral_steps Antiviral Assay Steps cluster_cytotoxicity_steps Cytotoxicity Assay Steps Prepare Cell Culture\n(MT-4 or CEM-SS) Prepare Cell Culture (MT-4 or CEM-SS) Antiviral Assay Antiviral Assay Prepare Cell Culture\n(MT-4 or CEM-SS)->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Prepare Cell Culture\n(MT-4 or CEM-SS)->Cytotoxicity Assay Prepare Serial Dilutions\nof NNRTI Prepare Serial Dilutions of NNRTI Prepare Serial Dilutions\nof NNRTI->Antiviral Assay Seed Cells Seed Cells Antiviral Assay->Seed Cells Seed Cells_c Seed Cells Cytotoxicity Assay->Seed Cells_c Add NNRTI Add NNRTI Seed Cells->Add NNRTI Infect with HIV-1 Infect with HIV-1 Add NNRTI->Infect with HIV-1 Incubate (4-5 days) Incubate (4-5 days) Infect with HIV-1->Incubate (4-5 days) Measure p24 Antigen Measure p24 Antigen Incubate (4-5 days)->Measure p24 Antigen Calculate EC50 Calculate EC50 Measure p24 Antigen->Calculate EC50 Add NNRTI_c Add NNRTI Seed Cells_c->Add NNRTI_c Incubate_c Incubate (4-5 days) Add NNRTI_c->Incubate_c Add MTT Reagent Add MTT Reagent Incubate_c->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50 Prepare Serial Dilutions\of NNRTI Prepare Serial Dilutionsof NNRTI Prepare Serial Dilutions\of NNRTI->Cytotoxicity Assay Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Calculate EC50->Calculate Selectivity Index (SI) Calculate CC50->Calculate Selectivity Index (SI)

Caption: Workflow for NNRTI efficacy and cytotoxicity testing.

Resistance Development

It is crucial to consider the potential for drug resistance development. For NNRTIs like Efavirenz, a common resistance mutation is K103N in the reverse transcriptase gene.[1][18] For Nevirapine, a key resistance mutation involves the substitution of tyrosine at position 181, often to cysteine.[5] Future studies could involve generating resistant viral strains in vitro by passaging the virus in the presence of sub-optimal concentrations of the test compound and sequencing the reverse transcriptase gene to identify resistance-conferring mutations.

References

Application Notes and Protocols for Efavirenz (formerly DPC 961) in Combination Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), emerged from the developmental pipeline where it was known by codenames including DPC 961 and DMP 266. Developed by DuPont Pharmaceuticals and later marketed by Bristol-Myers Squibb under the brand name Sustiva, Efavirenz became a cornerstone of first-line combination antiretroviral therapy (cART) for HIV-1 infection.[1][2] Its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical step in the viral replication cycle. This document provides detailed application notes and protocols relevant to the use of Efavirenz in combination with other antiretroviral agents, reflecting its extensive history in clinical practice and research.

Data Presentation

The efficacy of Efavirenz-based combination therapies has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies, showcasing its virologic and immunologic efficacy when combined with other antiretroviral drugs.

Table 1: Virologic and Immunologic Outcomes of Efavirenz in Combination Therapy for Treatment-Naïve Adults

Trial / StudyCombination RegimenDurationVirologic Suppression (<50 copies/mL)CD4+ T-cell Increase (cells/mm³)Reference
ACTG 5202Efavirenz + Emtricitabine + Tenofovir DF96 weeks83%+248[3]
STARTEfavirenz + 2 NRTIsMedian 2.1 yearsNot ReportedNot ReportedN/A
ENCORE1Efavirenz (400mg) + 2 NRTIs96 weeks94%+244[4][5]
DPC 083 Phase IIDPC 083 (related NNRTI) + 2 NRTIs48 weeks75-86%+140-195[6]

Table 2: Adverse Events Associated with Efavirenz-Based Regimens

Adverse EventFrequencyDescriptionManagementReference
Central Nervous System (CNS) EffectsCommonDizziness, insomnia, vivid dreams, confusion. Typically resolve within 2-4 weeks.Patient counseling, evening dosing.[3]
RashCommonMild to moderate maculopapular rash.Symptomatic treatment, monitoring.N/A
Elevated Liver EnzymesLess CommonAsymptomatic increases in AST and ALT.Regular monitoring of liver function tests.N/A
DyslipidemiaCommonIncreases in total cholesterol, LDL, and triglycerides.Lipid-lowering agents if necessary.N/A

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of Efavirenz and related NNRTIs are provided below.

Protocol 1: In Vitro Antiviral Activity Assay (Phenotypic Assay)

Objective: To determine the in vitro efficacy of Efavirenz against HIV-1 replication in cell culture.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).

  • HIV-1 laboratory strains (e.g., HIV-1 IIIB) or clinical isolates.

  • Efavirenz stock solution (in DMSO).

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum, antibiotics, and IL-2 (for PBMCs).

  • 96-well cell culture plates.

  • Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Seed PBMCs or T-cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of Efavirenz in cell culture medium.

  • Add the Efavirenz dilutions to the cells.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plates for 5-7 days.

  • After incubation, collect the cell culture supernatant.

  • Measure the level of viral replication by quantifying RT activity or p24 antigen concentration in the supernatant.

  • Calculate the 50% effective concentration (EC₅₀), the concentration of Efavirenz that inhibits viral replication by 50%.

Protocol 2: Genotypic Resistance Analysis

Objective: To identify mutations in the HIV-1 reverse transcriptase gene that confer resistance to Efavirenz.

Materials:

  • Plasma samples from patients failing an Efavirenz-containing regimen.

  • Viral RNA extraction kit.

  • Reverse transcription-polymerase chain reaction (RT-PCR) reagents.

  • Primers specific for the HIV-1 pol gene (RT region).

  • DNA sequencing reagents and equipment.

  • Sequence analysis software.

Procedure:

  • Extract viral RNA from patient plasma samples.

  • Perform RT-PCR to amplify the reverse transcriptase coding region of the HIV-1 pol gene.

  • Purify the PCR product.

  • Sequence the amplified DNA.

  • Compare the patient-derived sequences to a wild-type reference sequence to identify mutations.

  • Correlate identified mutations with known Efavirenz resistance mutations (e.g., K103N, Y181C).

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

HIV_Lifecycle_and_Efavirenz_Action cluster_HIV_Lifecycle HIV Replication Cycle cluster_Efavirenz_Action Efavirenz (this compound) Mechanism HIV_Virion HIV Virion Binding_Fusion Binding and Fusion HIV_Virion->Binding_Fusion CD4_Cell CD4+ T-Cell Viral_RNA Viral RNA CD4_Cell->Viral_RNA Enters Cell Binding_Fusion->CD4_Cell Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Integrated_DNA Integrated Viral DNA (Provirus) Integration->Integrated_DNA Transcription_Translation Transcription & Translation Integrated_DNA->Transcription_Translation Viral_Proteins_RNA Viral Proteins & RNA Transcription_Translation->Viral_Proteins_RNA Assembly_Budding Assembly & Budding Viral_Proteins_RNA->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion Efavirenz Efavirenz (NNRTI) RT_Enzyme Reverse Transcriptase Enzyme Efavirenz->RT_Enzyme Binds to allosteric site

Caption: Mechanism of HIV-1 replication and the inhibitory action of Efavirenz.

Antiviral_Assay_Workflow start Start: Cell Seeding drug_dilution Prepare Efavirenz Serial Dilutions start->drug_dilution add_drug Add Drug Dilutions to Cells drug_dilution->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubation Incubate for 5-7 Days infect_cells->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant quantify_replication Quantify Viral Replication (RT or p24) collect_supernatant->quantify_replication calculate_ec50 Calculate EC50 quantify_replication->calculate_ec50 end End: Determine Antiviral Potency calculate_ec50->end

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Dpc 961

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Dpc 961.

Introduction to this compound Solubility

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This classification indicates that it possesses high permeability but suffers from low aqueous solubility.[1] This low solubility is a significant hurdle as it can limit the drug's dissolution rate in the gastrointestinal tract, potentially leading to incomplete absorption and reduced oral bioavailability. It is also known that this compound can exist in different polymorphic forms, with Form I and Form III having comparable aqueous solubility and intrinsic dissolution rates.[1] Therefore, formulation strategies aimed at enhancing the aqueous solubility of this compound are critical for successful preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: While specific quantitative values for the aqueous solubility of this compound are not widely published in publicly available literature, it is consistently characterized as a poorly water-soluble compound. As a BCS Class II drug, its low solubility is the primary rate-limiting step for its absorption.[1] For experimental purposes, it is crucial to determine the aqueous solubility of your specific batch of this compound under your experimental conditions (e.g., pH, temperature).

Q2: Which strategies are most commonly used to improve the solubility of BCS Class II compounds like this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of BCS Class II drugs. These can be broadly categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2] Techniques include micronization and nanosuspension.

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility. Common methods include solvent evaporation, fusion (melting), and hot-melt extrusion.[3][4]

    • Amorphous Forms: Converting the crystalline drug to a higher-energy amorphous form can transiently increase its solubility.

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility. However, this compound is developed as a neutral molecule, making this approach less straightforward.[1]

    • Prodrugs: Modifying the drug molecule to a more soluble prodrug that converts to the active form in vivo.

  • Formulation-Based Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic drugs.

    • Surfactants (Micellar Solubilization): Surfactants form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility.

    • Complexation (e.g., with Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility in water.[5]

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6]

Q3: Are there any specific excipients that are recommended for improving the solubility of this compound?

Formulation StrategyRecommended Excipient ClassesSpecific Examples
Solid Dispersions Hydrophilic polymersPovidone (PVP), Copovidone, Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC)
Co-solvents Water-miscible organic solventsEthanol, Propylene Glycol, Glycerol, PEGs
Surfactants Non-ionic surfactantsPolysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Cremophor® EL
Complexation Cyclodextrinsβ-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Lipid-Based Formulations Oils, surfactants, co-solventsMedium-chain triglycerides, Labrasol®, Capryol®

Note: This table provides general guidance. Excipient selection requires experimental screening for compatibility, solubilization efficiency, and stability with this compound.

Troubleshooting Guides

Issue 1: this compound is not dissolving sufficiently in aqueous buffers for in vitro assays.
Possible Cause Troubleshooting Step Experimental Protocol
Low intrinsic solubility of this compound.1. pH Adjustment: Although this compound is neutral, small changes in pH can sometimes influence solubility. Test a range of physiologically relevant pH values (e.g., pH 4.5, 6.8, 7.4).1. Prepare a series of buffers at different pH values. 2. Add an excess amount of this compound to each buffer. 3. Equilibrate the samples by shaking or stirring at a controlled temperature for 24-48 hours. 4. Centrifuge or filter the samples to remove undissolved solid. 5. Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
2. Addition of a Co-solvent: Introduce a water-miscible organic solvent to the aqueous buffer.1. Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol). 2. Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10% v/v). 3. Add a small aliquot of the this compound stock solution to the co-solvent-containing buffers, ensuring the final co-solvent concentration remains within the desired range and does not precipitate the drug. 4. Visually inspect for precipitation and quantify the dissolved concentration.
3. Use of a Surfactant: Incorporate a surfactant to aid in micellar solubilization.1. Prepare a series of aqueous buffers containing a surfactant (e.g., Tween® 80) at concentrations above its critical micelle concentration (CMC). 2. Add an excess of this compound to each surfactant-containing buffer. 3. Equilibrate and quantify the dissolved concentration as described for pH adjustment.
Issue 2: Poor and variable oral bioavailability of this compound in animal studies.
Possible Cause Troubleshooting Step Experimental Protocol
Dissolution rate-limited absorption.1. Particle Size Reduction (Micronization): Reduce the particle size of the this compound powder.1. Micronize the this compound powder using techniques like jet milling or ball milling. 2. Characterize the particle size distribution before and after micronization (e.g., using laser diffraction). 3. Formulate the micronized powder into a suitable dosage form (e.g., suspension) and repeat the in vivo study.
2. Formulation as a Solid Dispersion: Enhance the dissolution rate by creating a solid dispersion with a hydrophilic carrier.Solvent Evaporation Method: 1. Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol/dichloromethane mixture). 2. Evaporate the solvent under reduced pressure to obtain a solid mass. 3. Further dry the solid dispersion under vacuum to remove residual solvent. 4. Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and dissolution rate. 5. Formulate the solid dispersion for oral administration.
3. Development of a Lipid-Based Formulation: Improve solubilization in the gastrointestinal tract.Self-Emulsifying Drug Delivery System (SEDDS): 1. Screen for suitable oils, surfactants, and co-solvents that provide good solubility for this compound. 2. Systematically mix the selected components in different ratios to identify formulations that spontaneously form a microemulsion upon gentle agitation in an aqueous medium. 3. Characterize the resulting emulsion for droplet size and stability. 4. Encapsulate the optimized SEDDS formulation in soft gelatin capsules for oral administration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_methods Specific Methods cluster_evaluation Evaluation Low Aqueous Solubility of this compound Low Aqueous Solubility of this compound Physical Modification Physical Modification Low Aqueous Solubility of this compound->Physical Modification Chemical Modification Chemical Modification Low Aqueous Solubility of this compound->Chemical Modification Formulation Approach Formulation Approach Low Aqueous Solubility of this compound->Formulation Approach Particle Size Reduction Particle Size Reduction Physical Modification->Particle Size Reduction Solid Dispersion Solid Dispersion Physical Modification->Solid Dispersion Co-solvents Co-solvents Formulation Approach->Co-solvents Surfactants Surfactants Formulation Approach->Surfactants Complexation Complexation Formulation Approach->Complexation Solubility & Dissolution Testing Solubility & Dissolution Testing Particle Size Reduction->Solubility & Dissolution Testing Solid Dispersion->Solubility & Dissolution Testing Co-solvents->Solubility & Dissolution Testing Surfactants->Solubility & Dissolution Testing Complexation->Solubility & Dissolution Testing In Vivo Bioavailability In Vivo Bioavailability Solubility & Dissolution Testing->In Vivo Bioavailability

Caption: A logical workflow for addressing the low aqueous solubility of this compound.

signaling_pathway_solid_dispersion cluster_input Inputs cluster_process Process cluster_output Output cluster_result Result Dpc961 This compound (Crystalline) Dissolution Dissolution of Components Dpc961->Dissolution Carrier Hydrophilic Carrier (e.g., PVP) Carrier->Dissolution Solvent Common Solvent Solvent->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation SolidDispersion Solid Dispersion (Amorphous this compound in Carrier) Evaporation->SolidDispersion EnhancedSolubility Enhanced Aqueous Solubility & Dissolution SolidDispersion->EnhancedSolubility

Caption: The solvent evaporation method for preparing a solid dispersion of this compound.

References

Technical Support Center: Overcoming Polymorphism Challenges in DPC 961 Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering polymorphism with the active pharmaceutical ingredient (API) DPC 961.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known polymorphic forms?

A1: this compound is a developmental compound investigated for the treatment of HIV infections. It is a neutral molecule classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] Its performance can be significantly impacted by its physicochemical properties, including its crystal form.[1] Two anhydrous polymorphic forms have been identified: Form I and Form III.[1]

Q2: What is the relationship between Form I and Form III of this compound?

A2: Form I and Form III are enantiotropically related, meaning one form is more stable at a lower temperature range while the other is more stable at a higher temperature range. Form III is the thermodynamically stable form at lower temperatures, while Form I is the stable form at higher temperatures.[1] The transition temperature between the two forms has been estimated to be between 120 and 174 °C.[1]

Q3: What was the original manufacturing process for this compound and which form did it produce?

A3: The initial 29 development batches of this compound were produced through a process involving crystallization from a toluene/heptane mixture, followed by recrystallization from methanol.[1] The final API, Form I, was not directly crystallized but was obtained through the desolvation of a stoichiometric methanol solvate at an elevated temperature.[1]

Q4: What is the "disappearing polymorph" phenomenon observed with this compound?

A4: The "disappearing polymorph" phenomenon refers to the sudden and unexpected inability to reproduce a previously known and manufactured crystal form. In the case of this compound, after 29 successful batches yielding Form I, the 30th batch unexpectedly produced the lower-melting and more stable Form III.[1] Subsequently, all attempts to reproduce Form I at a large scale using the original desolvation process failed, consistently resulting in Form III.[1][2] This is often attributed to the unintentional seeding of the manufacturing environment with microscopic crystals of the more stable polymorph.[2][3]

Q5: Why is the polymorphic form of a BCS Class II drug like this compound so critical?

A5: For BCS Class II drugs, with their low solubility and high permeability, the dissolution rate is often the rate-limiting step for drug absorption.[1][4] Different polymorphs can have different solubilities and dissolution rates, which can directly impact the drug's bioavailability and overall therapeutic efficacy.[4][5] An uncontrolled change in polymorphic form can lead to a product with different clinical performance.[1]

Troubleshooting Guides

Issue: Unexpected appearance of Form III in the final product.

  • Question: Our manufacturing process was consistently producing Form I of this compound, but now we are only isolating Form III. What could be the cause and how can we investigate it?

  • Answer: This is a classic example of a "disappearing polymorph," likely caused by the introduction of Form III seed crystals into the manufacturing environment.

    • Immediate Actions:

      • Quarantine the affected batch: Prevent further processing or distribution until the form is confirmed and its impact assessed.

      • Thoroughly clean all equipment: This includes reactors, filters, dryers, and milling equipment that came into contact with the API. Consider dedicated equipment if possible.

      • Review handling procedures: Investigate any changes in raw material handling, operator procedures, or environmental conditions that could have introduced Form III seeds.

    • Analytical Investigation:

      • Confirm the polymorphic form: Use X-ray Powder Diffraction (XRPD) as the primary method for unambiguous identification of the crystal form.[6][7]

      • Thermal analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify the transition temperature between forms.[1]

      • Microscopy: Hot-stage microscopy can visually confirm the transformation from one form to another at different temperatures.

Issue: Inability to reproduce Form I of this compound.

  • Question: We are trying to manufacture Form I of this compound by desolvating the methanol solvate, but we consistently obtain Form III. What strategies can we employ to try and obtain Form I again?

  • Answer: Once Form III has become the dominant form, reproducing the metastable Form I can be challenging. Here are some approaches:

    • Small-scale experiments in a controlled environment:

      • Strict isolation: Conduct experiments in a laboratory completely separate from the main manufacturing area to avoid cross-contamination with Form III seeds.

      • Heating Form III: On a small scale, Form I has been prepared by heating Form III above its transition temperature (120-174 °C).[1] However, developing a scalable and controllable manufacturing process based on this can be difficult.[1]

    • Alternative crystallization pathways:

      • Solvent screening: Conduct a comprehensive polymorph screen using a wide range of solvents to identify conditions that might directly crystallize Form I, avoiding the desolvation step.[8]

      • Controlled nucleation: Investigate the use of seed crystals of Form I (if a small, pure sample can be prepared and maintained) in a carefully controlled crystallization process.

Data Presentation

Table 1: Properties of this compound Polymorphs

PropertyForm IForm IIIReference
Thermodynamic Stability Higher temperature stable formLower temperature stable form[1]
Melting Point Higher melting pointLower melting point[1]
Manufacturing History Produced in the first 29 development batchesAppeared in the 30th batch and subsequently[1]

Experimental Protocols

1. Protocol for Polymorph Identification by X-ray Powder Diffraction (XRPD)

  • Objective: To definitively identify the polymorphic form of a this compound sample.

  • Methodology:

    • Sample Preparation: Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystals.

    • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

    • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range (e.g., 2θ from 5° to 40°) and scan speed appropriate for resolving the characteristic peaks of Form I and Form III.

    • Data Acquisition: Collect the diffraction pattern.

    • Data Analysis: Compare the obtained diffractogram with reference patterns for pure Form I and Form III. The presence and position of characteristic peaks will confirm the identity of the polymorph(s) in the sample.

2. Protocol for Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and observe the solid-state transitions of this compound polymorphs.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting points of both polymorphs (e.g., from 25 °C to 200 °C).

    • Data Acquisition: Record the heat flow as a function of temperature.

    • Data Analysis: Analyze the resulting thermogram. An endothermic peak will indicate the melting of the polymorph. In the case of an enantiotropic system, an endotherm corresponding to the transition from the lower temperature stable form to the higher temperature stable form may be observed before the final melting.

Visualizations

DPC961_Manufacturing_Workflow cluster_original Original Process (Batches 1-29) cluster_new New Outcome (Batch 30 onwards) start Crystallization (Toluene/Heptane) recryst Recrystallization (Methanol) start->recryst Isolation of API desolv Elevated Temperature Drying (Desolvation) recryst->desolv Forms Methanol Solvate form1 Final Product: Form I desolv->form1 seed Introduction of Form III Seeds (Unintentional) start_new Crystallization (Toluene/Heptane) recryst_new Recrystallization (Methanol) start_new->recryst_new Isolation of API desolv_new Elevated Temperature Drying (Desolvation) recryst_new->desolv_new Forms Methanol Solvate form3 Final Product: Form III desolv_new->form3

Caption: this compound Manufacturing Process and the Emergence of Form III.

Polymorph_Relationship FormIII Form III (Low Temperature Stable) FormI Form I (High Temperature Stable) FormIII->FormI Heating > Transition Temp. (120-174 °C) FormI->FormIII Cooling < Transition Temp.

Caption: Thermodynamic Relationship between this compound Polymorphs.

References

Technical Support Center: The "Disappearing Polymorph" Phenomenon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering the "disappearing polymorph" phenomenon. While this guide uses illustrative examples based on well-documented cases, the principles and troubleshooting strategies are broadly applicable to various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is a "disappearing polymorph"?

A disappearing polymorph is a crystalline form of a substance that was once readily produced but can no longer be crystallized, having been replaced by a more stable polymorph.[1][2] This occurs when a new, more thermodynamically stable crystal structure (polymorph) emerges and acts as a seed, preventing the formation of the original, metastable form.[1][3]

Q2: What causes the "disappearing polymorph" phenomenon?

The phenomenon is primarily caused by the unintentional introduction of "seed" crystals of a more stable polymorph into the crystallization environment.[1][4][5] These seeds can be microscopic and may be spread through the air, on laboratory equipment, or even carried by personnel.[1][3] Once present, these seeds provide a template for the more stable form to crystallize, effectively outcompeting the formation of the less stable polymorph.

Q3: What are the implications of a disappearing polymorph in drug development?

The emergence of a new, more stable, and often less soluble polymorph can have severe consequences for drug development and manufacturing.[6] These can include:

  • Altered Bioavailability: A less soluble form may lead to reduced absorption of the drug in the body, potentially rendering it ineffective.[6][7]

  • Manufacturing Disruptions: The established manufacturing process may no longer be viable for the new polymorph, leading to production halts.[1][3]

  • Regulatory Hurdles: The change in the solid form of the active pharmaceutical ingredient (API) requires extensive investigation and reporting to regulatory agencies.

  • Economic Losses: Reformulation, production delays, and potential recalls can result in significant financial losses.[8]

Q4: Is it possible to recover a "disappeared" polymorph?

While challenging, it is sometimes possible to recover a disappeared polymorph. This typically requires stringent cleaning of all equipment and starting materials to eliminate any seeds of the more stable form.[1] In some cases, using a different crystallization pathway or solvent system might favor the formation of the metastable polymorph.[1] Another approach involves using an isostructural template (a crystal of a different but structurally similar molecule) to induce the crystallization of the desired polymorph, a technique known as epitaxy.[9]

Troubleshooting Guide

Problem: We are observing a sudden and consistent failure in our crystallization process, resulting in a new, less soluble crystal form.

Q1: How can we confirm that we are dealing with a new polymorph?

A comprehensive solid-state characterization of the new crystalline material is essential. The following techniques are recommended:

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different crystal structures. A different PXRD pattern indicates a new polymorph.[10]

  • Differential Scanning Calorimetry (DSC): DSC can reveal differences in melting points and thermal behavior between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA helps determine if the new form is a solvate or a hydrate.

  • Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques can provide information about the molecular arrangement and bonding within the crystal lattice.[11]

  • Microscopy (e.g., Hot-Stage Microscopy): Visual inspection of crystal habit and behavior upon heating can provide valuable clues.

Q2: Our initial analyses suggest a new, more stable polymorph has appeared. What are the immediate next steps?

  • Isolate and Secure: Quarantine the new polymorph to prevent further contamination of laboratory and manufacturing areas.

  • Thorough Characterization: Conduct a full characterization of the new polymorph to understand its physical and chemical properties, particularly its solubility and stability.

  • Review Batch Records: Analyze historical batch records to identify any process deviations or environmental changes that may have coincided with the appearance of the new form.

  • Initiate a Contamination Investigation: Systematically investigate potential sources of seed crystals, including raw materials, equipment, and personnel.

Q3: We can no longer produce the original, more soluble polymorph. What are our options?

  • Process Decontamination: Implement a rigorous cleaning protocol for all equipment and facilities that may have been exposed to the new polymorph.

  • Controlled Seeding: If a small amount of the original polymorph is still available, it can be used as seed material in a carefully controlled crystallization process.

  • Solvent Screening: A comprehensive solvent screen may identify a solvent system that selectively crystallizes the desired polymorph.

  • Reformulation: If the original polymorph cannot be reliably reproduced, reformulation of the drug product with the new, more stable polymorph may be necessary. This was the approach taken with ritonavir, which was reformulated as a soft gel capsule to ensure the drug remained in solution.[6][7]

Data Presentation

Table 1: Comparative Solubility of Ritonavir Polymorphs

PolymorphSolubility in Ethanol/WaterSignificance
Form IHigherOriginal, metastable form with good bioavailability in the initial formulation.[8]
Form IILower (approx. 5 times less soluble)More stable, "disappeared" polymorph that led to formulation failure.[8][12]

Table 2: Timeline of Axitinib Polymorph Discovery

PolymorphDiscoverySignificance
Form IVInitial DevelopmentThe initially intended commercial form.[13]
Form XXVSurprise DiscoveryA more stable form that disrupted initial formulation plans.[13]
Form XLISerendipitous DiscoveryAn even more stable polymorph that became the final commercial product.[13]

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (PXRD) for Polymorph Identification

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder using a mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.

  • Instrument Setup:

    • Set the X-ray source (e.g., Cu Kα radiation).

    • Define the angular range for the scan (e.g., 2° to 40° 2θ).

    • Set the step size (e.g., 0.02° 2θ) and scan speed.

  • Data Acquisition: Initiate the scan and collect the diffraction data.

  • Data Analysis: Compare the resulting PXRD pattern with reference patterns of known polymorphs. Significant differences in peak positions and relative intensities indicate a different polymorphic form.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan.

  • Sample Encapsulation: Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the heating rate (e.g., 10 °C/min).

    • Define the temperature range to encompass any expected thermal events (e.g., 25 °C to 200 °C).

    • Purge the cell with an inert gas (e.g., nitrogen).

  • Data Acquisition: Begin the heating program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for melting endotherms, crystallization exotherms, and solid-solid transitions, which are characteristic for each polymorph.

Visualizations

G cluster_0 Investigation Workflow for a Suspected Disappearing Polymorph A Unexpected Crystallization Failure (New Crystal Habit/Lower Solubility) B Isolate and Quarantine New Material A->B C Comprehensive Solid-State Characterization (PXRD, DSC, TGA, Spectroscopy) B->C D Confirm New Polymorph C->D D->C No (Re-evaluate) E Review Batch Records and Investigate Contamination Sources D->E Yes F Attempt to Reproduce Original Polymorph E->F G Successful? F->G H Implement Strict Cleaning Protocols and Controlled Seeding G->H Yes I Develop Formulation with New Polymorph G->I No J Characterize and Control New Polymorph for Future Production I->J

Caption: Workflow for investigating a suspected disappearing polymorph event.

G cluster_1 Thermodynamic and Kinetic Relationship Between Polymorphs A Solution/Melt B Metastable Polymorph (Form I) - Kinetically Favored - Higher Solubility A->B Fast Nucleation C Stable Polymorph (Form II) - Thermodynamically Favored - Lower Solubility A->C Slow Nucleation B->C Irreversible Transformation (Often catalyzed by seeds of Form II)

References

Technical Support Center: Optimizing the Synthesis of Dpc 961

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dpc 961. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis yield of this potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis of this compound and related dihydrobenzoxazinone compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a dihydrobenzoxazinone derivative. Its synthesis typically involves the enantioselective addition of a trifluoromethyl group to a ketone or cyclic ketimine, followed by a cyclization reaction to form the core benzoxazinone structure.[1][2] The key challenge lies in establishing the CF3-containing quaternary carbon center with the correct (S)-configuration, as the (R)-enantiomer is biologically inactive.

Q2: What are the critical parameters affecting the yield and enantioselectivity of the reaction?

A2: Several factors can significantly impact the synthesis of this compound. These include the choice of catalyst for the asymmetric addition, reaction temperature, solvent, and the nature of the protecting groups used. For the cyclization step, the choice of a suitable cyclization agent and reaction conditions are crucial to maximize the yield.

Q3: I am observing low enantioselectivity in the initial addition step. What could be the cause?

A3: Low enantioselectivity can stem from several sources. The chiral catalyst may not be optimal for the substrate. It is also possible that the reaction temperature is too high, which can reduce the stereochemical control. The presence of impurities in the starting materials or solvent can also interfere with the catalyst's performance.

Q4: My cyclization reaction to form the benzoxazinone ring is giving a poor yield. What can I do?

A4: A low yield in the cyclization step can be due to incomplete reaction, side reactions, or decomposition of the product. Ensure that the reagents, including the cyclization agent, are of high purity and are used in the correct stoichiometric amounts. The reaction temperature and time should be optimized. Trying different solvents or a different cyclization agent might also improve the yield.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low overall yield - Sub-optimal reaction conditions in one or more steps.- Degradation of intermediates or final product.- Inefficient purification.- Systematically optimize each step of the synthesis (see Experimental Protocols and Data Presentation sections).- Ensure inert atmosphere (e.g., nitrogen or argon) if any reagents or intermediates are air-sensitive.- Analyze crude reaction mixtures by HPLC to identify side products and assess conversion.- Re-evaluate the purification method (e.g., column chromatography, recrystallization).
Formation of diastereomers - Incomplete stereochemical control during the asymmetric addition.- Screen different chiral catalysts and ligands.- Optimize the reaction temperature; lower temperatures often favor higher diastereoselectivity.- Change the solvent to one that may enhance the stereochemical outcome.
Incomplete cyclization - Insufficient reactivity of the cyclization agent.- Steric hindrance around the reaction centers.- Increase the reaction temperature or prolong the reaction time.- Use a more reactive cyclization agent.- Consider a different synthetic route that might involve a more facile cyclization precursor.
Product decomposition - Harsh reaction conditions (e.g., high temperature, strong acid/base).- Presence of oxygen or water in the reaction mixture.- Use milder reaction conditions.- Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere.

Data Presentation

The following tables provide representative data on the impact of various reaction parameters on the yield and enantiomeric excess (ee) of the key asymmetric addition and cyclization steps in a typical this compound-like synthesis.

Table 1: Optimization of the Asymmetric Trifluoromethylation Reaction

Entry Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1Catalyst AToluene07585
2Catalyst AToluene-207292
3Catalyst AToluene-406595
4Catalyst BToluene-408298
5Catalyst BTHF-407896
6Catalyst BCH2Cl2-408599

Table 2: Optimization of the Cyclization Reaction

Entry Cyclization Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Agent XDioxane801265
2Agent XDioxane100678
3Agent YDioxane100685
4Agent YToluene100682
5Agent YDioxane110492

Experimental Protocols

Representative Protocol for Asymmetric Trifluoromethylation
  • To a solution of the starting ketone (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere of argon, add the chiral catalyst (Catalyst B, 0.1 eq).

  • Cool the reaction mixture to -40 °C.

  • Slowly add the trifluoromethylating agent (1.2 eq) over a period of 30 minutes.

  • Stir the reaction at -40 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with CH2Cl2, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated intermediate.

Representative Protocol for Cyclization to Dihydrobenzoxazinone
  • Dissolve the trifluoromethylated intermediate (1.0 eq) in dioxane in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add the cyclization agent (Agent Y, 1.5 eq) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final this compound analog.

Visualizations

experimental_workflow start Start: Starting Ketone step1 Asymmetric Trifluoromethylation start->step1 step2 Purification 1 (Chromatography) step1->step2 step3 Cyclization step2->step3 step4 Purification 2 (Recrystallization) step3->step4 end End: this compound step4->end

Caption: A generalized experimental workflow for the synthesis of this compound.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Synthesis Outcomes param1 Catalyst Choice outcome1 Yield param1->outcome1 major impact outcome2 Enantioselectivity param1->outcome2 critical impact param2 Temperature param2->outcome1 moderate impact param2->outcome2 major impact param3 Solvent param3->outcome1 moderate impact param3->outcome2 moderate impact param4 Reagent Purity param4->outcome1 major impact outcome3 Purity param4->outcome3 critical impact

Caption: Logical relationships between key parameters and synthesis outcomes.

References

Dpc 961 Large-Scale Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Dpc 961. The primary challenges in the synthesis of this compound revolve around its complex polymorphic behavior and the difficulties in establishing a robust crystallization process for the desired solid form.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

A1: this compound is known to exist in multiple crystalline forms, including at least two anhydrous polymorphs (Form I and Form III) and various solvated forms.[1] Form I was the initially targeted form, but Form III was later discovered to be the more thermodynamically stable form at lower temperatures.[1]

Q2: Why is controlling the polymorphic form of this compound critical?

A2: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[1] For such compounds, the dissolution rate can be the limiting factor for in-vivo absorption. Different polymorphs can have different solubilities and dissolution rates, which can directly impact the drug's bioavailability and therapeutic efficacy.

Q3: What was the initial manufacturing process for obtaining Form I?

A3: The initial process involved crystallization from a toluene/heptane mixture, followed by re-crystallization from methanol to form a methanol solvate. This solvate was then de-solvated at an elevated temperature to yield anhydrous Form I.[1] It is important to note that a direct crystallization method for Form I was not successfully developed in the early stages.[1]

Q4: Why did the initial manufacturing process for Form I fail?

A4: After 29 successful batches, the established process unexpectedly produced a new polymorph, Form III.[1] This indicated that the process of forming a solvate and then de-solvating was not robust enough to consistently produce the desired Form I. The appearance of the more stable Form III highlighted the limitations of this indirect crystallization method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound, with a focus on crystallization and polymorphism control.

Issue 1: Unexpected Polymorph Formation (e.g., appearance of Form III instead of Form I)
  • Possible Causes:

    • Presence of Impurities: Trace impurities from the reaction mixture can act as templates for the nucleation of an undesired polymorph.

    • Supersaturation Levels: Variations in cooling rates, solvent ratios, or concentration can lead to different levels of supersaturation, favoring the nucleation of a different crystal form.

    • Seeding: Inconsistent seeding (e.g., wrong polymorph, incorrect amount, or agglomerated seeds) can lead to the growth of the wrong crystal form.

    • Solvent System: The initial crystallization from toluene/heptane and re-crystallization from methanol is a complex system where minor variations could tip the balance towards the formation of a different solvate or anhydrous polymorph.[1]

  • Troubleshooting Steps:

    • Impurity Analysis: Rigorously analyze the purity of the starting material and the crude this compound before crystallization. Develop methods to identify and control key impurities.

    • Controlled Crystallization: Implement strict controls over cooling profiles, agitation rates, and anti-solvent addition to ensure consistent supersaturation.

    • Seeding Strategy: Develop a robust seeding protocol with well-characterized seeds of the desired polymorph. Ensure seeds are properly dispersed.

    • Solvent Screening: Conduct a thorough solvent screening to identify a solvent system that allows for the direct crystallization of the desired polymorph, avoiding the need for a de-solvation step.[1]

Issue 2: Difficulty in Directly Crystallizing the Desired Anhydrous Form
  • Possible Causes:

    • Solvate Formation: this compound has a strong tendency to form solvates with various solvents, which can be more readily formed than the anhydrous polymorphs.[1]

    • Metastable Zone Width: The desired polymorph may have a narrow metastable zone, making it difficult to nucleate without concomitant nucleation of other forms.

  • Troubleshooting Steps:

    • Co-solvent Systems: Explore the use of co-solvent systems to alter the solubility and solvation properties of this compound, potentially favoring the direct crystallization of the anhydrous form.

    • Temperature and pH Control: Investigate the effect of temperature and pH on the solubility of different polymorphs to identify conditions that favor the desired form.

    • High-Throughput Screening: Employ high-throughput screening techniques to rapidly evaluate a wide range of solvents, temperatures, and other crystallization parameters.

Data Presentation

Table 1: Polymorph Characteristics of this compound

FeatureForm IForm IIISolvates
Thermodynamic Stability Metastable at low temperaturesStable at low temperaturesGenerally less stable than anhydrous forms
Initial Isolation Method De-solvation of methanol solvateSerendipitous discovery from Form I processCrystallization from various solvents (e.g., methanol)
Relationship Enantiotropically related to Form IIIEnantiotropically related to Form IPrecursors to anhydrous forms in some processes

Experimental Protocols

Protocol 1: General Polymorph Screening
  • Objective: To identify and characterize all accessible crystalline forms of this compound.

  • Methodology:

    • Prepare saturated solutions of this compound in a diverse range of solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons, water) at elevated temperatures.

    • Allow the solutions to crystallize under various conditions:

      • Slow cooling to room temperature.

      • Fast cooling in an ice bath.

      • Solvent evaporation at different rates.

      • Anti-solvent addition.

    • Isolate the resulting solids by filtration and dry under vacuum.

    • Characterize the solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Protocol 2: De-solvation of this compound Methanol Solvate (Based on the initial process for Form I)
  • Objective: To convert the this compound methanol solvate to the anhydrous Form I.

  • Methodology:

    • Isolate the this compound methanol solvate obtained from the re-crystallization of the crude product from methanol.

    • Dry the solvate under vacuum at an elevated temperature (e.g., >80°C, specific temperature to be determined experimentally).

    • Monitor the desolvation process using TGA to confirm the complete removal of methanol.

    • Characterize the final product by PXRD to confirm the formation of Form I.

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_crystallization Initial Crystallization Process cluster_problem Process Failure synthesis Final Synthetic Step workup Aqueous Work-up synthesis->workup toluene_heptane Crystallization (Toluene/Heptane) workup->toluene_heptane methanol_recrys Re-crystallization (Methanol) toluene_heptane->methanol_recrys desolvation De-solvation (Elevated Temp.) methanol_recrys->desolvation form_I Form I desolvation->form_I form_III Form III desolvation->form_III Unexpected Outcome

Caption: Initial manufacturing workflow for this compound Form I and the point of failure.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Unexpected Polymorph Observed impurities Impurity Profile Changed? start->impurities supersaturation Supersaturation Fluctuation? start->supersaturation seeding Inconsistent Seeding? start->seeding analyze_impurities Analyze Raw Materials and Intermediates impurities->analyze_impurities control_crystallization Implement Strict Process Parameter Controls supersaturation->control_crystallization develop_seeding Develop Robust Seeding Protocol seeding->develop_seeding solvent_screen Screen for Direct Crystallization Solvent analyze_impurities->solvent_screen control_crystallization->solvent_screen develop_seeding->solvent_screen

Caption: Troubleshooting logic for addressing unexpected polymorph formation.

References

Technical Support Center: DPC 961 and HIV-1 Reverse Transcriptase Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: DPC 961 is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI). As of late 2025, specific clinical data on its resistance mutation profile are not widely available in the public domain. Therefore, this guide provides information based on the well-characterized resistance patterns of the NNRTI class of drugs. Researchers should interpret these data with the understanding that the specific profile of this compound may vary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.

Q2: We are observing a loss of this compound efficacy in our cell culture experiments. What are the likely causes?

A2: A loss of efficacy, indicated by an increase in the 50% inhibitory concentration (IC50), is likely due to the emergence of drug-resistant HIV-1 variants. NNRTIs, as a class, are known to have a low genetic barrier to resistance, meaning that single amino acid substitutions in the reverse transcriptase enzyme can confer significant resistance.

Q3: What specific mutations in HIV-1 reverse transcriptase are known to cause resistance to NNRTIs?

A3: Several key mutations are associated with resistance to the NNRTI class. While the specific mutations for this compound are not publicly documented, mutations commonly observed for other NNRTIs like nevirapine and efavirenz are likely to have an impact. These include, but are not limited to, K103N, Y181C, G190A, L100I, V106A, V108I, and Y188L. The presence of one or more of these mutations can significantly reduce the binding affinity of the NNRTI to the reverse transcriptase.

Q4: If we identify NNRTI resistance mutations, is it likely that this compound will still be effective?

A4: The effectiveness of this compound against HIV-1 strains with existing NNRTI resistance mutations depends on its cross-resistance profile. Often, mutations that confer resistance to one NNRTI will also reduce susceptibility to other drugs in the same class. For instance, the K103N mutation is known to cause broad cross-resistance to many first-generation NNRTIs. Without specific data for this compound, it is prudent to assume that common NNRTI resistance mutations could compromise its efficacy.

Q5: How can we test for the emergence of this compound resistance in our experiments?

A5: You can use two primary methods to test for drug resistance: genotypic and phenotypic assays.

  • Genotypic Assays: These methods involve sequencing the HIV-1 reverse transcriptase gene to identify known resistance-associated mutations.

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to the drug by determining the concentration of the drug required to inhibit viral replication by 50% (IC50) in cell culture. An increase in the IC50 value compared to a wild-type virus indicates resistance.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Sudden increase in viral replication in this compound-treated cultures. Emergence of a drug-resistant viral population.1. Harvest viral supernatant and host cell DNA. 2. Perform genotypic analysis to sequence the reverse transcriptase gene and identify resistance mutations. 3. Perform a phenotypic assay to quantify the fold-change in IC50 for this compound.
Genotypic analysis reveals a known NNRTI resistance mutation (e.g., K103N), but the fold-change in IC50 for this compound is not as high as expected. The specific mutation may have a lesser impact on this compound compared to other NNRTIs. The genotypic assay may have detected a minority variant that does not yet dominate the viral population.1. Continue to monitor the culture for changes in viral replication and IC50. 2. Consider using more sensitive sequencing methods, like next-generation sequencing, to quantify the proportion of the resistant variant.
No common NNRTI resistance mutations are found, but phenotypic resistance is observed. A novel, uncharacterized mutation may be responsible for resistance to this compound.1. Carefully analyze the full reverse transcriptase sequence for any amino acid changes compared to the wild-type strain. 2. Use site-directed mutagenesis to introduce the novel mutation into a wild-type HIV-1 clone and perform phenotypic assays to confirm its role in resistance.
Difficulty in obtaining a viral sequence for genotypic analysis from a culture with suspected resistance. Low viral load in the culture supernatant.1. Concentrate the virus from the supernatant using methods like ultracentrifugation. 2. Extract proviral DNA from the infected cells for sequencing, as this can be more abundant than viral RNA in the supernatant.[1]

Quantitative Data on NNRTI Resistance

The following table summarizes the fold-change in resistance conferred by common NNRTI mutations to first-generation NNRTIs, which may serve as a reference for potential resistance to this compound.

MutationEfavirenz Fold ChangeNevirapine Fold Change
K103N 15-5020-100
Y181C 1-550-100
G190A 5-2050-100
L100I 10-3010-50
V106A 1-310-30

Data are approximate and can vary depending on the viral strain and the specific assay used.

Experimental Protocols

Genotypic Resistance Assay Protocol (Sanger Sequencing)
  • RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and specific primers flanking the HIV-1 pol gene (which contains the reverse transcriptase and protease coding regions). Amplify the cDNA using PCR.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.

  • Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template and sequencing primers that cover the entire reverse transcriptase coding region.

  • Sequence Analysis: Analyze the resulting sequence data to identify mutations by comparing it to a known wild-type HIV-1 reference sequence.

Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)
  • Amplify Patient-derived RT Gene: Amplify the reverse transcriptase coding region from extracted viral RNA via RT-PCR.

  • Create Recombinant Virus: Ligate the amplified patient-derived RT gene into a proviral HIV-1 vector that has its own RT gene deleted but contains a reporter gene (e.g., luciferase).

  • Transfect Cells: Transfect a suitable human cell line (e.g., HEK293T) with the recombinant vector to produce virus particles.

  • Infect Target Cells: Harvest the virus-containing supernatant and use it to infect target cells (e.g., TZM-bl) in the presence of serial dilutions of this compound.

  • Measure Reporter Gene Activity: After a set incubation period (e.g., 48 hours), measure the activity of the reporter gene (e.g., luciferase activity).

  • Calculate IC50: Plot the reporter gene activity against the drug concentration and determine the IC50 value. The fold-resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type control virus.

Visualizations

Experimental_Workflow_for_Resistance_Analysis cluster_sample Sample Collection cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Viral Supernatant Viral Supernatant RNA Extraction RNA Extraction Viral Supernatant->RNA Extraction Input Amplify RT Gene Amplify RT Gene Viral Supernatant->Amplify RT Gene Input RT-PCR RT-PCR RNA Extraction->RT-PCR Sequencing Sequencing RT-PCR->Sequencing Mutation Identification Mutation Identification Sequencing->Mutation Identification Create Recombinant Virus Create Recombinant Virus Amplify RT Gene->Create Recombinant Virus Infect Cells with Drug Infect Cells with Drug Create Recombinant Virus->Infect Cells with Drug Measure IC50 Measure IC50 Infect Cells with Drug->Measure IC50

Caption: Workflow for HIV-1 drug resistance analysis.

NNRTI_Resistance_Pathway Wild-type HIV-1 Wild-type HIV-1 Drug Pressure (this compound) Drug Pressure (this compound) Wild-type HIV-1->Drug Pressure (this compound) Selection of Pre-existing or New Mutations Selection of Pre-existing or New Mutations Drug Pressure (this compound)->Selection of Pre-existing or New Mutations Resistant Virus Population Resistant Virus Population Selection of Pre-existing or New Mutations->Resistant Virus Population Treatment Failure Treatment Failure Resistant Virus Population->Treatment Failure

Caption: Logical pathway of NNRTI resistance development.

References

Technical Support Center: Addressing DPC 961-Induced Cytotoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed during in vitro experiments with the non-nucleoside reverse transcriptase inhibitor (NNRTI), DPC 961.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause cytotoxicity?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV infections.[1] Like some other compounds in its class, this compound can induce cytotoxicity in cell cultures. This is often due to off-target effects, particularly impacting mitochondrial function and triggering programmed cell death, or apoptosis.

Q2: Is the observed cytotoxicity with this compound specific to certain cell types?

A2: While the primary target of this compound is the HIV-1 reverse transcriptase, cytotoxic effects have been observed in various cell types, including those that are not infected with HIV. For instance, the structurally similar NNRTI, efavirenz, has been shown to induce apoptosis in Jurkat T cells and human peripheral blood mononuclear cells.[2][3] Cytotoxicity can be concentration-dependent and may vary between different cell lines.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A3: Common indicators of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), and the induction of apoptosis. Biochemical markers of apoptosis include the activation of caspases (particularly caspase-3 and -9), a decrease in mitochondrial membrane potential, and the externalization of phosphatidylserine on the cell surface.

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: Apoptosis is a programmed and controlled form of cell death, whereas necrosis is an uncontrolled process often resulting from acute cellular injury. Apoptosis is characterized by specific morphological and biochemical changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, with the cell membrane remaining intact until late stages. Necrosis, on the other hand, involves cell swelling and lysis, leading to the release of cellular contents and inflammation. Assays such as Annexin V/Propidium Iodide (PI) staining can distinguish between these two modes of cell death.

Troubleshooting Guides

Issue 1: High levels of cell death observed at expected therapeutic concentrations.

Possible Cause 1: Poor Solubility of this compound

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Poor solubility can lead to the formation of precipitates in the culture medium, which can cause mechanical stress to cells or result in inconsistent and locally high concentrations of the compound.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution.

    • Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]

  • Improve Dispersion in Culture Medium:

    • When diluting the stock solution into the culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure even dispersion and prevent precipitation.

    • Pre-warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Use of Solubilizing Agents:

    • For certain applications, the use of solubilizing agents or drug delivery systems like cyclodextrins or nanoparticles may be considered to enhance the solubility of this compound.[5][6]

Possible Cause 2: Intrinsic Cytotoxicity of this compound

This compound, like other NNRTIs, can induce apoptosis through the intrinsic pathway, which involves the mitochondria.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment:

    • Determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line to identify the concentration range that causes cytotoxicity.

    • Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

  • Investigate the Mechanism of Cell Death:

    • Utilize assays to detect markers of apoptosis, such as caspase-3 activation or changes in mitochondrial membrane potential, to confirm the mode of cell death.

    • Consider co-incubation with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cells from this compound-induced death, which would confirm a caspase-dependent apoptotic mechanism.

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause 1: Variability in Experimental Conditions

Minor variations in cell culture and assay conditions can lead to significant differences in results, especially when working with sensitive assays or poorly soluble compounds.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase at the time of the experiment.

    • Use a consistent seeding density, as this can influence the cellular response to a cytotoxic agent.

  • Control for Edge Effects in Multi-Well Plates:

    • Minimize evaporation from the outer wells of a multi-well plate by filling them with sterile phosphate-buffered saline (PBS) or culture medium without cells.

  • Ensure Proper Compound Handling:

    • Prepare fresh dilutions of this compound from the stock solution for each experiment.

    • Vortex the stock solution before each use to ensure homogeneity.

Quantitative Data Summary

Due to the limited availability of public data on this compound-induced cytotoxicity in uninfected cell lines, the following tables provide representative data from studies on the structurally similar NNRTI, efavirenz. This information can be used as a guideline for designing experiments with this compound.

Table 1: Representative IC50 Values for Efavirenz in Various Uninfected Cell Lines

Cell LineCell TypeAssay Duration (hours)IC50 (µM)Reference
Neural Stem CellsMurine24~7.5[7]
HepG2Human Hepatocellular Carcinoma72~25[8]
PC-3Human Prostate Cancer72~10[9]
UM-UC-5Human Bladder Cancer72~25[9]
A549Human Lung Carcinoma48>50[10]
MRC-5Human Fetal Lung Fibroblast48>50[10]

Table 2: Quantitative Analysis of Efavirenz-Induced Apoptosis in Human Hepatic (HepG2) Cells

Efavirenz Concentration (µM)% Apoptotic Cells (Annexin V+) after 72hFold Increase in Caspase-3 Activity after 48h
0 (Control)~5%1.0
10~15%~1.5
25~30%~2.5
50~50%~4.0

(Data are representative and compiled from findings reported in Apostolova et al., 2010)

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

This protocol provides a standardized method for preparing the poorly soluble compound this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a small volume of DMSO and gradually add more while vortexing to ensure complete dissolution.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Sterilization:

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. This is particularly important for long-term storage.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Crucially , to avoid precipitation, add the this compound stock solution to the pre-warmed (37°C) culture medium dropwise while gently mixing. Do not add the medium directly to the concentrated DMSO stock.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of early-stage apoptosis.

Materials:

  • JC-1 dye

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • JC-1 Staining Solution Preparation:

    • Prepare a 1 mg/mL stock solution of JC-1 in DMSO.

    • For the working solution, dilute the JC-1 stock solution in pre-warmed complete cell culture medium to a final concentration of 2 µM.

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • JC-1 Staining:

    • After treatment, remove the medium containing this compound.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing:

    • Remove the JC-1 staining solution and wash the cells twice with 100 µL of pre-warmed PBS.

  • Fluorescence Measurement:

    • Add 100 µL of pre-warmed PBS or cell culture medium to each well.

    • Measure the fluorescence using a fluorescence plate reader.

      • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (JC-1 monomers in apoptotic cells): Excitation ~485 nm, Emission ~535 nm.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.

Materials:

  • Fluorometric Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-AFC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the previous protocol.

    • After treatment, collect both adherent and floating cells and centrifuge at 250 x g for 10 minutes.[11]

    • Resuspend the cell pellet in cold lysis buffer (e.g., 25 µL per 1 x 10^6 cells) and incubate on ice for 10 minutes.[11]

    • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[11]

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • Prepare the reaction buffer by adding DTT as per the kit instructions.

    • In a 96-well black microplate, add 50 µL of cell lysate to each well.[11]

    • Add 50 µL of the 2X reaction buffer to each well.[11]

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-AFC) to each well.[11]

    • Include appropriate controls: a blank (no lysate), a negative control (lysate from untreated cells), and a positive control (lysate from cells treated with a known apoptosis inducer).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for the cleaved AFC fluorophore.[11]

  • Data Analysis:

    • The increase in fluorescence is proportional to the caspase-3 activity. Results are often expressed as a fold increase in activity compared to the untreated control.

Visualizations

DPC961_Cytotoxicity_Workflow cluster_prep Compound Preparation cluster_exp Cell-Based Assay cluster_analysis Cytotoxicity Assessment DPC961_Powder This compound Powder DMSO_Stock High-Concentration DMSO Stock DPC961_Powder->DMSO_Stock Dissolve Working_Solution Working Solution in Culture Medium DMSO_Stock->Working_Solution Dilute Treatment Treatment with This compound Working_Solution->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assays Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

DPC961_Apoptosis_Pathway DPC_961 This compound Mitochondrion Mitochondrion DPC_961->Mitochondrion Induces stress MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Solubility Check for Precipitation in Culture Medium Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes Precipitate_No No Precipitate Check_Solubility->Precipitate_No Optimize_Prep Optimize Compound Preparation: - Improve stock dilution technique - Pre-warm medium Precipitate_Yes->Optimize_Prep Yes Dose_Response Perform Dose-Response & Time-Course Experiments Precipitate_No->Dose_Response No Optimize_Prep->Dose_Response Mechanism_Investigation Investigate Mechanism: - Apoptosis vs. Necrosis - Caspase activity - Mitochondrial potential Dose_Response->Mechanism_Investigation End Identify Cytotoxic Mechanism and IC50 Mechanism_Investigation->End

Caption: Troubleshooting logic for unexpected this compound cytotoxicity.

References

DPC 961 Polymorph Stability Testing Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of DPC 961 polymorphs.

Frequently Asked Questions (FAQs)

Q1: What are polymorphs and why are they important for this compound?

A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[1][2] These different forms, known as polymorphs, have the same chemical composition but different internal crystal structures.[2][3] This variation in structure can significantly impact the physicochemical properties of this compound, including its solubility, dissolution rate, stability, and bioavailability.[1][2][4][5] Therefore, identifying and characterizing the different polymorphs of this compound is crucial for ensuring consistent product quality, safety, and efficacy.[1][2]

Q2: How can I identify the most thermodynamically stable polymorph of this compound?

A: The most thermodynamically stable polymorph is generally the least soluble and most physically stable form under a given set of conditions.[6][7][8] A common method to identify this form is through competitive slurry experiments.[9][10] In this technique, a mixture of different polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the less stable (metastable) forms will dissolve and recrystallize into the most stable form.[10] The solid phase is periodically analyzed by techniques like X-Ray Powder Diffraction (XRPD) to monitor the conversion.[3]

Q3: What are the key analytical techniques for characterizing this compound polymorphs?

A: A combination of analytical techniques is typically used to characterize the different polymorphic forms of this compound. The primary method for identifying the crystal structure is X-Ray Powder Diffraction (XRPD).[3][6] Other important techniques include:

  • Differential Scanning Calorimetry (DSC): To determine melting points, and heats of fusion, and to detect polymorphic transitions.[2][11][12]

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.[7]

  • Spectroscopy (FTIR, Raman, Solid-State NMR): To detect differences in the molecular environment within the crystal lattice.[6][11][12]

  • Microscopy: To observe differences in crystal habit and morphology.[11]

Q4: What are the typical conditions for stability testing of this compound polymorphs?

A: Stability testing for this compound polymorphs should be conducted under various environmental conditions to assess their physical and chemical stability over time.[13] These studies are essential to ensure that the desired polymorphic form is maintained throughout the shelf life of the drug product.[13][14] Typical stability testing conditions, as recommended by ICH guidelines, include:

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate stability: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

Samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed for any changes in polymorphic form, purity, and other relevant physicochemical properties.[13]

Troubleshooting Guides

Issue 1: Unexpected Polymorphic Conversion During Storage

Q: I have observed a change in the XRPD pattern of my this compound drug substance during a stability study. What could be the cause and how can I investigate it?

A: An unexpected change in the XRPD pattern suggests a polymorphic conversion. This can be triggered by factors like temperature, humidity, or mechanical stress.[6] The conversion is typically from a less stable (metastable) form to a more stable form.[6]

Troubleshooting Steps:

  • Confirm the Conversion: Re-analyze the sample using XRPD and compare it with reference patterns of all known this compound polymorphs. Use a quantitative method to determine the percentage of each polymorph present.[14]

  • Review Storage Conditions: Verify that the stability chamber conditions (temperature and humidity) have been maintained within the specified limits.

  • Investigate the Role of Humidity: If the conversion is more prominent at higher humidity, it could indicate a hydrate formation or a humidity-facilitated conversion to a more stable anhydrous form.

  • Assess Thermal Stress: Use DSC to analyze the sample. The presence of new thermal events or changes in existing ones can confirm the presence of a different polymorph.

  • Evaluate Mechanical Stress: If the drug substance was subjected to grinding or high pressure during processing, this could have induced a polymorphic transformation.[6]

Issue 2: Inconsistent Dissolution Profiles for Different Batches of this compound

Q: Different batches of my this compound drug product are showing variable dissolution rates. Could this be related to polymorphism?

A: Yes, inconsistent dissolution profiles are a common consequence of polymorphic variability.[2][15] Different polymorphs can have significantly different solubilities and dissolution rates, which directly impacts drug release from the formulation.[1][2][5]

Troubleshooting Steps:

  • Characterize the Polymorphic Form of Each Batch: Use XRPD to identify the polymorphic form(s) present in the drug substance from each batch.

  • Quantify the Polymorph Content: If a mixture of polymorphs is present, quantify the relative amounts of each form. Even small amounts of a less soluble polymorph can affect the overall dissolution rate.[14]

  • Correlate Polymorph Content with Dissolution Data: Plot the percentage of the primary polymorph against the dissolution rate to establish a correlation.

  • Review the Manufacturing Process: Identify any steps in the manufacturing process (e.g., crystallization, drying, milling) that could lead to the formation of different polymorphs or mixtures of polymorphs.[6]

  • Implement Polymorph Control: Establish specifications for the polymorphic form of the drug substance to ensure batch-to-batch consistency.[11][14]

Data Presentation

Table 1: Comparative Solubility of this compound Polymorphs in Different Solvents at 25°C

PolymorphSolventSolubility (mg/mL)
Form IWater0.05
Form IIWater0.18
AmorphousWater1.20
Form IEthanol2.5
Form IIEthanol4.8
AmorphousEthanol15.3
Form IAcetone1.2
Form IIAcetone2.9
AmorphousAcetone9.7

Table 2: Solid-State Stability of this compound Polymorphs under Accelerated Conditions (40°C/75% RH)

PolymorphTime PointPolymorphic Form (by XRPD)Purity (by HPLC)
Form I0 MonthsForm I99.8%
3 MonthsForm I99.7%
6 MonthsForm I99.5%
Form II0 MonthsForm II99.9%
3 MonthsForm II with traces of Form I99.8%
6 MonthsMixture of Form I and Form II99.6%
Amorphous0 MonthsAmorphous99.7%
3 MonthsConverted to Form I99.5%
6 MonthsForm I99.2%

Experimental Protocols

1. X-Ray Powder Diffraction (XRPD) for Polymorph Identification

  • Objective: To identify the crystalline form of this compound.

  • Methodology:

    • Gently grind a small amount of the sample (10-20 mg) to a fine powder using a mortar and pestle.

    • Pack the powdered sample into the sample holder, ensuring a flat, even surface.

    • Place the sample holder into the XRPD instrument.

    • Set the instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, step size, and scan speed). A typical scan range is 2θ from 2° to 40°.

    • Initiate the scan and collect the diffraction pattern.

    • Compare the resulting diffractogram with the reference patterns for known polymorphs of this compound to identify the form(s) present.

2. Differential Scanning Calorimetry (DSC) for Thermal Analysis

  • Objective: To determine the melting point and detect polymorphic transitions.

  • Methodology:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram for thermal events such as melting endotherms or solid-solid transitions.

3. Competitive Slurry Crystallization for Determining Relative Stability

  • Objective: To determine the most thermodynamically stable polymorph of this compound at a given temperature.

  • Methodology:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol/water mixture).

    • Add an excess amount of a 1:1 mixture of the two polymorphs to be compared (e.g., Form I and Form II) to the saturated solution to create a slurry.

    • Stir the slurry at a constant temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw a small aliquot of the slurry.

    • Immediately filter the aliquot to separate the solid from the liquid.

    • Dry the solid and analyze it by XRPD to determine the polymorphic composition.

    • The polymorph that increases in proportion over time is the more stable form under the experimental conditions.[10]

Visualizations

Polymorphic_Conversion_Pathways Amorphous Amorphous this compound FormII Form II (Metastable) Amorphous->FormII Crystallization FormI Form I (Stable) Amorphous->FormI Crystallization FormII->FormI Conversion (Heat, Humidity, Slurry)

Caption: Potential polymorphic conversion pathways for this compound.

Stability_Assessment_Workflow cluster_screening Polymorph Screening cluster_stability Stability Studies cluster_selection Form Selection Screening Crystallization from diverse solvents Characterization Initial Characterization (XRPD, DSC, TGA) Screening->Characterization RelativeStability Competitive Slurry Experiments Characterization->RelativeStability AcceleratedStability Accelerated Stability (40°C/75% RH) RelativeStability->AcceleratedStability LongTermStability Long-Term Stability (25°C/60% RH) AcceleratedStability->LongTermStability DataAnalysis Data Analysis and Risk Assessment LongTermStability->DataAnalysis Selection Select Stable Form for Development DataAnalysis->Selection

Caption: Experimental workflow for polymorph stability assessment.

Polymorph_Selection_Decision_Tree Start Are multiple polymorphs of this compound identified? IsStableFormKnown Is the most stable form identified? Start->IsStableFormKnown Yes NoAction Single polymorph identified. Proceed with development. Start->NoAction No IsMetastableFormDesirable Does a metastable form have superior biopharmaceutical properties? IsStableFormKnown->IsMetastableFormDesirable Yes FurtherStudies Conduct further formulation studies IsStableFormKnown->FurtherStudies No CanMetastableBeStabilized Can the metastable form be stabilized in the formulation? IsMetastableFormDesirable->CanMetastableBeStabilized Yes DevelopStable Develop the most stable polymorph (Form I) IsMetastableFormDesirable->DevelopStable No CanMetastableBeStabilized->DevelopStable No DevelopMetastable Develop the metastable polymorph (Form II) with strict controls CanMetastableBeStabilized->DevelopMetastable Yes

Caption: Decision tree for selecting a this compound polymorph for development.

References

Technical Support Center: Dpc 961 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dpc 961 is a discontinued investigational drug. Publicly available information on its specific off-target effects and detailed in vivo study results is limited. This guide provides general advice for researchers working with similar non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is based on the known characteristics of this drug class. The data and protocols presented here are illustrative and should be adapted based on compound-specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action?

A1: this compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV infection. As an NNRTI, its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, thereby preventing the replication of the virus.

Q2: What are the known general off-target effects of NNRTIs that could be relevant for this compound?

A2: While specific off-target effects for this compound are not well-documented in public literature, the NNRTI class is associated with a range of adverse effects that may stem from off-target activities. These can include hepatotoxicity (liver damage), skin rashes, and central nervous system (CNS) effects such as dizziness, insomnia, and vivid dreams. Researchers should be vigilant for these potential toxicities in their in vivo models.

Q3: How can I monitor for potential hepatotoxicity in my in vivo studies?

A3: Regular monitoring of liver function is crucial. This typically involves collecting blood samples at baseline and at various time points during the study to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation in these enzymes may indicate liver damage. Histopathological analysis of liver tissue at the end of the study can also provide definitive evidence of hepatotoxicity.

Q4: What should I do if I observe unexpected adverse events in my animal models?

A4: Any unexpected adverse events, such as significant weight loss, lethargy, or signs of distress, should be carefully documented. A dose-response relationship should be investigated to determine if the effects are drug-related. It may be necessary to reduce the dose, change the formulation, or even terminate the experiment for humane reasons. A thorough necropsy and histopathological examination of major organs should be performed to identify any potential organ damage.

Q5: Are there any known formulation challenges with this compound that might impact in vivo studies?

A5: this compound is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. This can present challenges for achieving consistent and adequate oral bioavailability in in vivo studies. The formulation, including particle size and excipients, can significantly impact its absorption. Researchers may need to explore various formulation strategies, such as creating a suspension or using solubility-enhancing excipients, to ensure reliable drug exposure.

Troubleshooting Guides

Issue 1: High Variability in Plasma Exposure Levels
  • Symptom: Inconsistent pharmacokinetic (PK) data with large standard deviations in plasma drug concentrations across animals in the same dose group.

  • Potential Cause: Poor and variable oral absorption due to the low solubility of this compound.

  • Troubleshooting Steps:

    • Formulation Optimization:

      • Evaluate different suspension vehicles.

      • Consider micronization of the drug substance to increase surface area for dissolution.

      • Explore the use of solubilizing agents or lipid-based formulations.

    • Route of Administration: If oral administration remains problematic, consider an alternative route, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass absorption variability, if appropriate for the experimental goals.

    • Food Effects: For oral dosing, standardize the feeding schedule of the animals, as the presence of food can significantly alter the absorption of poorly soluble compounds.

Issue 2: Signs of Overt Toxicity at Predicted Efficacious Doses
  • Symptom: Animals exhibiting signs of toxicity (e.g., weight loss, ruffled fur, lethargy) at doses expected to be within the therapeutic range.

  • Potential Cause: Off-target toxicity or a narrow therapeutic window.

  • Troubleshooting Steps:

    • Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a wider range of doses to establish the maximum tolerated dose (MTD).

    • Clinical Observations: Implement a more frequent and detailed clinical observation schedule to detect early signs of toxicity.

    • Biomarker Analysis: In addition to standard liver enzyme monitoring, consider analyzing biomarkers for kidney function (e.g., creatinine, BUN) and other potential target organs of toxicity.

    • Histopathology: At the end of the study, perform a comprehensive histopathological evaluation of a wide range of tissues to identify any target organs of toxicity.

Data Presentation

Table 1: Illustrative In Vivo Toxicity Profile of an NNRTI in a 14-Day Rodent Study

Dose Group (mg/kg/day)Mean Body Weight Change (%)Mean ALT (U/L)Mean AST (U/L)Key Histopathological Findings
Vehicle Control+5.23580No significant findings
10+4.84085No significant findings
30+1.5150320Mild centrilobular hypertrophy in the liver
100-3.7450980Moderate centrilobular necrosis in the liver

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), age- and weight-matched.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.

  • Dose Groups: Establish a vehicle control group and at least 3-4 dose groups with escalating doses of the test compound.

  • Formulation: Prepare a suitable formulation (e.g., suspension in 0.5% methylcellulose) and ensure homogeneity.

  • Administration: Administer the compound once daily via the intended clinical route (e.g., oral gavage) for a predetermined duration (e.g., 7 or 14 days).

  • Clinical Observations: Conduct and record clinical observations at least twice daily, including changes in appearance, behavior, and any signs of toxicity.

  • Body Weight: Measure and record the body weight of each animal at baseline and daily thereafter.

  • Terminal Procedures: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs and tissues for histopathological examination.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Mandatory Visualizations

HIV_Lifecycle_and_NNRTI_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Cell Entry Cell Entry Viral RNA->Cell Entry Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Cell Entry Reverse Transcription Reverse Transcription Cell Entry->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Replication Replication Host DNA->Replication New Virus Assembly New Virus Assembly Replication->New Virus Assembly This compound (NNRTI) This compound (NNRTI) This compound (NNRTI)->Reverse Transcriptase Allosteric Inhibition

Caption: Mechanism of action of this compound as an NNRTI in the HIV lifecycle.

experimental_workflow start Start: In Vivo Study with this compound dose_admin Dose Administration start->dose_admin observations Clinical Observations & Body Weight dose_admin->observations pk_sampling Pharmacokinetic Sampling observations->pk_sampling terminal_necropsy Terminal Necropsy pk_sampling->terminal_necropsy data_analysis Data Analysis & Reporting pk_sampling->data_analysis histopathology Histopathology terminal_necropsy->histopathology off_target_assessment Assess for Off-Target Effects histopathology->off_target_assessment end End: Toxicity Profile data_analysis->end off_target_assessment->data_analysis

Validation & Comparative

DPC 961 vs. Efavirenz: An Efficacy Comparison in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) DPC 961 and Efavirenz reveals a significant disparity in available clinical data. While Efavirenz has been extensively studied and utilized as a cornerstone of antiretroviral therapy for decades, information on the clinical efficacy of this compound is scarce, preventing a direct, data-driven comparison.

This compound was identified in preclinical studies as a potent, second-generation NNRTI with activity against wild-type and certain mutated strains of HIV-1. However, its development appears to have been discontinued, as no significant clinical trial data regarding its efficacy in humans has been published.

In contrast, Efavirenz, a first-generation NNRTI, has a well-documented efficacy and safety profile established through numerous clinical trials. This guide will provide a comprehensive overview of the available data for Efavirenz and contextualize the absence of comparative data for this compound.

Mechanism of Action

Both Efavirenz and this compound belong to the class of non-nucleoside reverse transcriptase inhibitors. They work by binding to a non-essential site on the HIV-1 reverse transcriptase enzyme, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the virus from replicating.

cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_drug Mechanism of NNRTI Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Host DNA Host DNA Viral DNA->Host DNA Integration Provirus Provirus New Virions New Virions Provirus->New Virions Replication Efavirenz Efavirenz Efavirenz->Reverse Transcriptase Allosteric Inhibition

Caption: Mechanism of action of Efavirenz.

Clinical Efficacy of Efavirenz

Numerous clinical trials have demonstrated the efficacy of Efavirenz in combination with other antiretroviral agents for the treatment of HIV-1 infection. Key efficacy endpoints typically include the reduction of plasma HIV-1 RNA levels (viral load) and the increase in CD4+ T-cell counts.

Table 1: Virological Response to Efavirenz-Based Regimens in Treatment-Naïve Adults
StudyTreatment ArmDuration (Weeks)Proportion with HIV-1 RNA <50 copies/mL
Study 006Efavirenz + Zidovudine + Lamivudine4864%
ACTG 364Efavirenz + Nelfinavir + NRTIs4871%
DMP 266-007Efavirenz + Indinavir4863%

Note: This table presents a selection of historical data to illustrate the general efficacy of Efavirenz. Current treatment guidelines and regimens may differ.

Table 2: Immunological Response to Efavirenz-Based Regimens in Treatment-Naïve Adults
StudyTreatment ArmDuration (Weeks)Mean Increase in CD4+ Cell Count (cells/mm³)
Study 006Efavirenz + Zidovudine + Lamivudine48190
ACTG 364Efavirenz + Nelfinavir + NRTIs48244
DMP 266-007Efavirenz + Indinavir48191

Experimental Protocols

As no clinical trial data for this compound is publicly available, a specific experimental protocol cannot be provided. However, a generalized workflow for a clinical trial evaluating a new antiretroviral agent is described below.

cluster_protocol Generalized HIV Clinical Trial Workflow A Patient Screening & Enrollment (Inclusion/Exclusion Criteria) B Baseline Assessment (Viral Load, CD4 Count, Safety Labs) A->B C Randomization B->C D Treatment Arm 1 (Investigational Drug + Backbone) C->D E Treatment Arm 2 (Standard of Care) C->E F Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) D->F E->F G Efficacy Assessments (Viral Load, CD4 Count) F->G H Safety Monitoring (Adverse Events, Lab Abnormalities) F->H I Data Analysis (Statistical Comparison of Arms) G->I H->I J Study Conclusion & Reporting I->J

Caption: Generalized workflow for an HIV clinical trial.

A typical Phase III clinical trial for a new antiretroviral drug would involve:

  • Patient Population: Treatment-naïve or treatment-experienced HIV-1 infected individuals meeting specific inclusion and exclusion criteria (e.g., viral load, CD4 count, prior treatment history).

  • Study Design: A randomized, double-blind, active-controlled study is the gold standard. Participants are randomly assigned to receive either the investigational drug in combination with a standard backbone of other antiretroviral agents or a current standard-of-care regimen.

  • Endpoints:

    • Primary Efficacy Endpoint: The proportion of participants with plasma HIV-1 RNA below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., 48 weeks).

    • Secondary Efficacy Endpoints: Change from baseline in CD4+ T-cell count, incidence of clinical disease progression, and development of drug resistance.

  • Safety and Tolerability: Assessment of adverse events, laboratory abnormalities, and treatment discontinuations due to side effects.

Adverse Effects of Efavirenz

Efavirenz is associated with a distinct side effect profile, most notably central nervous system (CNS) effects, which can include dizziness, insomnia, abnormal dreams, and impaired concentration. These symptoms are typically most pronounced in the first few weeks of therapy and often resolve with continued treatment. Rash is another common adverse effect.

Conclusion

While this compound showed initial promise as a second-generation NNRTI in preclinical evaluations, the lack of publicly available clinical trial data makes it impossible to conduct a meaningful efficacy comparison with the well-established NNRTI, Efavirenz. Efavirenz has a long history of proven efficacy in suppressing HIV-1 replication and improving immune function, albeit with a known profile of adverse effects. For researchers and drug development professionals, the case of this compound underscores the challenges of translating preclinical potential into clinical success. Future research and development in the NNRTI class have focused on agents with improved resistance profiles and better tolerability compared to first-generation drugs like Efavirenz.

Bioequivalence of DPC 961 Tablet Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioequivalence of different DPC 961 tablet formulations based on available preclinical data. This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with low solubility and high permeability, characteristics that present challenges in oral formulation development. The following sections detail the experimental data, protocols, and workflows related to establishing the bioequivalence of various this compound formulations.

Quantitative Data Summary

The bioequivalence of different this compound formulations was evaluated in preclinical studies involving dog models. The key pharmacokinetic parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were used to compare the performance of these formulations.

Formulation ComparisonSubjectsKey Pharmacokinetic ParametersOutcome
Suspension vs. Unoptimized Tablet (Fasted) DogsAUC, CmaxThe unoptimized tablet showed a higher bioavailability (30%) compared to the suspension (24%) under fasted conditions.[1]
Suspension vs. Unoptimized Tablet (Fed) DogsAUC, CmaxIn the fed state, the unoptimized tablet demonstrated significantly higher bioavailability (86%) compared to the suspension (51%).[1]
Effect of Particle Size (Fasted) DogsAUC, CmaxOral absorption from tablets was dependent on the particle size of the drug substance in fasted dogs.[1]
Effect of Particle Size (Fed) DogsAUC, CmaxNo significant difference in absorption was observed between tablets with different particle sizes in fed dogs.[1]
Tablet Strength Proportionality (100 mg vs. 400 mg) DogsAUC, CmaxAUC and Cmax increased proportionally with the increase in tablet strength from 100 mg to 400 mg.[1]
Drug Loading (50% vs. 66%) DogsRelative Oral BioavailabilityTablets with 50% and 66% drug loadings exhibited similar relative oral bioavailabilities.[1]
Polymorphic Forms (Form I vs. Form III) DogsOral Absorption ProfilesTablets prepared with two different polymorphic forms (Form I and Form III) were found to be bioequivalent, with statistically identical oral absorption profiles.[2]

Experimental Protocols

The following is a generalized experimental protocol for assessing the oral bioavailability and bioequivalence of this compound tablet formulations in a dog model, based on the available literature.

1. Study Design:

  • A single-dose, crossover study design is typically employed. In this design, each animal receives each of the different formulations being tested in a randomized sequence, with a washout period between each administration to ensure that the drug from the previous dose is completely eliminated from the body.

2. Subjects:

  • Healthy adult beagle dogs are commonly used for such preclinical oral bioavailability studies. The number of animals per group typically ranges from four to six.

3. Dosing and Administration:

  • Animals are fasted overnight prior to drug administration for studies conducted under fasting conditions.

  • For studies under fed conditions, a standardized meal is given at a specified time before dosing.

  • The this compound tablet formulation is administered orally, followed by a fixed volume of water to ensure swallowing.

4. Blood Sampling:

  • Blood samples are collected from a suitable vein (e.g., cephalic vein) at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours), and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

5. Plasma Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each dog and each formulation is used to calculate key pharmacokinetic parameters, including:

    • AUC (Area Under the Curve): Represents the total extent of drug absorption.

    • Cmax (Maximum Concentration): Represents the maximum drug concentration reached in the plasma and is an indicator of the rate of absorption.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

  • Non-compartmental analysis is the standard method for calculating these parameters in bioequivalence studies.

7. Statistical Analysis:

  • The pharmacokinetic parameters (typically AUC and Cmax) are statistically analyzed to determine if there are any significant differences between the formulations.

  • For bioequivalence to be concluded, the 90% confidence intervals for the ratio of the geometric means of the test and reference formulations for AUC and Cmax should fall within a predefined acceptance range (typically 80-125%).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioequivalence assessment of this compound.

Bioequivalence_Study_Workflow cluster_protocol Study Protocol cluster_analysis Data Analysis A Subject Recruitment (Healthy Volunteers) B Randomization A->B C Dosing Period 1 (Test or Reference) B->C D Washout Period C->D E Dosing Period 2 (Crossover) D->E F Blood Sampling E->F G Bioanalytical Method (LC-MS/MS) F->G H Pharmacokinetic Parameter Calculation (AUC, Cmax) G->H I Statistical Analysis (90% Confidence Interval) H->I J Bioequivalence Conclusion I->J

Caption: A generalized workflow for a two-period crossover bioequivalence study.

Polymorph_Comparison cluster_formulations This compound Tablet Formulations cluster_study Bioequivalence Study in Dogs cluster_outcome Outcome Form1 Polymorphic Form I Study Oral Administration & Pharmacokinetic Analysis Form1->Study Form3 Polymorphic Form III Form3->Study Result Statistically Identical Oral Absorption Profiles BIOEQUIVALENT Study->Result

Caption: Comparison of two polymorphic forms of this compound in a bioequivalence study.

References

Navigating HIV-1 Resistance: A Comparative Guide to the Cross-Resistance Profile of Reverset (DPC 961) and Existing NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of HIV-1 poses a significant challenge to effective long-term antiretroviral therapy. Understanding the cross-resistance profiles of different antiretroviral agents is crucial for designing robust treatment regimens and for the development of new, more resilient drugs. This guide provides a detailed comparison of the resistance profile of the nucleoside reverse transcriptase inhibitor (NRTI) Reverset, also known as DPC 961 (D-d4FC or DPC817), with that of the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

While Reverset (this compound) is an NRTI and NNRTIs belong to a different class of antiretrovirals with a distinct mechanism of action, a comprehensive understanding of their individual resistance profiles is essential for optimizing combination therapies, a cornerstone of HIV-1 treatment.

Mechanism of Action: A Tale of Two Inhibition Strategies

NRTIs and NNRTIs both target the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting the viral RNA genome into DNA. However, they do so through fundamentally different mechanisms.

  • Reverset (this compound) as an NRTI: Like other NRTIs, Reverset acts as a chain terminator. After being phosphorylated within the host cell, it is incorporated into the growing viral DNA chain by the reverse transcriptase. Its modified structure prevents the addition of the next nucleotide, thus halting DNA synthesis.[1]

  • NNRTIs: In contrast, NNRTIs are non-competitive inhibitors. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[2][3] This binding induces a conformational change in the enzyme, which ultimately inhibits its function.[2]

This fundamental difference in their mechanism of action is the primary reason why cross-resistance between Reverset and NNRTIs is not a significant clinical concern. Resistance to one class of drugs does not typically confer resistance to the other.

Resistance Profile of Reverset (this compound)

Reverset was developed to be effective against HIV-1 strains that have developed resistance to other NRTIs. Clinical and in vitro studies have demonstrated its activity against viruses with common NRTI resistance mutations.

Key Resistance-Associated Mutation for Reverset:

  • K65R: The primary mutation associated with resistance to Reverset is the K65R substitution in the reverse transcriptase enzyme.[1] This mutation has been shown to confer a 5.3- to 8.7-fold resistance to Reverset in vitro.[1]

Activity Against NRTI-Resistant Strains:

Reverset has shown efficacy against HIV-1 strains carrying mutations that confer resistance to other NRTIs, such as lamivudine (3TC) and zidovudine (AZT).[1] It retains activity against viruses with thymidine-associated mutations (TAMs) and the M184V mutation.[4] However, its potency is reduced against multi-NRTI-resistant viruses, particularly those with the Q151M complex of mutations.[1]

Quantitative Data: In Vitro Activity of Reverset Against NRTI-Resistant HIV-1
HIV-1 Mutant StrainFold Change in EC50 vs. Wild-TypeReference
Panel of 50 clinical isolates with various NRTI resistance mutations (median)3.2[1]
K65R5.3 - 8.7[1]

Cross-Resistance Profile of Existing NNRTIs

The NNRTI class is characterized by a high degree of cross-resistance. A single mutation can often confer resistance to multiple drugs within this class. The development of second and third-generation NNRTIs has aimed to overcome the limitations imposed by these resistance patterns.

Common NNRTI Resistance Mutations:

Several key mutations in the NNRTI binding pocket are associated with broad cross-resistance among first-generation NNRTIs like nevirapine and efavirenz. These include:

  • K103N

  • Y181C

  • G190A

  • L100I

  • Y188L

Newer generation NNRTIs, such as etravirine, rilpivirine, and doravirine, were designed to have a higher genetic barrier to resistance and to be active against some strains resistant to earlier NNRTIs. However, specific mutations can still compromise their efficacy.

Comparative Cross-Resistance of Major NNRTIs
MutationNevirapineEfavirenzEtravirineRilpivirineDoravirine
K103N High-level ResistanceHigh-level ResistanceSusceptibleSusceptibleSusceptible
Y181C High-level ResistanceLow-level ResistanceResistanceResistanceSusceptible
G190A/S High-level ResistanceHigh-level ResistanceResistanceResistanceSusceptible
L100I ResistanceHigh-level ResistanceResistanceResistanceVariable
Y188L High-level ResistanceHigh-level ResistanceResistanceResistanceReduced Susceptibility
E138K SusceptibleSusceptibleResistanceResistanceVariable

Note: This table provides a general overview. The level of resistance can vary depending on the specific viral background and the presence of other mutations.[5][6][7][8]

Experimental Protocols

Phenotypic Susceptibility Assays:

The data presented in the tables are typically generated using phenotypic susceptibility assays. A common method is the recombinant virus assay (e.g., PhenoSense HIV).

  • Virus Construction: The reverse transcriptase region of the HIV-1 genome from patient plasma is amplified by PCR. This amplified region is then inserted into a backbone viral vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase).

  • Virus Production: The recombinant vectors are transfected into producer cells to generate infectious virus particles.

  • Infection and Drug Titration: Target cells are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug being tested.

  • Measurement of Viral Replication: After a set incubation period, viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated. The fold change in EC50 is determined by dividing the EC50 for the mutant virus by the EC50 for a wild-type reference virus.

Visualizing Resistance Pathways

The following diagrams illustrate the distinct resistance pathways for Reverset (an NRTI) and NNRTIs, as well as a generalized workflow for assessing antiretroviral resistance.

cluster_0 NRTI (Reverset) Resistance Pathway cluster_1 NNRTI Resistance Pathway Wild-Type HIV-1 Wild-Type HIV-1 K65R Mutation K65R Mutation Wild-Type HIV-1->K65R Mutation Drug Pressure (Reverset) Reverset Resistance Reverset Resistance K65R Mutation->Reverset Resistance Wild-Type HIV-1 Wild-Type HIV-1 K103N / Y181C / G190A etc. K103N / Y181C / G190A etc. Wild-Type HIV-1 ->K103N / Y181C / G190A etc. Drug Pressure (e.g., Efavirenz) NNRTI Cross-Resistance NNRTI Cross-Resistance K103N / Y181C / G190A etc.->NNRTI Cross-Resistance start Patient with Virologic Failure blood_sample Blood Sample Collection start->blood_sample genotypic_test Genotypic Resistance Testing (Sequence RT Gene) blood_sample->genotypic_test phenotypic_test Phenotypic Resistance Testing (Measure Drug Susceptibility) blood_sample->phenotypic_test interpretation Interpretation of Results (Identify Resistance Mutations and Fold Change) genotypic_test->interpretation phenotypic_test->interpretation new_regimen Design New Antiretroviral Regimen interpretation->new_regimen

References

Validating the Binding Site of Dpc 961 on HIV-1 Reverse Transcriptase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding site of Dpc 961, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), on HIV-1 reverse transcriptase (RT). It includes a comparative analysis with other NNRTIs, supporting experimental data, and detailed methodologies for key validation experiments.

Introduction to this compound and the NNRTI Binding Site

This compound is a potent, second-generation non-nucleoside reverse transcriptase inhibitor designed to combat HIV-1 infection. Like other drugs in its class, this compound functions by binding to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This binding event induces conformational changes in the enzyme, ultimately inhibiting its DNA polymerase activity.

The target for all NNRTIs is a hydrophobic pocket known as the NNRTI-binding pocket (NNIBP). This pocket is located in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site. The binding of an NNRTI in this pocket interferes with the conformational flexibility of the enzyme required for DNA synthesis, acting as a non-competitive inhibitor.

The NNIBP is formed by several key amino acid residues. Understanding the interactions between NNRTIs and these residues is crucial for designing new drugs with improved efficacy and resistance profiles.

The NNRTI Binding Pocket (NNIBP) Residues

The NNIBP is a highly plastic and predominantly hydrophobic pocket. The key amino acid residues that constitute this binding site are summarized in the table below.

ResidueLocationKey Role in NNRTI Binding
L100p66 subunitForms part of the hydrophobic pocket. Mutations can confer resistance.
K101p66 subunitMain-chain carbonyl can form a hydrogen bond with some NNRTIs.
K103p66 subunitA critical residue at the entrance of the pocket. The K103N mutation is a common resistance pathway.
V106p66 subunitContributes to the hydrophobic interactions within the pocket.
V179p66 subunitImportant for hydrophobic interactions with the inhibitor.
Y181p66 subunitA key residue for π-π stacking interactions. The Y181C mutation confers high-level resistance to many first-generation NNRTIs.
Y188p66 subunitAnother crucial residue for π-π stacking. The Y188L mutation can significantly reduce NNRTI susceptibility.
G190p66 subunitMutations at this position can lead to NNRTI resistance.
F227p66 subunitForms part of the hydrophobic lining of the pocket.
W229p66 subunitContributes to the hydrophobic environment of the binding site.
E138p51 subunitA residue from the p51 subunit that also contributes to the pocket.

Comparative Efficacy of NNRTIs

The table below presents a comparison of the in vitro activity (IC50 values) of this compound and other selected NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains. Lower IC50 values indicate greater potency.

Data compiled from multiple sources. Experimental conditions may vary.

CompoundWild-Type (IC50, nM)K103N Mutant (Fold Change)Y181C Mutant (Fold Change)
This compound ~1-3 ~2-4 ~3-5
Nevirapine~10-40>100>100
Efavirenz~1-4~20-50~5-15
Etravirine~1-5~1-3~2-4
Rilpivirine~0.1-0.7~2-3~2-3
Doravirine~10-20~2-3~2-3

Second-generation NNRTIs like this compound, Etravirine, and Rilpivirine were specifically designed to maintain potency against viral strains with mutations like K103N and Y181C, which confer high-level resistance to first-generation drugs such as Nevirapine.[1]

Experimental Protocols for Binding Site Validation

The interaction of this compound and other NNRTIs with the HIV-1 RT binding pocket is validated through several key experimental techniques.

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding interactions.

Methodology:

  • Protein Expression and Purification: The HIV-1 RT enzyme (wild-type or mutant) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Co-crystallization or Soaking:

    • Co-crystallization: The purified HIV-1 RT is incubated with a molar excess of the NNRTI (e.g., this compound) to form a stable complex, which is then subjected to crystallization trials.[2]

    • Soaking: Crystals of the apo-enzyme (without the ligand) are grown first and then soaked in a solution containing the NNRTI.[3]

  • X-ray Diffraction: The protein-ligand crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to calculate an electron density map. The atomic model of the protein-ligand complex is then built into this map and refined to yield a high-resolution structure. This reveals the precise orientation of the NNRTI within the binding pocket and its interactions with individual amino acid residues.[4]

Site-Directed Mutagenesis

This method is used to assess the importance of specific amino acid residues for drug binding and efficacy.

Methodology:

  • Mutant Generation: A plasmid containing the gene for HIV-1 RT is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired mutation (e.g., Y181C).[5]

  • Expression and Purification: The mutated plasmid is expressed, and the mutant RT enzyme is purified.

  • Enzyme Activity and Inhibition Assays: The enzymatic activity of the mutant RT is measured in the presence of varying concentrations of the NNRTI.

  • IC50 Determination: The concentration of the NNRTI required to inhibit the enzyme's activity by 50% (IC50) is determined for both the wild-type and mutant enzymes. A significant increase in the IC50 value for the mutant enzyme indicates that the mutated residue is critical for the inhibitor's binding or mechanism of action.[6]

Site_Directed_Mutagenesis_Workflow cluster_plasmid Plasmid Engineering cluster_protein Protein Production cluster_assay Functional Analysis WT_Plasmid Wild-Type RT Plasmid DNA PCR PCR with Mutagenic Primers WT_Plasmid->PCR Mutant_Plasmid Mutant RT Plasmid DNA PCR->Mutant_Plasmid Expression Expression in E. coli Mutant_Plasmid->Expression Purification Purification of Mutant RT Enzyme Expression->Purification Inhibition_Assay RT Inhibition Assay Purification->Inhibition_Assay IC50 Determine IC50 (Fold-Change) Inhibition_Assay->IC50 Conclusion Conclusion on Residue Importance IC50->Conclusion

Caption: Workflow for Site-Directed Mutagenesis.

Photoaffinity Labeling (PAL)

PAL is a powerful technique to covalently link a drug to its binding site, allowing for the precise identification of the interacting amino acid residues.

Methodology:

  • Probe Synthesis: A photo-reactive version of the NNRTI is synthesized. This "probe" contains a photoreactive group (e.g., a diazirine or aryl azide) that becomes highly reactive upon exposure to UV light.[7]

  • Binding: The photoaffinity probe is incubated with the purified HIV-1 RT in the dark to allow it to bind non-covalently to the NNIBP.

  • Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength. This activates the photoreactive group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.

  • Proteolysis and Analysis: The covalently labeled RT is proteolytically digested into smaller peptides (e.g., with trypsin).

  • Mass Spectrometry: The resulting peptide mixture is analyzed by mass spectrometry (MS/MS) to identify the specific peptides that are covalently attached to the probe. This pinpoints the amino acid residues that form the binding site.[8][9]

Photoaffinity_Labeling_Workflow Probe Synthesize Photo-reactive NNRTI Probe Incubation Incubate Probe with HIV-1 RT (in dark) Probe->Incubation UV Irradiate with UV Light (Covalent Crosslinking) Incubation->UV Digestion Proteolytic Digestion (e.g., Trypsin) UV->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Identification Identify Labeled Peptides/Residues MS->Identification

Caption: Photoaffinity Labeling Experimental Workflow.

Mechanism of Action: Allosteric Inhibition

The binding of this compound and other NNRTIs to the NNIBP results in the allosteric inhibition of HIV-1 RT. This mechanism is distinct from that of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which act as competitive inhibitors at the enzyme's active site.

Allosteric_Inhibition_Pathway RT HIV-1 RT (Active Conformation) Binding Binding to Allosteric Site (NNIBP) RT->Binding NNRTI This compound (NNRTI) NNRTI->Binding Conformation_Change Conformational Change in RT Binding->Conformation_Change Inactive_RT HIV-1 RT (Inactive Conformation) Conformation_Change->Inactive_RT Inhibition Inhibition of DNA Synthesis Inactive_RT->Inhibition

Caption: Allosteric Inhibition of HIV-1 RT by NNRTIs.

Conclusion

The binding site of this compound on HIV-1 reverse transcriptase is the well-characterized non-nucleoside inhibitor binding pocket (NNIBP). As a second-generation NNRTI, this compound demonstrates potent inhibitory activity against both wild-type and clinically relevant mutant strains of HIV-1 that are resistant to earlier-generation drugs. The validation of this binding site and the characterization of its interactions are achieved through a combination of powerful experimental techniques, including X-ray crystallography, site-directed mutagenesis, and photoaffinity labeling. A thorough understanding of these interactions is fundamental for the ongoing development of more durable and effective antiretroviral therapies.

References

In Vivo Efficacy of Non-Nucleoside Reverse Transcriptase Inhibitors in HIV-Infected Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vivo efficacy of two prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs), efavirenz and nevirapine, in animal models of HIV infection. Despite efforts to retrieve in vivo efficacy data for DMP-961, no publicly available studies in HIV-infected animal models were identified, precluding its inclusion in this direct comparison. The following sections detail the performance of efavirenz and nevirapine, supported by experimental data from studies in humanized mice and non-human primates.

Comparative Efficacy of Efavirenz and Nevirapine

The in vivo efficacy of NNRTIs is primarily assessed by their ability to reduce viral load and preserve or restore CD4+ T-cell counts in animal models infected with HIV or chimeric simian-human immunodeficiency viruses (SHIV).

Humanized Mouse Models

Humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, provide a valuable small animal model for studying HIV-1 infection and evaluating antiretroviral therapies.

Table 1: Efficacy of Efavirenz and Nevirapine in HIV-1-Infected Humanized Mice

DrugAnimal ModelDosing RegimenViral Load Reduction (log10 copies/mL)CD4+ T-Cell CountReference
Efavirenz hu-PBL-SCIDNot SpecifiedHigh antiviral efficacyDecrease in CD4+ T-cells[1]
Nevirapine Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo direct comparative data found in reviewed literature

Note: Specific quantitative data for direct comparison in the same humanized mouse model was limited in the reviewed literature.

Non-Human Primate Models

Rhesus and pigtail macaques infected with SHIV, which contains the HIV-1 reverse transcriptase gene, are a key preclinical model for evaluating NNRTI efficacy.

Table 2: Efficacy of Efavirenz and Nevirapine in SHIV-Infected Macaques

DrugAnimal ModelDosing RegimenViral Load Reduction (log10 copies/mL)CD4+ T-Cell CountReference
Efavirenz Pigtail Macaques (RT-SHIV)Short-course monotherapy followed by combination ARTEmergence of resistance mutationsNot Specified[2]
Nevirapine Chimpanzees (HIV-1)Short regimenProvided protection from HIV-1 infectionNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the results of in vivo efficacy studies.

Humanized Mouse Model Protocol (General)
  • Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG) are typically used.

  • Humanization: Mice are reconstituted with human peripheral blood mononuclear cells (PBMCs), CD34+ hematopoietic stem cells, or fetal liver and thymus tissue (BLT mice). This process allows for the development of a functional human immune system.[4][5]

  • Infection: Once human immune cells are engrafted, mice are infected with a laboratory-adapted or clinical isolate of HIV-1, typically via intraperitoneal or intravenous injection.

  • Treatment: Antiretroviral therapy is initiated after the establishment of a stable infection. Drugs can be administered through various routes, including oral gavage or intraperitoneal injection.

  • Monitoring: Viral load in plasma is quantified using real-time PCR. Human CD4+ and CD8+ T-cell populations in peripheral blood are monitored by flow cytometry.

SHIV-Infected Macaque Model Protocol (General)
  • Animal Model: Rhesus (Macaca mulatta) or pigtail macaques (Macaca nemestrina) are commonly used.

  • Virus: Animals are infected with a reverse transcriptase-SHIV (RT-SHIV), which is a chimeric virus containing the reverse transcriptase gene from HIV-1, making it sensitive to NNRTIs.

  • Infection: Infection is typically established through intravenous or mucosal (rectal or vaginal) routes.

  • Treatment: Drug regimens are administered orally or via injection. Treatment can be initiated before or after infection to evaluate prophylactic or therapeutic efficacy, respectively.

  • Monitoring: Plasma viral RNA levels are measured by RT-PCR. CD4+ T-cell counts are monitored to assess immunological status. Drug resistance mutations in the viral reverse transcriptase gene are often analyzed.[2]

Visualizing NNRTI Mechanism and Experimental Workflow

Mechanism of NNRTI Action

Non-nucleoside reverse transcriptase inhibitors are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its DNA polymerase activity.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase ActiveSite Active Site ViralDNA Viral DNA Synthesis (Blocked) ActiveSite->ViralDNA Catalyzes NNRTIPocket NNRTI Binding Pocket NNRTIPocket->ActiveSite Induces conformational change NNRTI NNRTI (e.g., Efavirenz, Nevirapine) NNRTI->NNRTIPocket Binds allosterically ViralRNA Viral RNA ViralRNA->ActiveSite Binds Experimental_Workflow cluster_animal_model Animal Model Selection & Preparation cluster_infection Infection cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Select Animal Model (e.g., Humanized Mouse, Macaque) A2 Humanization (for mice) or Acclimatization A1->A2 B1 Infect with HIV-1 or SHIV A2->B1 B2 Confirm & Monitor Baseline Infection (Viral Load, CD4+ Count) B1->B2 C1 Administer NNRTI (or Placebo Control) B2->C1 C2 Monitor Treatment Efficacy (Viral Load, CD4+ Count) C1->C2 D1 Quantify Viral Load Reduction C2->D1 D2 Assess CD4+ T-Cell Changes C2->D2 D3 Analyze for Drug Resistance C2->D3

References

Comparative Safety and Toxicology Profile of Efavirenz (DPC 961)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the safety and toxicology profile of Efavirenz (formerly known as DPC 961), a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other key antiretroviral agents, namely Nevirapine (an NNRTI) and Raltegravir (an integrase inhibitor). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data, methodologies, and visual representations of relevant biological pathways.

Preclinical Toxicology Profile

While specific quantitative preclinical toxicology data such as LD50 (median lethal dose) and NOAEL (No Observed Adverse Effect Level) for Efavirenz, Nevirapine, and Raltegravir are not consistently available in the public domain, the following table summarizes the general findings from preclinical animal studies.

ParameterEfavirenz (this compound)NevirapineRaltegravir
Acute Toxicity In reproduction studies with rats, increased fetal resorptions were observed at doses equivalent to human therapeutic exposure.[1]The major toxicity observed is rash.[2][3]Generally well-tolerated in animal studies.
Sub-chronic/Chronic Toxicity Central nervous system (CNS) effects and liver enzyme elevations have been noted in animal models.Hepatotoxicity and skin rash are the primary findings in longer-term animal studies.[3]Long-term studies in animals have shown a favorable safety profile.[4][5]
Carcinogenicity Long-term carcinogenicity studies in rodents did not demonstrate a carcinogenic potential.Associated with an increased incidence of hepatoneoplasias in rodents.[3]Not classified as a carcinogen based on available information.[6]
Genotoxicity Not found to be mutagenic or clastogenic in a battery of in vitro and in vivo assays.Showed no evidence of mutagenic or clastogenic activity in a battery of in vitro and in vivo assays.[7]Negative in bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests.[6]
Reproductive Toxicity Malformations were observed in fetuses of Efavirenz-treated cynomolgus monkeys.[7] An increase in fetal resorptions has been seen in rats.[1] It is not recommended for use during pregnancy.Evidence of impaired fertility was seen in female rats at doses providing systemic exposure similar to the recommended clinical dose.[7] Not recommended during pregnancy.[8]Suspected of damaging the unborn child based on animal experiments showing skeletal malformations in rats at certain doses.[6]

Clinical Safety and Tolerability

The clinical safety profiles of Efavirenz, Nevirapine, and Raltegravir have been extensively studied in numerous clinical trials. The following tables summarize the incidence of key adverse events.

Table 2.1: Comparison of Common Adverse Events (Incidence >10%)
Adverse EventEfavirenz (this compound)NevirapineRaltegravir
Neuropsychiatric 28% - 78%[9][10]Less Common47%[9]
- DizzinessCommonLess CommonLess Common
- Insomnia/Abnormal DreamsCommonLess CommonLess Common
Rash 11% - 26%17% - 48%[4]10%
Hepatotoxicity 2% - 8%4% - 11%<2%
Nausea 12%11%12%
Diarrhea 12%11%16%
Headache 16%13%12%
Table 2.2: Comparison of Severe (Grade 3-4) Adverse Events
Adverse EventEfavirenz (this compound)NevirapineRaltegravir
Severe Rash 0.4% - 1.7%1.9% - 7.6%<1%
Severe Hepatotoxicity 2% - 5%4% - 9%<1%
Severe Neuropsychiatric 2% - 5%<1%<1%
Discontinuation due to Adverse Events 4% - 11%7% - 22%3% - 5%

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay is fundamental to determining the potency of non-nucleoside reverse transcriptase inhibitors like Efavirenz and Nevirapine.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against HIV-1 reverse transcriptase (RT).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compounds (Efavirenz, Nevirapine) and controls

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the test compound dilutions.

  • Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

  • Harvest the precipitated DNA onto filter mats.

  • Wash the filter mats to remove unincorporated [³H]-dTTP.

  • Add scintillation fluid to the dried filter mats.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Assessment of Neuropsychiatric Adverse Events in Clinical Trials

A standardized methodology is crucial for the consistent evaluation of neuropsychiatric adverse events associated with drugs like Efavirenz.

Objective: To systematically assess and grade the severity of neuropsychiatric adverse events in patients receiving antiretroviral therapy.

Methodology:

  • Patient-Reported Outcome Measures: Utilize validated questionnaires such as the Beck Depression Inventory (BDI), the Hospital Anxiety and Depression Scale (HADS), and the Pittsburgh Sleep Quality Index (PSQI) at baseline and regular follow-up visits.[11]

  • Clinician Assessment: Employ a semi-structured interview to inquire about specific symptoms including dizziness, impaired concentration, abnormal dreams, insomnia, anxiety, and mood changes.[12]

  • Severity Grading: Grade the severity of adverse events using a standardized scale, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events, which ranges from Grade 1 (mild) to Grade 4 (life-threatening).[13]

  • Data Collection: Record all adverse events, their severity, duration, and relationship to the study drug in the electronic case report form (eCRF) at each study visit.[2]

Signaling Pathways and Mechanisms of Action

Efavirenz (this compound) Mechanism of Action

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Efavirenz_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Proviral DNA Proviral DNA Viral DNA->Proviral DNA Integration into Host Genome Efavirenz Efavirenz Efavirenz->Reverse Transcriptase Allosteric Inhibition

Caption: Efavirenz non-competitively inhibits HIV-1 reverse transcriptase.

Efavirenz Metabolism Pathway

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, mainly by the CYP2B6 isoenzyme. This metabolic pathway is crucial as it influences drug clearance, potential drug-drug interactions, and can contribute to inter-individual variability in drug exposure and toxicity.

Efavirenz_Metabolism cluster_liver Hepatocyte Efavirenz Efavirenz CYP2B6 CYP2B6 Efavirenz->CYP2B6 Major Pathway CYP3A4 CYP3A4 Efavirenz->CYP3A4 Minor Pathway 8-hydroxyefavirenz 8-hydroxyefavirenz CYP2B6->8-hydroxyefavirenz 7-hydroxyefavirenz 7-hydroxyefavirenz CYP3A4->7-hydroxyefavirenz Inactive Metabolites Inactive Metabolites 8-hydroxyefavirenz->Inactive Metabolites Further Oxidation/Glucuronidation 7-hydroxyefavirenz->Inactive Metabolites Further Oxidation/Glucuronidation

Caption: Hepatic metabolism of Efavirenz via cytochrome P450 enzymes.

Experimental Workflow for Preclinical Toxicology Assessment

The following diagram outlines a typical workflow for the preclinical safety and toxicology assessment of a new drug candidate like Efavirenz.

Preclinical_Tox_Workflow Drug Candidate Drug Candidate In Vitro Assays In Vitro Assays Drug Candidate->In Vitro Assays Acute Toxicity Studies Acute Toxicity Studies In Vitro Assays->Acute Toxicity Studies Repeated-Dose Toxicity Studies Repeated-Dose Toxicity Studies Acute Toxicity Studies->Repeated-Dose Toxicity Studies Genotoxicity Assays Genotoxicity Assays Repeated-Dose Toxicity Studies->Genotoxicity Assays Carcinogenicity Studies Carcinogenicity Studies Genotoxicity Assays->Carcinogenicity Studies Reproductive Toxicology Reproductive Toxicology Carcinogenicity Studies->Reproductive Toxicology Safety Pharmacology Safety Pharmacology Reproductive Toxicology->Safety Pharmacology IND Submission IND Submission Safety Pharmacology->IND Submission

Caption: A generalized workflow for preclinical toxicology studies.

References

DPC 961: A Comparative Analysis of a Second-Generation NNRTI Within the Antiretroviral Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DPC 961, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), with other major antiretroviral drug classes. Due to the limited availability of clinical trial data for this compound, this guide incorporates data from a related compound, DPC 083, and other well-documented second-generation NNRTIs to offer a thorough comparative analysis. The information is supplemented with detailed experimental methodologies and visual representations of mechanistic pathways to provide a robust resource for research and development professionals.

Introduction to this compound and Second-Generation NNRTIs

This compound belongs to the class of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART), functioning by directly binding to and inhibiting the activity of reverse transcriptase, a critical enzyme for HIV replication. The second generation of these inhibitors was developed to overcome the limitations of first-generation drugs, primarily addressing issues of resistance and improving safety profiles. These newer agents typically exhibit a higher genetic barrier to resistance, meaning more viral mutations are required for the drug to become ineffective.

Mechanism of Action: A Visual Guide

The following diagrams illustrate the mechanism of action of the four major classes of antiretroviral drugs.

NNRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Reverse_Transcriptase->Inhibition NNRTI_Drug NNRTI (e.g., this compound) NNRTI_Drug->Reverse_Transcriptase Allosteric Binding

Figure 1: Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

NRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Growing_DNA_Chain Growing Viral DNA Reverse_Transcriptase->Growing_DNA_Chain Synthesis Chain_Termination Chain Termination Growing_DNA_Chain->Chain_Termination NRTI_Drug NRTI (Nucleoside Analog) NRTI_Drug->Growing_DNA_Chain Incorporation

Figure 2: Mechanism of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

PI_Mechanism cluster_cell Host Cell cluster_virion New Virion (Non-infectious) Viral_Polyprotein Viral Gag-Pol Polyprotein Protease HIV Protease Viral_Polyprotein->Protease Substrate Immature_Virion Immature Virion Viral_Polyprotein->Immature_Virion Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleavage Protease->Inhibition PI_Drug Protease Inhibitor PI_Drug->Protease Competitive Inhibition

Figure 3: Mechanism of Protease Inhibitors (PIs).

INSTI_Mechanism cluster_cell_cytoplasm Cytoplasm cluster_cell_nucleus Nucleus Viral_DNA Viral DNA Integrase HIV Integrase Viral_DNA->Integrase Binding Host_DNA Host DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integrase->Host_DNA Strand Transfer Integrase->Inhibition INSTI_Drug Integrase Inhibitor INSTI_Drug->Integrase Inhibition of Strand Transfer

Figure 4: Mechanism of Integrase Strand Transfer Inhibitors (INSTIs).

Comparative Efficacy and Safety

The following tables summarize the available clinical trial data comparing DPC 083 and other second-generation NNRTIs with the first-generation NNRTI efavirenz, and provide a broader comparison with other antiretroviral classes.

Table 1: DPC 083 (Second-Generation NNRTI) vs. Efavirenz (First-Generation NNRTI) in Treatment-Naïve Patients (24-Week Data)
EndpointDPC 083 (50mg) + CombivirEfavirenz + Combivir
Virological Response (<50 copies/mL) 79%78%
Discontinuation Rate 14%22%
Most Frequent Adverse Events Dizziness (11-18%), Rash (15%)Dizziness (32%), Rash (38%)

Experimental Protocol: This was a Phase II double-blind, randomized controlled trial. 134 treatment-naïve patients with a mean baseline viral load of 33,113 copies/mL were randomized to receive different doses of DPC 083 or efavirenz, all in combination with Combivir (zidovudine/lamivudine). The data presented here is for the 50mg DPC 083 dose, which was identified as having a favorable balance of efficacy and tolerability.[1]

Table 2: Second-Generation NNRTIs vs. Efavirenz in Treatment-Naïve Patients (48-Week Data)
DrugVirological Response (<50 copies/mL)Discontinuation due to Adverse EventsCommon Adverse Events
Rilpivirine 83%2%Lower incidence of rash, dizziness, and abnormal dreams compared to efavirenz.
Etravirine 76%Not specifiedLower incidence of ongoing neuropsychiatric adverse events (6.3%) compared to efavirenz.
Doravirine 77.8%2.8%Fewer CNS side effects (dizziness, abnormal dreams, nightmares) compared to efavirenz.
Efavirenz 83% (vs Rilpivirine), 74% (vs Etravirine), 78.7% (vs Doravirine)8% (vs Rilpivirine), Not specified (vs Etravirine), 5.5% (vs Doravirine)Higher incidence of rash, dizziness, abnormal dreams, and nightmares.

Experimental Protocols:

  • Rilpivirine (ECHO study): A phase 3, randomized, double-blind, active-controlled trial comparing rilpivirine to efavirenz, both with a backbone of tenofovir and emtricitabine.[2]

  • Etravirine (SENSE trial): A phase 2, double-blind, randomized trial comparing etravirine to efavirenz, both in combination with two nucleoside analogues.[3][4]

  • Doravirine: A phase 2, randomized, double-blind, placebo-controlled dose-finding study comparing different doses of doravirine to efavirenz, both with a backbone of tenofovir DF/FTC.[5]

Table 3: General Comparison of Antiretroviral Drug Classes in Treatment-Naïve Patients
Drug ClassGeneral Efficacy (Virological Suppression)Key AdvantagesKey Disadvantages/Side Effects
NNRTIs (Second-Gen) HighHigh potency, long half-life, improved resistance profile and tolerability over first-gen.Potential for drug-drug interactions, class-specific side effects (e.g., rash, CNS effects, though reduced).
NRTIs Moderate (as backbone)Generally well-tolerated, established backbone of combination therapy.Potential for mitochondrial toxicity (lactic acidosis, pancreatitis, neuropathy), renal and bone density issues with some agents.
Protease Inhibitors (PIs) HighHigh genetic barrier to resistance.Metabolic complications (dyslipidemia, insulin resistance, lipodystrophy), gastrointestinal side effects, potential for numerous drug-drug interactions.[6]
Integrase Inhibitors (INSTIs) High to Very HighRapid virologic suppression, generally well-tolerated, fewer drug-drug interactions than PIs.Lower genetic barrier to resistance for first-generation INSTIs, potential for weight gain, rare instances of neuropsychiatric side effects.[7][8]

Experimental Workflow for Antiretroviral Drug Evaluation

The evaluation of a new antiretroviral agent like this compound typically follows a structured clinical trial pathway.

Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & Animal Models) Phase1 Phase I Trials (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II Trials (Dose-ranging & Preliminary Efficacy in Patients) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy & Safety vs. Standard of Care) Phase2->Phase3 Regulatory_Approval Regulatory Review & Approval Phase3->Regulatory_Approval Phase4 Phase IV Trials (Post-marketing Surveillance) Regulatory_Approval->Phase4 HAART_Regimen HAART Highly Active Antiretroviral Therapy (HAART) Backbone NRTI Backbone (2 NRTIs) HAART->Backbone Third_Agent Third Agent HAART->Third_Agent NNRTI NNRTI Third_Agent->NNRTI or PI Protease Inhibitor (often boosted) Third_Agent->PI or INSTI Integrase Inhibitor Third_Agent->INSTI or

References

A Comparative Study of DPC 961's Metabolic Stability in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of DPC 961, a discontinued non-nucleoside reverse transcriptase inhibitor (NNRTI), with two established drugs in the same class: Efavirenz and Nevirapine. Due to the cessation of this compound's development, publicly available quantitative in vitro metabolic stability data is limited. This guide therefore focuses on a qualitative comparison based on available information and data from structurally related compounds to provide a comprehensive overview for research and drug development professionals.

Executive Summary

Metabolic stability is a critical parameter in drug discovery, influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions. This guide explores the metabolic profiles of three NNRTIs. While extensive data is available for the approved drugs Efavirenz and Nevirapine, information on this compound is less complete. This comparison leverages existing data to highlight key differences in their metabolic pathways and potential for metabolic liabilities.

Data Presentation: Comparative Metabolic Stability of NNRTIs

The following table summarizes the known metabolic stability characteristics of this compound, Efavirenz, and Nevirapine. It is important to note that the data for this compound is largely inferred from its structural similarity to other compounds and the reasons for its discontinuation.

ParameterThis compoundEfavirenzNevirapine
Primary Metabolic Pathway Likely Cytochrome P450 (CYP) mediated oxidation, inferred from structurally similar compounds.Primarily 8-hydroxylation by CYP2B6. Minor contributions from CYP3A4 and other CYPs.Aromatic hydroxylation and N-dealkylation by CYP3A4 and CYP2B6.
Major Metabolites Not explicitly documented in public literature. Potential for hydroxylated and reactive metabolites.8-hydroxyefavirenz (major), 7-hydroxyefavirenz (minor).2-, 3-, 8-, and 12-hydroxynevirapine.
In Vitro Half-Life (HLM) Data not publicly available. Development was discontinued, suggesting potential liabilities which could include metabolic instability.Moderate to high stability.Moderate stability, subject to auto-induction.
Intrinsic Clearance (CLint) Data not publicly available.Low to moderate.Moderate, increases with chronic exposure due to enzyme induction.
Key Metabolizing Enzymes Presumed to be CYP isoforms, potentially including CYP3A4 and CYP2B6.CYP2B6 (major), CYP3A4.CYP3A4 , CYP2B6 .
Potential for Reactive Metabolites High potential, as seen with the structurally related DPC 963, which forms reactive oxirene and benzoquinone imine intermediates[1].Low.Yes, formation of a quinone methide intermediate has been reported, which can lead to covalent binding to proteins[2].
Enzyme Induction/Inhibition Unknown.Inducer of CYP3A4.Inducer of CYP3A4 and CYP2B6 (auto-induction).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolic stability. Below are standard protocols for key in vitro experiments used to evaluate the metabolic fate of drug candidates like this compound and its comparators.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a compound when incubated with human liver microsomes.

Methodology:

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration.

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a more complete biological system containing both Phase I and Phase II enzymes.

Methodology:

  • Cell Culture: Cryopreserved or fresh human hepatocytes are seeded in collagen-coated plates and allowed to attach.

  • Incubation: The test compound is added to the culture medium and incubated with the hepatocytes at 37°C in a humidified incubator with 5% CO2.

  • Time Points: Samples of the culture medium and/or cell lysates are collected at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Preparation: Samples are treated to precipitate proteins and extract the compound and its metabolites.

  • Analysis: The concentration of the parent compound is quantified using LC-MS/MS.

  • Data Analysis: Similar to the HLM assay, the disappearance of the parent compound over time is used to determine the metabolic stability.

Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for the metabolism of a drug candidate.

Methodology:

  • Incubation with Recombinant CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-regenerating system.

  • Chemical Inhibition: The compound is incubated with HLMs in the presence and absence of known selective inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP enzyme.

  • Correlation Analysis: The rate of metabolism of the test compound is measured in a panel of individual human liver microsome samples with known variations in the activity of different CYP isoforms. A correlation between the rate of metabolism and the activity of a specific CYP isoform indicates its role in the compound's metabolism.

  • Analysis: The formation of metabolites is monitored by LC-MS/MS.

Visualizations

The following diagrams illustrate key concepts and workflows related to the metabolic stability assessment of this compound and its comparators.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (this compound, Efavirenz, or Nevirapine) Reaction Metabolic Reaction Compound->Reaction HLM Human Liver Microsomes HLM->Reaction Cofactors NADPH Regenerating System Cofactors->Reaction Sampling Time-Point Sampling Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

Metabolic_Pathways cluster_cyp CYP450 Enzymes DPC961 This compound CYP3A4 CYP3A4 DPC961->CYP3A4 ? CYP2B6 CYP2B6 DPC961->CYP2B6 ? Efavirenz Efavirenz Efavirenz->CYP3A4 Efavirenz->CYP2B6 Nevirapine Nevirapine Nevirapine->CYP3A4 Nevirapine->CYP2B6 Metabolites_DPC Potentially Reactive Metabolites CYP3A4->Metabolites_DPC Metabolites_Nev Hydroxylated Metabolites CYP3A4->Metabolites_Nev CYP2B6->Metabolites_DPC Metabolites_Efa 8-hydroxyefavirenz CYP2B6->Metabolites_Efa CYP2B6->Metabolites_Nev OtherCYPs Other CYPs

Caption: Primary metabolic pathways of NNRTIs.

Stability_Comparison cluster_high Higher Metabolic Stability cluster_moderate Moderate Metabolic Stability cluster_low Potentially Lower Metabolic Stability Efavirenz Efavirenz (Generally more stable) Nevirapine Nevirapine (Subject to auto-induction) DPC961 This compound (Inferred from discontinuation)

Caption: Comparative ranking of metabolic stability.

Conclusion

This comparative guide highlights the differences in the metabolic stability of this compound, Efavirenz, and Nevirapine. While the discontinuation of this compound's development limits the availability of direct quantitative data, the information on the structurally related DPC 963 suggests a potential for metabolism-mediated toxicity. Efavirenz and Nevirapine, both successful drugs, exhibit distinct metabolic profiles dominated by CYP2B6 and CYP3A4, respectively, with Nevirapine's metabolism being more complex due to auto-induction. For researchers in drug development, this comparison underscores the importance of early and thorough metabolic stability profiling to identify potential liabilities and guide the design of safer and more effective therapeutic agents.

References

Head-to-Head Clinical Trial Design: DPC 961 for Treatment-Naive HIV-1 Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for a head-to-head clinical trial designed to evaluate the efficacy and safety of DPC 961, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), compared to established antiretroviral agents in treatment-naive adults with HIV-1 infection.

Introduction to this compound

This compound is a potent, second-generation NNRTI with a high genetic barrier to resistance. Preclinical data suggest activity against a range of HIV-1 isolates, including those with common NNRTI resistance mutations. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high permeability but low aqueous solubility, a factor considered in its formulation development. This proposed clinical trial aims to rigorously assess its clinical utility against current standard-of-care regimens.

Comparative Product Performance

A head-to-head comparison with established NNRTIs, such as efavirenz and rilpivirine, is essential to determine the relative efficacy and safety profile of this compound.

Table 1: Preclinical In Vitro Anti-HIV-1 Activity
CompoundHIV-1 StrainIC50 (nM)Selectivity Index (SI)
This compound Wild-Type (IIIB)Data not publicly availableData not publicly available
K103N MutantData not publicly availableData not publicly available
Y181C MutantData not publicly availableData not publicly available
EfavirenzWild-Type (IIIB)1.7 - 2.5>40,000
K103N Mutant>100-
Y181C Mutant10 - 50-
RilpivirineWild-Type (IIIB)0.27 - 0.73>14,000
K103N Mutant1.0 - 2.5-
Y181C Mutant0.5 - 1.5-
Table 2: Comparative Human Pharmacokinetics (Single Dose)
ParameterThis compound (dose TBD)Efavirenz (600 mg)[1]Rilpivirine (25 mg)[2]
Cmax (ng/mL) Data not publicly available~4070[1]~204[2]
AUC (ng·h/mL) Data not publicly available~57900[1]~2589[2]
t½ (hours) Data not publicly available40 - 55[1]~45 - 50[2]

Proposed Head-to-Head Clinical Trial Design

Title: A Phase III, Randomized, Double-Blind, Active-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound Compared to Efavirenz, each in Combination with a Fixed-Dose Nucleoside Reverse Transcriptase Inhibitor Backbone, in Treatment-Naive HIV-1 Infected Adults.

Rationale: To establish the non-inferiority of this compound to a standard-of-care NNRTI, efavirenz, in achieving viral suppression. This study will also compare the safety and tolerability profiles of the two regimens.

Study Objectives:

  • Primary Objective: To demonstrate that the proportion of participants with HIV-1 RNA <50 copies/mL at Week 48 in the this compound arm is non-inferior to the efavirenz arm.

  • Secondary Objectives:

    • To compare the change from baseline in CD4+ T-cell count at Week 48.

    • To evaluate the safety and tolerability of this compound compared to efavirenz.

    • To assess the incidence of treatment-emergent drug resistance in participants with virologic failure.

    • To characterize the steady-state pharmacokinetics of this compound.

Study Endpoints:

  • Primary Endpoint: Proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48.

  • Secondary Endpoints:

    • Mean change from baseline in CD4+ T-cell count at Week 48.

    • Incidence and severity of adverse events.

    • Proportion of participants discontinuing treatment due to adverse events.

    • Genotypic and phenotypic resistance profiles in participants with virologic failure.

    • Trough plasma concentrations of this compound at specified time points.

Patient Population:

  • Inclusion Criteria:

    • Treatment-naive adults (≥18 years of age) with documented HIV-1 infection.

    • Screening plasma HIV-1 RNA ≥1,000 copies/mL.

    • CD4+ T-cell count >100 cells/mm³.

    • No evidence of resistance to NNRTIs or the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) to be used in the study.

  • Exclusion Criteria:

    • Prior use of any antiretroviral therapy.

    • Active AIDS-defining illness.

    • Significant renal or hepatic impairment.

    • Pregnancy or breastfeeding.

Study Design:

G cluster_0 Screening and Enrollment cluster_1 Randomization (1:1) cluster_2 Treatment Arms cluster_3 Follow-up and Analysis Screening Screening of Treatment-Naive HIV-1+ Adults Enrollment Enrollment (N=~700) Screening->Enrollment Randomization Randomization Enrollment->Randomization ArmA Arm A: this compound + TDF/FTC Randomization->ArmA ArmB Arm B: Efavirenz + TDF/FTC Randomization->ArmB FollowUp 48 Weeks of Treatment ArmA->FollowUp ArmB->FollowUp PrimaryAnalysis Primary Analysis at Week 48 FollowUp->PrimaryAnalysis

Caption: Proposed Clinical Trial Workflow.

Experimental Protocols

Protocol 1: Quantification of HIV-1 RNA in Plasma

Method: Real-Time Polymerase Chain Reaction (RT-PCR)

  • Specimen Collection and Processing:

    • Collect whole blood in EDTA-containing tubes.

    • Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature within 6 hours of collection.

    • Aliquot plasma into polypropylene vials and store at -80°C until analysis.

  • RNA Extraction:

    • Utilize a commercially available automated system for viral RNA extraction from plasma samples (e.g., Roche COBAS AmpliPrep or Abbott m2000sp).

  • RT-PCR Amplification and Detection:

    • Perform quantitative RT-PCR using a commercially available assay (e.g., Roche COBAS TaqMan HIV-1 Assay, v2.0 or Abbott RealTime HIV-1 Assay).

    • The assay targets highly conserved regions of the HIV-1 genome.

    • The lower limit of quantification for these assays is typically between 20 and 40 copies/mL.

  • Data Analysis:

    • Generate a standard curve using provided RNA standards.

    • Quantify HIV-1 RNA copies/mL in patient samples by interpolating their amplification data against the standard curve.

Protocol 2: Enumeration of CD4+ T-Lymphocytes

Method: Flow Cytometry

  • Specimen Collection:

    • Collect whole blood in EDTA-containing tubes.

    • Maintain the specimen at room temperature and process within 30 hours of collection.

  • Staining:

    • Pipette 100 µL of whole blood into a test tube.

    • Add a pre-mixed cocktail of fluorescently-labeled monoclonal antibodies, including anti-CD45, anti-CD3, and anti-CD4.

    • Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

  • Lysis:

    • Add a commercial lysing solution to the tube to lyse red blood cells.

    • Incubate for 10 minutes at room temperature in the dark.

  • Flow Cytometric Analysis:

    • Acquire the sample on a calibrated flow cytometer.

    • Identify the lymphocyte population based on their CD45 expression and side scatter properties.

    • Within the lymphocyte gate, identify the T-lymphocyte population (CD3+) and then the CD4+ T-helper lymphocyte subset (CD3+CD4+).

  • Data Analysis:

    • Determine the percentage of CD4+ T-cells within the lymphocyte population.

    • Calculate the absolute CD4+ T-cell count (cells/mm³) by multiplying the percentage of CD4+ T-cells by the absolute lymphocyte count obtained from a complete blood count (CBC) with differential.

Signaling Pathway

G cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of NNRTI Action HIV_RNA HIV-1 RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Transcription Transcription & Translation Integration->Transcription New_Virions New HIV-1 Virions Transcription->New_Virions DPC_961 This compound RT_Enzyme Reverse Transcriptase Enzyme DPC_961->RT_Enzyme Binds to allosteric site RT_Enzyme->Viral_DNA Inhibition

Caption: Mechanism of Action of this compound.

References

Safety Operating Guide

Navigating the Disposal of DPC 961: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is paramount. This guide provides essential information on the proper disposal of "DPC 961," a designation that can refer to several distinct substances. Given the target audience, this document will focus on the disposal of this compound as a pharmaceutical research compound.

It is crucial to note that "this compound" is not a universally unique identifier. Documentation points to at least three different substances with this name: a pharmaceutical active pharmaceutical ingredient (API), an aqueous injection fluid containing potassium methylsiliconate, and a non-ammoniated polymer solvent. Always verify the identity of a chemical by its CAS number and consult the corresponding Safety Data Sheet (SDS) before handling or disposal.

This compound as a Pharmaceutical Compound (S961 Acetate)

For professionals in pharmaceutical research and development, "this compound" most likely refers to a specific investigational compound. A relevant Safety Data Sheet has been identified for "S961 acetate," a laboratory chemical that aligns with this context.

Hazard Profile and Safety Information

The SDS for S961 acetate indicates that the substance, while not classified as hazardous in its entirety, presents specific risks and is harmful to the environment.

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

To ensure personal safety when handling S961 acetate, the following personal protective equipment should be utilized.

Protection TypeRecommendation
Eye/Face Chemical safety goggles or face shield. Contact lenses should not be worn.
Skin Wear suitable protective clothing and chemical-resistant gloves.
Respiratory Where exposure through inhalation may occur from use, respiratory protection equipment is recommended.[1]

Disposal Protocol for S961 Acetate

While a specific, detailed experimental protocol for the chemical decomposition of S961 acetate is not publicly available, the SDS and general guidelines for pharmaceutical waste provide a clear path for its safe disposal. The primary method for the disposal of pharmaceutical waste from research activities is incineration by a licensed waste disposal facility.[2]

Step-by-Step Disposal Procedure:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific policies for chemical and pharmaceutical waste disposal. Contact your Environmental Health and Safety (EHS) office for guidance.

  • Segregate Waste: Do not mix S961 acetate waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Containment:

    • Solid Waste: Collect solid S961 acetate waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: For solutions of S961 acetate, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[3][4] Place the absorbed material into the designated solid hazardous waste container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("S961 acetate"), and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will ensure it is transported to a licensed waste disposal facility for incineration, in accordance with federal, state, and local regulations.[3][4]

Experimental Workflow for Disposal

cluster_preparation Waste Preparation cluster_storage_disposal Storage and Disposal A Consult Institutional EHS Guidelines B Segregate S961 Acetate Waste A->B C Contain Waste in Designated Container B->C D Label Container with Hazard Information C->D E Store in Secure Waste Accumulation Area D->E F Schedule Waste Pickup with EHS E->F G Transport to Licensed Disposal Facility F->G H Incineration G->H

Caption: Workflow for the proper disposal of S961 acetate in a laboratory setting.

This compound as Aqueous DPC Injection Fluid Concentrate

For informational purposes, if you encounter "this compound" as an aqueous injection fluid, it is critical to recognize that this is a corrosive material.

Hazard Profile:

  • Main Constituent: Potassium methylsiliconate (>50%)

  • Hazard: Causes severe burns.

Disposal Guidelines:

  • Prevent the material from entering surface waters, drains, or soil.

  • Neutralization is typically required before disposal into wastewater treatment systems.

  • Dispose of in compliance with all local and national regulations by contacting a licensed waste disposal company.

This compound as Non-Ammoniated Polymer Solvent

Another identified substance is "United-961 Non-Ammoniated Polymer Solvent." This is a corrosive liquid.

Hazard Profile:

  • pH: 11-12.5

  • Hazard: Causes severe skin burns and eye damage.

Disposal Guidelines:

  • For spills, dike the area and collect the material with a suitable absorbent.

  • Place the absorbed material in a corrosion-resistant container for disposal.

  • Dispose of the contents/container at an approved waste disposal plant.[5]

Logical Relationship for Chemical Waste Disposal

A Identify Chemical (CAS No., SDS) B Assess Hazards (Physical, Health, Environmental) A->B C Determine PPE Requirements B->C E Segregate Waste by Hazard Class B->E F Properly Contain and Label Waste C->F D Consult Institutional EHS Procedures D->E E->F G Store in Designated Accumulation Area F->G H Arrange for Professional Disposal G->H

Caption: Decision-making process for the safe disposal of laboratory chemical waste.

By adhering to these procedures and prioritizing safety and compliance, laboratory professionals can ensure the responsible management of chemical waste, protecting both themselves and the environment.

References

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